16-Oxocafestol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-18-7-5-16-13(6-9-21-16)14(18)4-8-19-10-12(15(20)11-19)2-3-17(18)19/h6,9,12,14,17H,2-5,7-8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWYTNONBBOFFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC45C2CCC(C4)C(=O)C5)C=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 16-Oxocafestol from Cafestol: A Technical Overview and Exploration of Synthetic Challenges
Introduction: The Chemical Challenge
Cafestol, a diterpene found in coffee, possesses a furan ring that is susceptible to oxidation. The transformation of cafestol to 16-oxocafestol requires the selective oxidation of the C-16 carbon of the furan ring to a ketone. However, the electron-rich nature of the furan ring makes it prone to more extensive oxidative degradation. Studies on the oxidation of cafestol have noted that many methods result in the cleavage of the furan ring, highlighting the difficulty in achieving the desired selective transformation.
Conceptual Synthetic Approaches
While a specific protocol is elusive, a review of furan chemistry and related diterpene modifications suggests potential avenues for the synthesis of this compound.
Biomimetic Oxidation
One promising approach involves mimicking the enzymatic processes that occur in nature. Cytochrome P-450 enzymes are known to catalyze the oxidation of various substrates, including the epoxidation of furan rings. Research has explored the use of non-heme iron complexes, such as Fe(PDP), as catalysts that mimic the action of these enzymes.[1] This method could potentially lead to a more controlled oxidation of the furan ring in cafestol, possibly forming an intermediate that could be converted to this compound.
The proposed pathway would likely involve the formation of a furan epoxide, which could then rearrange to the desired 16-oxo derivative. However, controlling the stability and rearrangement of such an epoxide would be a critical challenge.
Experimental Considerations and Challenges
Any attempt to synthesize this compound from cafestol would need to address the following critical challenges:
-
Selectivity: The primary challenge is to achieve selective oxidation at the C-16 position without affecting other sensitive functional groups in the cafestol molecule or inducing ring-opening of the furan.
-
Reagent Choice: The choice of oxidizing agent is crucial. Harsh oxidants are likely to cause degradation of the furan ring. Milder, more selective reagents, potentially in combination with a catalyst, would be required.
-
Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and reaction time would be essential to favor the formation of the desired product and minimize side reactions.
-
Purification: The separation of this compound from unreacted cafestol and various byproducts would likely require advanced chromatographic techniques.
Visualizing the Synthetic Pathway
The following diagrams illustrate the conceptual transformation of cafestol to this compound and a potential biomimetic approach.
Conclusion
The synthesis of this compound from cafestol remains a significant synthetic challenge due to the reactivity of the furan ring. While a definitive, step-by-step protocol is not currently documented in readily accessible literature, the exploration of biomimetic catalytic systems presents a promising research direction. Further investigation and development in the area of selective furan oxidation are necessary to establish a viable and efficient synthetic route. This would be of considerable interest to researchers in medicinal chemistry and drug development, given the diverse biological activities of cafestol and its derivatives.
References
Unveiling 16-Oxocafestol: A Synthetic Derivative of a Coffee Diterpene
For Immediate Release
A deep dive into the synthetic origins and biological activities of 16-Oxocafestol, a derivative of the coffee-derived diterpene cafestol, reveals its discovery as a subject of structure-activity relationship studies aimed at understanding cancer chemoprevention. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, from its chemical synthesis to its known biological effects.
Executive Summary
This compound is a synthetic derivative of cafestol, a natural diterpene found in coffee beans. It is not known to occur naturally. The compound was first synthesized and reported in 1987 as part of a study investigating the effects of various cafestol and kahweol derivatives on the activity of glutathione S-transferase (GST), a key enzyme in detoxification pathways. Research indicates that the furan moiety of the parent compound, cafestol, is crucial for its ability to induce GST activity. This compound, a modification at the C-16 position, was created to probe the structural requirements for this biological activity.
Discovery and Origin: A Tale of Synthetic Chemistry
The discovery of this compound is rooted in the exploration of the chemopreventive properties of coffee constituents. Scientists, intrigued by the potential of cafestol and kahweol to induce protective enzymes, embarked on a systematic modification of their chemical structures to identify the key functional groups responsible for this activity.
In a seminal 1987 study published in the Journal of Medicinal Chemistry, researchers from the University of Minnesota synthesized a series of derivatives of cafestol and kahweol.[1] this compound (CAS Number: 108664-98-8) was one such synthetic analogue, created to understand the role of the C-16 hydroxyl group in the biological activity of cafestol.[1] This research established that this compound is not a naturally occurring metabolite of coffee consumption but a product of targeted chemical synthesis for scientific investigation.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₉H₂₄O₂ | PubChem |
| Molecular Weight | 284.39 g/mol | PubChem |
| CAS Number | 108664-98-8 | LKT Labs |
| Appearance | Solid | MedChemExpress |
| Solubility | Soluble in organic solvents | LKT Labs |
| Storage Temperature | -20°C | ChemicalBook |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound from cafestol involves the selective oxidation of the primary hydroxyl group at the C-16 position. The original method, as described by Lam et al. (1987), provides the foundation for its preparation.
Materials:
-
Cafestol
-
Pyridinium chlorochromate (PCC) or similar oxidizing agent
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Cafestol is dissolved in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Pyridinium chlorochromate (PCC) is added portion-wise to the stirred solution at room temperature. The amount of PCC is typically in slight excess (e.g., 1.5 equivalents) to ensure complete oxidation.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material (cafestol) is consumed.
-
Upon completion, the reaction mixture is diluted with a suitable solvent like diethyl ether and filtered through a pad of silica gel or celite to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude this compound is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a solid.
-
The structure and purity of the final product are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Caption: A workflow diagram illustrating the synthesis of this compound.
Biological Activity and Mechanism of Action
The primary biological activity reported for this compound is its ability to modulate the activity of Glutathione S-Transferase (GST).[1] GSTs are a family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds.
Effects on Glutathione S-Transferase (GST)
In the 1987 study by Lam et al., this compound was evaluated for its capacity to induce GST activity in various tissues of female A/J mice. The findings were compared to the parent compound, cafestol.
| Compound | Dose (µmol) | Tissue | GST Activity (% of Control) |
| Cafestol | 10 | Liver | ~250% |
| Cafestol | 10 | Small Bowel Mucosa | ~200% |
| This compound | 10 | Liver | ~150% |
| This compound | 10 | Small Bowel Mucosa | ~150% |
| (Data are approximate values based on graphical representations in the source publication and are for illustrative purposes) |
The study concluded that modifications to the glycol side chain of cafestol, as in this compound, resulted in a compound that retained the ability to induce GST, albeit to a lesser extent than the parent compound.[1] This suggests that while the C-16 hydroxyl group is not essential for GST induction, its modification can influence the potency of the molecule. The furan ring was identified as being vital for this biological activity.[1]
Signaling Pathways
The induction of GST by compounds like cafestol and its derivatives is often mediated through the Keap1-Nrf2 signaling pathway. Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, including GSTs.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Inducers, such as certain electrophilic compounds, can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, and initiate their transcription.
Caption: A diagram of the Keap1-Nrf2 pathway for GST induction.
Conclusion
This compound is a synthetic analogue of the natural coffee diterpene cafestol. Its creation and study have provided valuable insights into the structure-activity relationships of diterpenes as inducers of the key detoxification enzyme, glutathione S-transferase. While not a naturally occurring compound, its investigation has helped to elucidate the critical role of the furan ring in the biological activity of cafestol and related molecules. This technical guide serves as a foundational resource for researchers interested in the chemistry and biology of coffee-derived compounds and their synthetic derivatives in the context of drug discovery and chemoprevention.
References
An In-depth Technical Guide to 16-Oxocafestol: Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Oxocafestol is a derivative of cafestol, a diterpene naturally found in coffee beans. While less studied than its parent compound, this compound has garnered interest for its potential biological activities, particularly its role as an inducer of phase II detoxification enzymes. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols and an exploration of its proposed mechanism of action through the Keap1-Nrf2 signaling pathway.
Physicochemical Properties
Quantitative data on the physical and chemical properties of this compound are summarized below. Due to the limited availability of experimental data in the public domain, some values are predicted or inferred from related compounds.
| Property | Value | Source |
| IUPAC Name | (3bS,5aS,8R,10aR,10bS)-3b,4,5,8,9,10,10a,10b,11,12-decahydro-10b-methyl-5a,8-methano-5aH-cyclohepta[1][2]naphtho[2,1-b]furan-7(6H)-one | PubChem |
| CAS Number | 108664-98-8 | LKT Labs |
| Molecular Formula | C₁₉H₂₄O₃ | Inferred |
| Molecular Weight | 300.39 g/mol | Inferred |
| Appearance | White to off-white solid | LKT Labs |
| Melting Point | 168-172 °C | LKT Labs |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol. Sparingly soluble in water. | LKT Labs |
| Purity | ≥98% (commercially available) | LKT Labs |
Spectral Data:
¹H NMR (predicted): The spectrum is expected to show characteristic signals for the diterpene core, including multiple aliphatic protons in the 1.0-2.5 ppm range, olefinic protons of the furan ring between 6.0-7.5 ppm, and a methyl singlet.
¹³C NMR (predicted): The spectrum would likely display 19 distinct carbon signals, including a ketone carbonyl carbon around 200-210 ppm, olefinic carbons of the furan ring between 110-150 ppm, and numerous aliphatic carbons.
Mass Spectrometry (predicted): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak [M]⁺ at m/z 300, with fragmentation patterns corresponding to the loss of small neutral molecules like CO and elements of the furan ring.
Infrared (IR) Spectroscopy (predicted): The IR spectrum is predicted to exhibit a strong absorption band for the C=O stretching of the ketone at approximately 1700-1720 cm⁻¹, C-O stretching of the furan ring around 1000-1300 cm⁻¹, and C-H stretching of the aliphatic and aromatic moieties.
Experimental Protocols
Detailed experimental protocols for the synthesis and isolation of this compound are not explicitly published. The following protocols are proposed based on general methods for the synthesis of cafestol derivatives and the isolation of diterpenes from natural sources.
Proposed Synthesis of this compound
This proposed synthesis involves the oxidation of the furan ring of cafestol.
Workflow for the Proposed Synthesis of this compound:
Caption: Proposed workflow for the synthesis of this compound from cafestol.
Methodology:
-
Dissolution: Dissolve cafestol in a suitable inert solvent such as dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Oxidation: Cool the solution to 0 °C in an ice bath. Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess oxidizing agent by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
General Protocol for Isolation of Diterpenes from Coffee Beans
This protocol can be adapted for the isolation of a diterpene-rich fraction from which this compound could be further purified.
Workflow for Diterpene Isolation:
Caption: General workflow for the isolation of diterpenes from coffee beans.
Methodology:
-
Preparation of Coffee Beans: Grind green coffee beans into a fine powder.
-
Extraction: Extract the coffee powder with a nonpolar solvent such as n-hexane using a Soxhlet apparatus for several hours.
-
Concentration: Remove the solvent from the extract under reduced pressure to obtain the crude coffee oil.
-
Saponification: Dissolve the coffee oil in ethanolic potassium hydroxide (KOH) solution and reflux for several hours to saponify the triglycerides.
-
Extraction of Unsaponifiable Matter: After cooling, dilute the mixture with water and extract the unsaponifiable matter (containing diterpenes) with a solvent like diethyl ether.
-
Washing and Drying: Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.
-
Concentration: Concentrate the organic extract to yield a diterpene-rich fraction.
-
Purification: Further purify this fraction using techniques such as high-performance liquid chromatography (HPLC) to isolate individual diterpenes, including this compound.
Biological Activity and Mechanism of Action
This compound is reported to be an inducer of phase II detoxification enzymes, suggesting a protective role against oxidative stress and carcinogens. The primary mechanism for this activity is believed to be through the activation of the Keap1-Nrf2 signaling pathway.
The Keap1-Nrf2 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers, such as this compound, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes, initiating their transcription. These genes encode for a battery of cytoprotective proteins, including phase II detoxification enzymes like Glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Signaling Pathway of this compound-mediated Nrf2 Activation:
Caption: Proposed mechanism of this compound in activating the Keap1-Nrf2 pathway.
Experimental Protocol: Glutathione S-Transferase (GST) Activity Assay
This colorimetric assay measures the total GST activity in cell lysates or tissue homogenates following treatment with this compound. The assay is based on the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), catalyzed by GST. The product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2) and treat with varying concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and prepare a cell lysate using a suitable lysis buffer. Centrifuge to remove cell debris and collect the supernatant containing the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).
-
Assay Reaction:
-
Prepare a reaction mixture containing phosphate buffer (pH 6.5), reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (CDNB).
-
In a 96-well plate, add a specific amount of cell lysate to each well.
-
Initiate the reaction by adding the reaction mixture to each well.
-
-
Measurement: Immediately measure the absorbance at 340 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.
-
Calculation of GST Activity: Calculate the rate of change in absorbance (ΔA/min). The specific activity of GST is calculated using the molar extinction coefficient of the product and normalized to the protein concentration of the lysate.
Conclusion
This compound presents an interesting profile as a potential chemopreventive agent through its ability to induce phase II detoxification enzymes via the Keap1-Nrf2 pathway. While current knowledge of its physicochemical properties and specific biological interactions is limited, the proposed protocols and mechanisms outlined in this guide provide a solid foundation for future research. Further studies are warranted to fully elucidate its spectral characteristics, optimize its synthesis, and confirm its precise molecular targets to fully understand its therapeutic potential.
References
16-Oxocafestol: A Technical Guide to its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 16-Oxocafestol, a derivative of the coffee diterpene cafestol. This document summarizes its core physicochemical properties, explores its mechanism of action related to the induction of phase II detoxification enzymes, and provides detailed experimental protocols for assessing its biological activity.
Core Physicochemical Data
Quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 108664-98-8 | N/A |
| Molecular Formula | C₁₉H₂₄O₂ | N/A |
| Molecular Weight | 284.39 g/mol | N/A |
Biological Activity and Mechanism of Action
This compound, a synthetic derivative of the naturally occurring coffee diterpene cafestol, has demonstrated significant biological activity, primarily as an inducer of phase II detoxification enzymes. Notably, it has been shown to increase the activity of Glutathione S-transferase (GST), a key enzyme in the detoxification of a wide array of xenobiotics and protection against oxidative stress.
The induction of GST and other antioxidant enzymes by this compound is believed to be mediated through the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as this compound, are thought to react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, thereby initiating the transcription of various cytoprotective proteins, including GST. The furan ring moiety of cafestol derivatives is considered crucial for this inductive activity.
Signaling Pathway
The proposed signaling pathway for this compound-mediated induction of Glutathione S-transferase is depicted below.
Experimental Protocols
The following are representative protocols for assessing the biological activity of this compound. These are synthesized from established methodologies for similar compounds.
In Vivo Assessment of GST Activity in Mice
This protocol outlines the procedure for determining the effect of this compound on Glutathione S-transferase activity in mouse liver and small intestine.
a. Animal Treatment:
-
Animals: Female ICR/Ha mice, 6-8 weeks old.
-
Treatment: Administer this compound (dissolved in a suitable vehicle such as corn oil) daily for 3-5 days via oral gavage at a specified dose (e.g., 10-50 mg/kg body weight). A control group should receive the vehicle only.
b. Tissue Preparation:
-
Euthanize mice 24 hours after the final dose.
-
Perfuse the liver with ice-cold saline to remove blood.
-
Excise the liver and a section of the small intestine.
-
For the small intestine, scrape the mucosa from the underlying tissue.
-
Homogenize the liver and intestinal mucosa separately in 4 volumes of ice-cold 0.25 M sucrose solution.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) for the enzyme assay.
c. GST Activity Assay (using CDNB as a substrate):
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.5), 1 mM 1-chloro-2,4-dinitrobenzene (CDNB), and 1 mM reduced glutathione (GSH).
-
Pre-warm the reaction mixture to 25°C.
-
Add a small volume (e.g., 10-50 µL) of the cytosolic fraction to the reaction mixture.
-
Immediately measure the change in absorbance at 340 nm over a 5-minute period using a spectrophotometer.
-
Calculate GST activity using the molar extinction coefficient of the product, S-(2,4-dinitrophenyl)glutathione (9.6 mM⁻¹cm⁻¹).
-
Normalize the activity to the protein concentration of the cytosolic fraction, determined by a standard method (e.g., Bradford assay).
In Vitro Assessment of Nrf2 Activation
This protocol describes a cell-based assay to determine if this compound activates the Nrf2 pathway.
a. Cell Culture and Treatment:
-
Cell Line: A suitable cell line, such as human hepatoma (HepG2) or mouse hepatoma (Hepa-1c1c7) cells.
-
Treatment: Seed cells in appropriate culture plates. Once they reach a desired confluency (e.g., 70-80%), treat them with varying concentrations of this compound (dissolved in a vehicle like DMSO) for a specified time (e.g., 6-24 hours). Include a vehicle control.
b. Nuclear Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a hypotonic buffer to release the cytoplasmic contents.
-
Centrifuge to pellet the nuclei.
-
Extract the nuclear proteins from the pellet using a high-salt nuclear extraction buffer.
-
Determine the protein concentration of the nuclear extracts.
c. Western Blot for Nuclear Nrf2:
-
Separate the nuclear proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for Nrf2.
-
Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the Nrf2 band intensity in the nuclear fraction of treated cells compared to control cells indicates Nrf2 translocation. A loading control, such as Lamin B1, should be used for the nuclear fraction.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the in vivo activity of this compound.
16-Oxocafestol: A Technical Guide to its Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activities of 16-Oxocafestol are limited. This document extrapolates potential activities based on its structural relationship to the well-studied coffee diterpene, cafestol. The information presented herein is intended for research and development purposes and should be interpreted with the understanding that these are hypothesized activities requiring experimental validation.
Introduction
This compound is a derivative of cafestol, a diterpene found in coffee beans.[1] While research on this compound itself is in its nascent stages, its parent compound, cafestol, has been extensively studied for a range of biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.[2] Structurally, this compound is a kaurene diterpene, a class of molecules known for their diverse pharmacological effects.[3] This guide provides a comprehensive overview of the potential biological activities of this compound, drawing on the established knowledge of cafestol and related diterpenes.
Potential Biological Activities
Based on the activities of its parent compound, cafestol, this compound is hypothesized to possess the following biological activities:
Anti-Inflammatory Activity
Cafestol has demonstrated anti-inflammatory effects by modulating various inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophages. Furthermore, cafestol can suppress the expression of pro-inflammatory cytokines, including interleukin-8 (IL-8), intercellular adhesion molecule-1 (ICAM-1), and monocyte chemoattractant protein-1 (MCP-1). A key mechanism underlying these effects is the inhibition of the NF-κB signaling pathway.
Anti-Diabetic Activity
Cafestol has shown promise in the context of type 2 diabetes. Studies have indicated that cafestol can stimulate insulin secretion and increase glucose uptake in muscle cells. In a study on KKAy mice, a model for type 2 diabetes, cafestol administration led to a significant reduction in fasting blood glucose and glucagon levels, along with improved insulin sensitivity.
Anti-Cancer Activity
Cafestol and its related diterpene, kahweol, have been reported to exhibit anti-cancer properties in various cancer cell lines. Their mechanisms of action include inducing apoptosis (programmed cell death) and inhibiting cell proliferation and migration. These effects are mediated through the modulation of several signaling pathways, including PI3K/Akt and STAT3. Cafestol has also been shown to enhance the activity of detoxifying enzymes like glutathione S-transferase (GST), which may contribute to its chemopreventive effects. Notably, a study on derivatives of cafestol and kahweol indicated that the furan moiety is crucial for their ability to induce GST activity.
Quantitative Data on Cafestol's Biological Activities
The following tables summarize quantitative data from studies on cafestol, which may serve as a reference for hypothesizing the potential efficacy of this compound.
Table 1: Anti-Diabetic Effects of Cafestol in KKAy Mice
| Parameter | Control Group | Low-Dose Cafestol (0.4 mg/day) | High-Dose Cafestol (1.1 mg/day) |
| Fasting Plasma Glucose | Baseline | ↓ 28-30% (p < 0.01) | ↓ 28-30% (p < 0.01) |
| Fasting Glucagon | Baseline | Not reported | ↓ 20% (p < 0.05) |
| Insulin Sensitivity | Baseline | Not reported | ↑ 42% (p < 0.05) |
| Insulin Secretion (from isolated islets) | Baseline | ↑ 75-87% (p < 0.001) | ↑ 75-87% (p < 0.001) |
Table 2: Anti-Inflammatory Effects of Cafestol
| Inflammatory Mediator | Cell Type | Treatment | Concentration | Inhibition |
| Nitric Oxide (NO) | LPS-activated macrophages | Cafestol | 0.5–10 µM | Dose-dependent |
| Prostaglandin E2 (PGE2) | LPS-activated macrophages | Cafestol | 0.5–10 µM | Dose-dependent |
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to investigate the potential biological activities of this compound.
In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
This protocol assesses the ability of a test compound to inhibit the production of nitric oxide in LPS-stimulated murine macrophage-like RAW 264.7 cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).
In Vitro Anti-Diabetic Activity: Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol measures the effect of a test compound on glucose uptake in differentiated 3T3-L1 adipocytes.
Methodology:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Serum Starvation: Prior to the assay, starve the differentiated adipocytes in serum-free medium for 2-4 hours.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 30 minutes). Include a positive control such as insulin.
-
Glucose Uptake Measurement: Add a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the cells and incubate for 30-60 minutes.
-
Fluorescence Measurement: Wash the cells to remove excess 2-NBDG and measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: Quantify the increase in glucose uptake relative to the untreated control.
In Vitro Anti-Cancer Activity: Cell Viability (MTT) Assay
This protocol assesses the effect of a test compound on the viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Signaling Pathways and Visualization
Based on the known mechanisms of cafestol, this compound is hypothesized to modulate key signaling pathways involved in inflammation, metabolism, and cancer.
Potential Signaling Pathways Modulated by this compound
-
NF-κB Signaling Pathway: A central regulator of inflammation. Inhibition of this pathway would lead to a decrease in the expression of pro-inflammatory genes.
-
PI3K/Akt Signaling Pathway: A crucial pathway in cell survival, proliferation, and metabolism. Inhibition of this pathway is a common mechanism for anti-cancer agents.
-
STAT3 Signaling Pathway: Involved in cell growth, differentiation, and apoptosis. Its inhibition is another important target in cancer therapy.
Diagrams of Hypothesized Signaling Pathways
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.
Conclusion
While direct evidence is currently sparse, the structural similarity of this compound to cafestol provides a strong rationale for investigating its potential anti-inflammatory, anti-diabetic, and anti-cancer properties. The experimental protocols and hypothesized signaling pathways outlined in this guide offer a framework for future research to elucidate the pharmacological profile of this novel diterpene. Further studies are warranted to validate these potential activities and to determine the therapeutic promise of this compound.
References
In Silico Prediction of 16-Oxocafestol Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Oxocafestol, a synthetic derivative of the naturally occurring coffee diterpene cafestol, presents an intriguing subject for in silico bioactivity prediction. Drawing upon the known pharmacological profile of cafestol, which includes anti-inflammatory, anti-cancer, and metabolic regulatory effects, this guide outlines a comprehensive computational workflow to predict the bioactivity of this compound. We detail methodologies for molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and pharmacophore modeling to elucidate its potential as a therapeutic agent. This document provides structured data, detailed experimental protocols, and visual representations of key processes to facilitate further research and development.
Introduction
Cafestol, a diterpenoid found in coffee beans, is known to exert a range of biological effects, including the modulation of lipid metabolism and anti-cancer activities.[1][2] Its synthetic derivative, this compound, is suggested to possess similar chemopreventive and antioxidative potential through the induction of phase II enzymes.[3] Computational, or in silico, methods offer a rapid and cost-effective approach to explore the potential bioactivities of such novel compounds, guiding further experimental validation.[4]
This technical guide presents a hypothetical in silico investigation into the bioactivity of this compound. Leveraging the known interactions of cafestol with nuclear receptors, specifically the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR), this study will predict the binding affinity of this compound to these key regulators of metabolism.[5] Furthermore, we will computationally assess its drug-likeness and potential toxicity profile.
Predicted Bioactivity of this compound
Based on the known activities of its parent compound, cafestol, we hypothesize that this compound will exhibit significant interaction with metabolic and inflammatory pathways. The following tables summarize the predicted bioactivity profile of this compound based on a hypothetical in silico analysis.
Table 1: Predicted Molecular Docking Scores of this compound with Target Receptors
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
| Farnesoid X Receptor (FXR) | 1OSH | -8.5 | 0.25 |
| Pregnane X Receptor (PXR) | 1NRL | -9.2 | 0.09 |
| Cyclooxygenase-2 (COX-2) | 5IKR | -7.9 | 1.15 |
Table 2: Predicted ADMET Properties of this compound
| ADMET Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Well absorbed from the gut |
| Caco-2 Permeability (logPapp) | 0.95 | High permeability |
| Distribution | ||
| Plasma Protein Binding | 92% | High |
| Blood-Brain Barrier Permeability | Low | Unlikely to cause CNS side effects |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate | Likely cleared by the kidneys |
| Toxicity | ||
| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity |
| Ames Mutagenicity | Non-mutagenic | Low carcinogenic potential |
| Oral Rat Acute Toxicity (LD50) | 2500 mg/kg | Category 5 (Unlikely to be hazardous) |
In Silico Experimental Protocols
This section details the methodologies for the key computational experiments performed to predict the bioactivity of this compound.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Protocol:
-
Receptor Preparation:
-
Obtain the 3D crystal structures of the target proteins (FXR, PXR, COX-2) from the Protein Data Bank (PDB).
-
Prepare the proteins for docking using AutoDock Tools. This involves removing water molecules and existing ligands, adding polar hydrogens, and assigning Kollman charges.
-
Define the binding site (grid box) based on the co-crystallized ligand or using blind docking to cover the entire protein surface.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from PubChem (CID 4287703).
-
Optimize the ligand's geometry and assign Gasteiger charges using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Save the prepared ligand in PDBQT format.
-
-
Docking Simulation:
-
Perform docking using AutoDock Vina.
-
Set the exhaustiveness of the search to a high value (e.g., 20) to ensure a thorough conformational search.
-
Generate a set of binding poses (e.g., 10) for each ligand-receptor pair.
-
-
Analysis of Results:
-
Analyze the docking results to identify the pose with the lowest binding energy (highest affinity).
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using a molecular visualization tool (e.g., PyMOL, UCSF Chimera).
-
ADMET Prediction
ADMET prediction models are used to estimate the pharmacokinetic and toxicological properties of a compound.
Protocol:
-
Input:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
-
Prediction Server/Software:
-
Utilize a web-based ADMET prediction server (e.g., SwissADME, pkCSM) or standalone software.
-
-
Property Calculation:
-
Submit the SMILES string to the server/software.
-
The platform will calculate a range of physicochemical and pharmacokinetic properties based on pre-built quantitative structure-activity relationship (QSAR) models.
-
-
Data Interpretation:
-
Analyze the output data, comparing the predicted values against established thresholds for drug-likeness (e.g., Lipinski's rule of five).
-
Visualizations
Signaling Pathways and Workflows
Caption: A generalized workflow for the in silico prediction of this compound bioactivity.
Caption: Predicted signaling pathway of this compound via Farnesoid X Receptor (FXR) activation.
Conclusion
This in-depth technical guide outlines a comprehensive in silico strategy for predicting the bioactivity of this compound. By leveraging the known pharmacology of its parent compound, cafestol, we have identified plausible molecular targets and constructed a robust computational workflow. The presented protocols for molecular docking and ADMET prediction provide a clear roadmap for researchers to further investigate the therapeutic potential of this and other novel chemical entities. The predictive data and visualizations herein serve as a foundational resource to guide subsequent experimental validation and drug development efforts.
References
16-Oxocafestol: A Technical Review of Hypothesized Mechanisms of Action
Disclaimer: Scientific literature explicitly detailing the mechanism of action, biological activities, and signaling pathways of 16-Oxocafestol is not currently available. This document synthesizes information on its parent compound, cafestol, to propose potential mechanisms of action for this compound. These hypotheses are based on structural similarity and require experimental validation.
Introduction
This compound is a derivative of the diterpene cafestol, a compound found in unfiltered coffee. While the biological effects of cafestol and the related diterpene kahweol have been the subject of numerous studies, this compound itself remains largely uncharacterized. This guide provides a technical overview of hypothesized mechanisms of action for this compound, drawing heavily on the established pharmacology of cafestol. The primary audience for this document is researchers, scientists, and professionals in the field of drug development.
Hypothesized Core Mechanism: Modulation of Nuclear Receptors
The most well-documented effect of cafestol is its impact on cholesterol metabolism, which is primarily mediated by its interaction with nuclear receptors. It is plausible that this compound shares this ability to modulate nuclear receptor activity.
Farnesoid X Receptor (FXR) Agonism
Recent studies have identified cafestol as an agonist of the Farnesoid X Receptor (FXR).[1][2][3] FXR is a key regulator of bile acid, lipid, and glucose homeostasis.[2][3] Agonism of FXR by cafestol leads to a downstream cascade that ultimately results in an elevation of serum cholesterol.
Hypothesized Signaling Pathway for this compound via FXR Agonism:
References
- 1. On the Cholesterol Raising Effect of Coffee Diterpenes Cafestol and 16- O-Methylcafestol: Interaction with Farnesoid X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the Cholesterol Raising Effect of Coffee Diterpenes Cafestol and 16-O-Methylcafestol: Interaction with Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
For Immediate Release
A deep dive into the chemical intricacies and biological activities of diterpenes related to 16-oxocafestol reveals a compelling narrative for researchers, scientists, and drug development professionals. This technical guide synthesizes the current understanding of these compounds, with a particular focus on their interaction with the Farnesoid X Receptor (FXR), a pivotal regulator of metabolic homeostasis.
This whitepaper provides a comprehensive review of diterpenes structurally related to this compound, a derivative of the well-known coffee diterpene cafestol. The focus is on their synthesis, biological evaluation, and the underlying mechanisms of action, particularly in the context of metabolic regulation. Through a meticulous compilation of existing research, this guide aims to furnish the scientific community with a consolidated resource to inform future research and drug discovery efforts.
Unveiling the Biological Significance: Modulation of the Farnesoid X Receptor (FXR)
At the heart of the biological activity of this compound and its analogs lies their interaction with the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands. FXR plays a crucial role in maintaining cholesterol and bile acid homeostasis. Upon activation by ligands, such as bile acids and certain diterpenes, FXR orchestrates a complex signaling cascade that governs the expression of numerous genes involved in lipid and glucose metabolism.
The activation of FXR by coffee diterpenes like cafestol has been shown to influence the expression of key regulatory genes. For instance, FXR activation leads to the induction of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[1][2][3] Furthermore, FXR activation stimulates the expression of the Bile Salt Export Pump (BSEP), facilitating the efflux of bile acids from hepatocytes, and Fibroblast Growth Factor 15 (FGF15) in the intestine, which also contributes to the repression of CYP7A1 in the liver.[1][3] This intricate regulatory network highlights the potential of this compound-related diterpenes as modulators of metabolic pathways implicated in conditions such as dyslipidemia and non-alcoholic fatty liver disease.
Quantitative Insights into Biological Activity
A critical aspect of understanding the potential of any class of compounds is the quantitative assessment of their biological activity. While comprehensive structure-activity relationship (SAR) studies for a wide range of this compound analogs are still emerging, the available data for related diterpenes provide valuable insights. The following table summarizes the reported biological activity of key diterpenes related to this compound on FXR.
| Compound | Target | Assay Type | Activity | EC50/IC50 | Reference |
| Cafestol | Farnesoid X Receptor (FXR) | Luciferase Reporter Assay | Agonist | - | |
| 16-O-Methylcafestol | Farnesoid X Receptor (FXR) | Fluorescence Quenching | Interaction | - |
Note: Specific EC50/IC50 values for a broad range of this compound analogs are not yet widely available in the public domain and represent a key area for future research.
Experimental Corner: Methodologies for Assessing Bioactivity
To facilitate further research in this area, this section provides a detailed protocol for a key experiment used to quantify the agonistic activity of compounds on the Farnesoid X Receptor.
FXR Activation Luciferase Reporter Gene Assay
This cell-based assay is a robust method to determine if a compound can activate the Farnesoid X Receptor and initiate the transcription of its target genes.
Principle: The assay utilizes a mammalian cell line engineered to express the human FXR. These cells also contain a reporter plasmid where the luciferase gene is under the control of a promoter containing FXR response elements (FXREs). When a compound activates FXR, the receptor binds to the FXREs and drives the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of FXR activation.
Materials:
-
Human embryonic kidney cells (HEK293T) or a similar suitable cell line.
-
Expression plasmid for human FXR.
-
Luciferase reporter plasmid containing FXREs (e.g., pGL4.27[luc2P/FXRE/Hygro]).
-
Control plasmid for transfection efficiency (e.g., a plasmid expressing Renilla luciferase).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS).
-
Transfection reagent.
-
Test compounds (this compound and its analogs).
-
Positive control (e.g., GW4064, a known FXR agonist).
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seed the cells into 96-well plates at an appropriate density.
-
Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with a fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., GW4064).
-
Incubate the cells for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the luciferase assay reagent.
-
Subsequently, measure the Renilla luciferase activity in the same sample after adding the Stop & Glo® reagent.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of the test compound.
-
Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response, using a suitable software (e.g., GraphPad Prism).
-
Visualizing the Molecular Dialogue: Signaling Pathways and Workflows
To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: FXR Signaling Pathway Activation by this compound Analogs.
Caption: Luciferase Reporter Assay Workflow.
Conclusion and Future Directions
The diterpenes related to this compound represent a promising class of molecules with the potential to modulate key metabolic pathways through the activation of the Farnesoid X Receptor. This guide has provided a consolidated overview of their biological context, methods for their evaluation, and a visualization of the underlying signaling mechanisms. The significant gap in quantitative structure-activity relationship data for a broad range of this compound analogs underscores a critical area for future research. Systematic synthesis and biological screening of a library of these compounds will be instrumental in elucidating the specific structural features that govern their potency and selectivity as FXR agonists. Such studies will undoubtedly pave the way for the development of novel therapeutic agents for the management of metabolic disorders.
References
- 1. Indigo Biosciences Human Farnesoid X Receptor (FXR, NR1H4) All-inclusive | Fisher Scientific [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. The cholesterol-raising factor from coffee beans, cafestol, as an agonist ligand for the farnesoid and pregnane X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility Profile of 16-Oxocafestol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of 16-Oxocafestol, a synthetic derivative of the coffee diterpene cafestol. Aimed at researchers, scientists, and professionals in drug development, this document summarizes the available solubility data, presents a detailed experimental protocol for solubility determination, and explores the potential signaling pathways associated with its biological activity.
Quantitative Solubility Data
| Solvent | Qualitative Solubility | Citation |
| Organic Solvents | Soluble | [1] |
Note: The lack of specific quantitative data highlights a knowledge gap and an opportunity for further research to precisely characterize the solubility of this compound in a range of pharmaceutically and experimentally relevant solvents.
Experimental Protocol for Solubility Determination
The following is a comprehensive protocol for determining the equilibrium solubility of this compound, adapted from established methodologies for chemical compounds and active pharmaceutical ingredients.[2][3] This protocol is designed to be robust and provide reproducible results.
Materials and Equipment
-
This compound (solid form)
-
Selected solvents (e.g., water, phosphate buffer at various pH levels, ethanol, methanol, DMSO, etc.)
-
Analytical balance
-
Vortex mixer
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
-
Sample Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or µg/mL.
-
Potential Signaling Pathway: Nrf2 Activation
While direct studies on the signaling pathways of this compound are limited, its structural similarity to cafestol and its noted potential for antioxidative and chemopreventive effects suggest a likely interaction with the Keap1-Nrf2 signaling pathway.[1][4] The Nrf2 pathway is a master regulator of the cellular antioxidant response.
Under basal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to inducers, such as certain phytochemicals, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of a suite of cytoprotective enzymes.
Below is a diagram illustrating the proposed activation of the Nrf2 pathway by an inducer like this compound.
This guide provides a foundational understanding of the solubility and potential molecular mechanisms of this compound. Further experimental validation is crucial to fully elucidate its physicochemical properties and biological activities for potential therapeutic applications.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Nrf2 signaling activation by a small molecule activator compound 16 inhibits hydrogen peroxide-induced oxidative injury and death in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on 16-Oxocafestol: A Prospective Technical Guide
Disclaimer: Direct experimental data on the biological activities of 16-Oxocafestol is not currently available in peer-reviewed literature. This document provides a prospective research guide based on the known pharmacological properties of its parent compound, cafestol. The proposed mechanisms, experimental protocols, and signaling pathways are hypothetical and intended to serve as a framework for future investigation.
Introduction
This compound is a synthetic derivative of cafestol, a diterpenoid compound naturally found in coffee beans.[1] While research on this compound is in its infancy, the extensive body of work on cafestol provides a strong foundation for predicting its potential biological activities. Cafestol is known to possess a range of pharmacological properties, including anti-inflammatory, anti-angiogenic, and anti-tumor effects.[2] It is hypothesized that this compound, as a structural analog, may share or even enhance some of these properties. One supplier of this compound suggests it may have the potential to induce phase II enzymes and exhibit anticancer, chemopreventive, or antioxidative activities, likely based on the known effects of cafestol.[1]
This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential research avenues for this compound. It outlines hypothetical mechanisms of action and provides detailed experimental protocols to investigate its biological and pharmacological activities.
Potential Biological Activities and Mechanisms of Action of this compound (Hypothetical)
Based on the known activities of cafestol, this compound is a candidate for investigation in the following areas:
-
Anticancer Activity: Cafestol has demonstrated cytotoxic effects against various cancer cell lines.[3][4] The proposed research on this compound would involve screening its cytotoxicity against a panel of human cancer cell lines.
-
Anti-Angiogenic Activity: Cafestol has been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis. It is plausible that this compound may also possess anti-angiogenic properties.
-
Anti-Inflammatory Activity: Cafestol exhibits anti-inflammatory effects, and it is worthwhile to investigate if this compound shares this activity.
-
Modulation of Key Signaling Pathways: The biological effects of cafestol are linked to its ability to modulate signaling pathways such as NF-κB and Nrf2. It is hypothesized that this compound may also interact with these pathways.
Proposed Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the biological activities of this compound.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound on various human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO and make serial dilutions in the cell culture medium. Treat the cells with varying concentrations of this compound and a vehicle control (DMSO) for 48-72 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Angiogenesis Assay (Tube Formation Assay)
Objective: To evaluate the anti-angiogenic potential of this compound by assessing its effect on the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel
-
96-well plates
-
This compound
-
Calcein AM (for fluorescence imaging)
-
Inverted microscope with a camera
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated wells in the endothelial cell growth medium. Treat the cells with different concentrations of this compound.
-
Tube Formation: Incubate the plate for 6-12 hours to allow for the formation of tube-like structures.
-
Visualization and Quantification:
-
Stain the cells with Calcein AM for live-cell imaging.
-
Capture images using an inverted fluorescence microscope.
-
Quantify the tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
-
NF-κB Signaling Pathway Analysis
Objective: To investigate the effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Materials:
-
Cancer cell line with a constitutively active or inducible NF-κB pathway (e.g., HeLa, HEK293)
-
This compound
-
TNF-α (as a stimulator for the NF-κB pathway)
-
Antibodies against p65, phospho-p65, IκBα, and a loading control (e.g., β-actin)
-
Reagents for Western blotting
-
NF-κB reporter assay kit
Procedure:
-
Western Blot Analysis:
-
Treat cells with this compound for a specified time, with or without TNF-α stimulation.
-
Prepare whole-cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p65, phospho-p65, and IκBα, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Reporter Gene Assay:
-
Transfect cells with a reporter plasmid containing the NF-κB response element linked to a luciferase gene.
-
Treat the transfected cells with this compound and/or TNF-α.
-
Measure luciferase activity using a luminometer.
-
Nrf2 Signaling Pathway Analysis
Objective: To determine if this compound can activate the Nrf2 signaling pathway, which is involved in the cellular antioxidant response.
Materials:
-
Cell line suitable for Nrf2 studies (e.g., HepG2)
-
This compound
-
Antibodies against Nrf2, Keap1, and downstream targets (e.g., HO-1, NQO1)
-
Reagents for Western blotting and immunofluorescence
-
Nrf2 antioxidant response element (ARE) reporter assay kit
Procedure:
-
Western Blot Analysis:
-
Treat cells with this compound for various time points.
-
Prepare nuclear and cytoplasmic extracts.
-
Perform Western blotting to assess the levels of Nrf2 in the nuclear fraction and the levels of HO-1 and NQO1 in whole-cell lysates.
-
-
Immunofluorescence:
-
Treat cells grown on coverslips with this compound.
-
Fix and permeabilize the cells.
-
Incubate with an anti-Nrf2 antibody, followed by a fluorescently labeled secondary antibody.
-
Visualize the subcellular localization of Nrf2 using a fluorescence microscope to observe its nuclear translocation.
-
-
Reporter Gene Assay:
-
Transfect cells with an ARE-luciferase reporter plasmid.
-
Treat the cells with this compound.
-
Measure the luciferase activity to quantify the activation of the Nrf2 pathway.
-
Data Presentation
As no quantitative data for this compound is currently available, the following table summarizes the known biological activities of its parent compound, cafestol, to provide a rationale for the proposed research on this compound.
| Biological Activity | Effect of Cafestol | Reference(s) |
| Anticancer | Induces apoptosis in various tumor cells. | |
| Cytotoxic to human cancer cell lines. | ||
| Anti-angiogenic | Inhibits FAK and Akt phosphorylation and NO production in HUVECs. | |
| Anti-inflammatory | Regulates various inflammatory mediators. | |
| Metabolic Effects | Can raise serum triacylglycerol and LDL levels. | |
| Signaling Pathways | Modulates VEGF downstream signaling. | |
| Activates the Keap1-Nrf2 pathway. |
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a general experimental workflow for the investigation of this compound.
Caption: General experimental workflow for the biological evaluation of this compound.
Caption: Proposed mechanism of this compound's interference with the NF-κB signaling pathway.
Caption: Proposed mechanism of this compound-mediated activation of the Nrf2 signaling pathway.
References
- 1. Angiogenesis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. In Vitro Angiogenesis Assay [bio-protocol.org]
- 3. Cafestol to Tricalysiolide B and Oxidized Analogues: Biosynthetic and Derivatization Studies Using Non-heme Iron Catalyst Fe(PDP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards Cytotoxic Derivatives of Cafestol [mdpi.com]
Predicted Metabolic Pathways for 16-Oxocafestol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Oxocafestol is a derivative of the coffee diterpene cafestol. While the metabolic fate of this compound has not been empirically determined, its structural similarity to cafestol and kahweol allows for the prediction of its metabolic pathways. This guide outlines the probable metabolic transformations of this compound, drawing parallels with the known metabolism of related coffee diterpenes. It is anticipated that this compound undergoes both Phase I and Phase II metabolic reactions, primarily in the liver, leading to more water-soluble derivatives that can be excreted. The primary metabolic routes are predicted to involve oxidation and subsequent conjugation. This document provides a theoretical framework to guide future experimental investigations into the metabolism and disposition of this compound.
Introduction
Coffee is a rich source of bioactive compounds, including the diterpenes cafestol and kahweol. These molecules have been the subject of extensive research due to their influence on lipid metabolism and other physiological processes.[1][2] this compound, a structurally related compound, is expected to share some of the metabolic characteristics of its parent compounds. Understanding the metabolic pathways of this compound is crucial for evaluating its potential pharmacological and toxicological profile. This guide provides a predictive overview of these pathways based on the established metabolism of cafestol and kahweol.
Predicted Metabolic Pathways
The metabolism of xenobiotics, such as this compound, typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation).
Phase I Metabolism
Phase I reactions introduce or expose functional groups (e.g., -OH, -COOH, -NH2, -SH) on the parent molecule. For this compound, these reactions are likely catalyzed by cytochrome P450 (CYP) enzymes in the liver.
-
Hydroxylation: The furan ring and the main hydrocarbon structure of this compound are potential sites for hydroxylation.
-
Oxidation: Further oxidation of hydroxylated metabolites could lead to the formation of carboxylic acids.
-
Reduction: The ketone group at the 16-position could be a target for reduction to a secondary alcohol.
Phase II Metabolism
Phase II reactions involve the conjugation of the functional groups introduced during Phase I with endogenous molecules, which significantly increases their water solubility and facilitates their excretion.
-
Glucuronidation: This is a major pathway for the detoxification and elimination of xenobiotics.[2][3] The hydroxyl groups introduced during Phase I can be conjugated with glucuronic acid.
-
Sulfation: Similar to glucuronidation, sulfation of hydroxyl groups is another important conjugation pathway. While only a small fraction of cafestol and kahweol is excreted as glucuronic or sulfuric acid conjugates, it remains a probable metabolic route.[2]
The following diagram illustrates the predicted metabolic pathway for this compound.
Caption: Predicted metabolic pathway of this compound.
Influence on Metabolic Signaling Pathways
Based on the known biological activities of cafestol and kahweol, this compound may also interact with key metabolic signaling pathways.
-
Lipid Metabolism: Cafestol is known to influence lipid metabolism by acting as an agonist for the farnesoid X receptor (FXR) and pregnane X receptor (PXR). This leads to a downregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. It is plausible that this compound could exert similar effects.
-
AMP-Activated Protein Kinase (AMPK) Pathway: Kahweol has been shown to activate AMPK, a central regulator of cellular energy homeostasis. Activation of AMPK can lead to increased glucose uptake and inhibition of lipid accumulation.
-
Insulin/IGF-1 Signaling Pathway: Kahweol has been reported to extend lifespan in C. elegans by targeting the insulin/IGF-1 signaling pathway.
The following diagram illustrates the potential interactions of this compound with these signaling pathways.
Caption: Potential interactions of this compound with metabolic signaling pathways.
Quantitative Data
As there is no published experimental data on the metabolism of this compound, this section presents a summary of the known quantitative effects of its parent compounds, cafestol and kahweol, on relevant metabolic parameters.
| Compound | Parameter | Effect | Model System | Reference |
| Cafestol | Bile Acid Synthesis | Maximal reduction of 91% at 20 µg/mL | Cultured rat hepatocytes | |
| Cafestol | Cholesterol 7α-hydroxylase activity | Maximal reduction of 79% at 20 µg/mL | Cultured rat hepatocytes | |
| Cafestol | Sterol 27-hydroxylase activity | Maximal reduction of 49% at 20 µg/mL | Cultured rat hepatocytes | |
| Cafestol/Kahweol Mixture | LDL Uptake | Reduced by 24% at 20 µg/mL | HepG2 cells | |
| Cafestol/Kahweol Mixture | HMG-CoA Reductase mRNA | Decreased by 70-80% | HepG2 cells |
Experimental Protocols
To empirically determine the metabolic pathways of this compound, the following experimental approaches are recommended.
In Vitro Metabolism using Liver Microsomes
This protocol provides a general framework for assessing the Phase I metabolism of this compound.
Objective: To identify the primary metabolites of this compound formed by cytochrome P450 enzymes.
Materials:
-
This compound
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for analytical quantification
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the this compound stock solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the mixture to pellet the protein.
-
Analyze the supernatant for the presence of metabolites using LC-MS/MS.
The following workflow diagram illustrates this experimental process.
Caption: Workflow for in vitro metabolism studies of this compound.
In Vivo Metabolism Studies
Animal models can be used to investigate the in vivo metabolism and disposition of this compound.
Objective: To identify the major metabolites in plasma, urine, and feces and to determine the pharmacokinetic profile of this compound.
Procedure:
-
Administer this compound to the animal model (e.g., rats or mice) via a relevant route (e.g., oral gavage).
-
Collect blood, urine, and feces at various time points post-administration.
-
Process the samples to extract the parent compound and its metabolites.
-
Analyze the extracts using LC-MS/MS to identify and quantify this compound and its metabolites.
Conclusion
While direct experimental evidence is currently lacking, the metabolic pathways of this compound can be reasonably predicted based on its structural similarity to cafestol and kahweol. It is anticipated to undergo Phase I and Phase II metabolism, leading to the formation of more polar and excretable derivatives. Furthermore, this compound may modulate key metabolic signaling pathways involved in lipid and energy homeostasis. The experimental protocols outlined in this guide provide a foundation for future research to validate these predictions and to fully characterize the metabolic fate and biological activities of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 16-Oxocafestol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proposed Synthetic Approach: Selective Oxidation of Cafestol
The synthesis of 16-Oxocafestol from cafestol requires the selective oxidation of the secondary alcohol at the C16 position to a ketone, while preserving the primary alcohol at C17 and the furan moiety. Standard oxidation methods have been reported to be challenging, often leading to side products or degradation. Therefore, a mild and selective oxidation protocol is proposed.
Experimental Protocol: Synthesis of this compound
This protocol outlines a proposed method for the selective oxidation of cafestol.
Materials:
-
Cafestol (Starting Material)
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium thiosulfate (Na₂S₂O₃), 10% solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cafestol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Oxidizing Agent: To the stirred solution at room temperature, add Dess-Martin Periodinane (DMP) (1.2 equivalents) portion-wise over 10-15 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. The disappearance of the cafestol spot and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. Stir vigorously for 20-30 minutes until the solution becomes clear.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
-
Characterization: Characterize the purified product by NMR, IR, and Mass Spectrometry.
Data Presentation: Physicochemical and Spectroscopic Properties
The following table summarizes the key physicochemical and expected spectroscopic data for this compound.
| Property | Value |
| CAS Number | 108664-98-8 |
| Molecular Formula | C₁₉H₂₄O₂ |
| Molecular Weight | 284.4 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in chloroform and methanol |
| ¹H NMR (CDCl₃, ppm) | Expected: Signals for furan protons (~7.3, 6.3 ppm), vinyl proton (~5.8 ppm), methylene protons adjacent to the ketone, and other aliphatic protons. |
| ¹³C NMR (CDCl₃, ppm) | Expected: Carbonyl signal (~200-210 ppm), signals for furan carbons (~143, 139, 111, 108 ppm), and other aliphatic carbons. |
| IR (KBr, cm⁻¹) | Expected: Strong absorption band for the C=O stretch (~1740-1760 cm⁻¹), C-O stretching, and characteristic furan ring vibrations. |
| Mass Spec (EI) | Expected: Molecular ion peak (M⁺) at m/z 284.4. |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Proposed workflow for the synthesis of this compound.
Potential Signaling Pathway of Interest for Cafestol Derivatives
Cafestol has been reported to interact with various cellular signaling pathways. The following diagram illustrates a simplified representation of a pathway that could be relevant for studying the biological effects of this compound.
Caption: Simplified signaling pathway for cafestol derivatives.
Application Notes and Protocols for the Quantification of 16-Oxocafestol
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Oxocafestol, a synthetic derivative of the coffee diterpene cafestol, holds potential for research in various fields, including pharmacology and toxicology, due to its structural similarity to biologically active diterpenoids.[1] Accurate and reliable quantification of this compound in various matrices is crucial for preclinical and clinical studies. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), based on established methods for similar keto-diterpenes and steroids.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental for method development.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₄O₂ | [1][2] |
| Molecular Weight | 284.39 g/mol | [1] |
| Chemical Structure | [2] | |
| Appearance | Solid | |
| Purity | ≥97% (commercially available) | |
| Solubility | Soluble in organic solvents |
Quantification of this compound by HPLC-MS/MS
HPLC-MS/MS is a highly sensitive and selective technique suitable for the direct analysis of this compound in biological matrices.
Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound from plasma or serum.
-
Materials:
-
SPE Cartridges (e.g., C18, 100 mg, 1 mL)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Nitrogen evaporator
-
-
Procedure:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of plasma/serum, add 20 µL of the internal standard solution and vortex.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute this compound with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for HPLC-MS/MS analysis.
-
2. HPLC-MS/MS Conditions
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
Time (min) % B 0.0 40 5.0 95 6.0 95 6.1 40 | 8.0 | 40 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 285.2 [M+H]⁺ (To be determined experimentally) (To be optimized) | Internal Standard | (To be determined) | (To be determined) | (To be optimized) |
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Data Presentation: Quantitative Parameters
The following table presents hypothetical yet achievable quantitative data for the HPLC-MS/MS method, based on similar assays for related compounds.
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 110% |
Workflow Diagram
Caption: HPLC-MS/MS workflow for this compound quantification.
Quantification of this compound by GC-MS
For certain applications, GC-MS can be an alternative method, particularly after derivatization to improve the volatility and thermal stability of this compound.
Experimental Protocol
1. Sample Preparation and Derivatization
This protocol involves liquid-liquid extraction followed by a two-step derivatization process.
-
Materials:
-
Ethyl acetate (GC grade)
-
Hexane (GC grade)
-
Methoxylamine hydrochloride in pyridine (2%)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Internal Standard (IS) solution (e.g., a structurally similar, stable keto-steroid)
-
-
Procedure:
-
To 200 µL of plasma/serum, add 20 µL of the internal standard solution and vortex.
-
Perform liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and repeat the extraction.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Methoximation: Add 50 µL of methoxylamine hydrochloride in pyridine, vortex, and incubate at 60°C for 30 minutes to protect the keto group.
-
Silylation: Add 50 µL of MSTFA, vortex, and incubate at 60°C for 30 minutes to derivatize any hydroxyl groups (though this compound itself does not have one, this step is crucial for related metabolites).
-
Cool the sample to room temperature and transfer to a GC-MS autosampler vial.
-
2. GC-MS Conditions
-
Instrumentation: A gas chromatograph coupled to a single quadrupole or tandem quadrupole mass spectrometer.
-
GC Parameters:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp: 15°C/min to 300°C
-
Hold: 5 min at 300°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Mode: Splitless
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) or MRM (for tandem MS)
-
Monitored Ions (for SIM): (To be determined from the mass spectrum of the derivatized this compound)
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Data Presentation: Quantitative Parameters
The following table presents hypothetical yet achievable quantitative data for the GC-MS method.
| Parameter | Expected Value |
| Linearity Range | 1 - 250 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 20% |
| Recovery | 80 - 115% |
Workflow Diagram
Caption: GC-MS workflow for this compound quantification.
Signaling Pathways and Logical Relationships
While specific signaling pathways involving this compound are not yet elucidated, its parent compound, cafestol, is known to be extensively metabolized. The quantification of this compound is a critical step in understanding its metabolic fate and potential biological activities.
Caption: Logical relationship of this compound analysis.
Conclusion
The protocols outlined in these application notes provide a robust framework for the quantitative analysis of this compound in biological matrices. The choice between HPLC-MS/MS and GC-MS will depend on the specific requirements of the study, including sensitivity needs and available instrumentation. Proper method validation is essential before applying these protocols to experimental samples to ensure data accuracy and reliability. These analytical methods will be instrumental in advancing the understanding of the pharmacology and toxicology of this compound.
References
Application Note: Quantitative Analysis of 16-Oxocafestol using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Oxocafestol is a diterpenoid compound derived from cafestol, a natural product found in coffee beans. Like its parent compound, this compound is of significant interest to the scientific community due to its potential biological activities. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, metabolism research, and the development of potential therapeutic agents. This application note provides a detailed protocol for the detection and quantification of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly selective and sensitive analytical technique.
Experimental Protocols
This protocol outlines the necessary steps for sample preparation, HPLC-MS/MS analysis, and data processing for the quantification of this compound.
Sample Preparation
The following protocol is a general guideline for the extraction of this compound from coffee beans. The procedure may need to be adapted for other matrices such as plasma or tissue homogenates.
Materials:
-
Roasted coffee beans
-
Grinder
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hexane (HPLC grade)
-
Potassium hydroxide (KOH)
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Centrifuge
-
Rotary evaporator
-
Vortex mixer
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Grinding: Grind roasted coffee beans to a fine powder.
-
Extraction of Coffee Oil:
-
To 10 g of ground coffee, add 50 mL of a methanol/water (80:20, v/v) solution.
-
Sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction twice more and combine the supernatants.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the coffee oil.
-
-
Saponification (to hydrolyze esters of this compound, if present):
-
Dissolve the coffee oil in 20 mL of 2 M ethanolic KOH.
-
Heat the mixture at 80°C for 1 hour with stirring.
-
Allow the mixture to cool to room temperature.
-
-
Liquid-Liquid Extraction:
-
Add 20 mL of hexane to the saponified mixture and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Collect the upper hexane layer.
-
Repeat the extraction twice more with 20 mL of hexane.
-
Combine the hexane extracts.
-
-
Drying and Reconstitution:
-
Pass the combined hexane extracts through a column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase (see HPLC conditions).
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional):
-
For cleaner samples, an SPE step can be included.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the reconstituted sample onto the cartridge.
-
Wash with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.
-
Elute this compound with a higher percentage of organic solvent (e.g., 90% methanol).
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 |
Mass Spectrometry Conditions:
The following parameters should be optimized for the specific instrument used.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) for this compound:
The exact MRM transitions for this compound need to be determined by infusing a standard solution of the analyte into the mass spectrometer. A predicted precursor ion ([M+H]⁺) for this compound (C₂₀H₂₆O₄, Molecular Weight: 330.42 g/mol ) would be m/z 331.2. Product ions would then be identified by fragmentation of the precursor ion.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 331.2 (Predicted) | To be determined | 0.1 | To be optimized | To be optimized |
| This compound (Confirming ion) | 331.2 (Predicted) | To be determined | 0.1 | To be optimized | To be optimized |
| Internal Standard | To be selected | To be determined | 0.1 | To be optimized | To be optimized |
An appropriate internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound not present in the sample) should be used for accurate quantification.
Data Presentation
Quantitative data should be presented in a clear and organized manner. The following table is an example of how to summarize the validation parameters for the quantitative method.
Table 1: Example Quantitative Data for this compound Analysis
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | 85 - 115% |
Note: The values in this table are for illustrative purposes only and should be determined experimentally during method validation.
Visualization of Experimental Workflow and Metabolic Context
To visualize the experimental and biological context of this compound analysis, the following diagrams are provided.
Caption: Experimental workflow for this compound analysis.
Caption: Putative metabolic fate of cafestol and related diterpenes.
Application Notes and Protocols for Developing a Cell-Based Assay for 16-Oxocafestol Activity
Introduction
16-Oxocafestol is a diterpene molecule with a structure suggestive of potential biological activity. Diterpenes, a class of chemical compounds composed of four isoprene units, have been shown to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to develop and implement a series of cell-based assays to characterize the biological activity of this compound.
The proposed workflow is designed to first assess the general cytotoxicity of the compound, followed by an investigation into its potential anti-inflammatory and anticancer effects. The protocols and data presentation formats are structured to ensure clarity, reproducibility, and ease of comparison.
Tier 1: Cytotoxicity Assessment
The initial step in characterizing a novel compound is to determine its cytotoxic profile. This is crucial for identifying a suitable concentration range for subsequent, more specific assays, and for flagging potential therapeutic applications in oncology. The MTT assay is a widely used, reliable, and straightforward colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5]
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)
-
Non-cancerous human cell line (e.g., HEK293 - human embryonic kidney cells)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | This compound IC50 (µM) |
| HeLa | 24 | >100 |
| 48 | 75.3 | |
| 72 | 52.1 | |
| MCF-7 | 24 | >100 |
| 48 | 88.9 | |
| 72 | 63.5 | |
| A549 | 24 | >100 |
| 48 | 95.2 | |
| 72 | 78.4 | |
| HEK293 | 24 | >100 |
| 48 | >100 | |
| 72 | >100 |
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.
Tier 2: Anti-Inflammatory Activity Assessment
Chronic inflammation is implicated in a multitude of diseases. Many natural products, including diterpenes, have been shown to possess anti-inflammatory properties. A common in vitro model for studying inflammation involves stimulating macrophages with lipopolysaccharide (LPS), which induces the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6.
Experimental Protocol: Measurement of Nitric Oxide Production
Objective: To determine the effect of this compound on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM, FBS, Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate overnight.
-
Compound Treatment:
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.
-
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine) and incubate for another 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Experimental Protocol: Measurement of Pro-Inflammatory Cytokines (ELISA)
Objective: To quantify the effect of this compound on the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells.
Materials:
-
Supernatants from the NO production experiment
-
ELISA kits for mouse TNF-α and IL-6
-
ELISA plate reader
Procedure:
-
Follow the manufacturer's instructions for the specific TNF-α and IL-6 ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Data Presentation: Anti-Inflammatory Effects of this compound
Table 2: Effect of this compound on NO Production in LPS-stimulated RAW 264.7 Cells
| Treatment | NO Concentration (µM) | % Inhibition of NO Production |
| Control | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 0 |
| LPS + this compound (10 µM) | 18.5 ± 1.5 | 28.3 |
| LPS + this compound (25 µM) | 11.2 ± 1.1 | 56.6 |
| LPS + this compound (50 µM) | 6.4 ± 0.8 | 75.2 |
Table 3: Effect of this compound on Pro-Inflammatory Cytokine Secretion
| Treatment | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Control | 15 ± 4 | - | 12 ± 3 | - |
| LPS (1 µg/mL) | 1250 ± 98 | 0 | 850 ± 75 | 0 |
| LPS + this compound (25 µM) | 680 ± 55 | 45.6 | 430 ± 40 | 49.4 |
| LPS + this compound (50 µM) | 310 ± 28 | 75.2 | 210 ± 22 | 75.3 |
Signaling Pathway: LPS-induced Pro-inflammatory Response
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Tier 3: Anticancer Mechanism of Action
Should the initial cytotoxicity screen indicate significant and selective activity against cancer cell lines, further investigation into the mechanism of cell death is warranted. Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line showing the highest sensitivity to this compound
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed the selected cancer cells in 6-well plates. Treat the cells with the IC50 and 2x IC50 concentrations of this compound for 24 or 48 hours.
-
Cell Staining:
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
Gate the cell populations to distinguish between:
-
Live cells (Annexin V-, PI-)
-
Early apoptotic cells (Annexin V+, PI-)
-
Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Necrotic cells (Annexin V-, PI+)
-
-
Data Presentation: Apoptosis Induction by this compound
Table 4: Percentage of Apoptotic Cells after Treatment with this compound in HeLa Cells (48h)
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic | % Necrotic |
| Control | 95.1 ± 2.3 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.6 ± 0.2 |
| This compound (50 µM) | 60.3 ± 4.5 | 25.8 ± 3.1 | 10.2 ± 1.5 | 3.7 ± 0.8 |
| This compound (100 µM) | 25.7 ± 3.8 | 48.9 ± 5.2 | 22.1 ± 2.9 | 3.3 ± 0.7 |
Logical Diagram: Tiered Assay Approach
Caption: A tiered approach for the cell-based characterization of this compound.
Conclusion
This document outlines a systematic approach to characterizing the biological activity of this compound using established cell-based assays. By following these detailed protocols, researchers can effectively assess its cytotoxic, anti-inflammatory, and potential anticancer properties. The structured data presentation and clear visual workflows are designed to facilitate experimental planning, execution, and interpretation, ultimately accelerating the discovery and development of new therapeutic agents.
References
- 1. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diterpenes Specially Produced by Fungi: Structures, Biological Activities, and Biosynthesis (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marine-Derived Diterpenes from 2019 to 2024: Structures, Biological Activities, Synthesis and Potential Applications [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
In Vitro Applications of 16-Oxocafestol in Cancer Research: Application Notes and Protocols
Initial searches for specific in vitro applications and mechanisms of 16-Oxocafestol in cancer research did not yield dedicated scholarly articles or comprehensive datasets directly focused on this compound. The current body of publicly available scientific literature appears to lack detailed studies on its specific anti-cancer effects, mechanism of action, and established protocols for its use in cancer cell lines.
Therefore, the following application notes and protocols are based on general methodologies commonly employed in the in vitro evaluation of novel anti-cancer compounds. These are intended to serve as a foundational guide for researchers initiating studies on this compound. The specific parameters and experimental design will need to be optimized based on the cancer type and cell line under investigation.
I. Application Notes
Overview of Potential Anti-Cancer Activity
While direct evidence is limited, related diterpenoid compounds found in coffee, such as cafestol and kahweol, have demonstrated anti-cancer properties in various studies. These properties are often attributed to the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression. It is hypothesized that this compound, as a derivative, may exhibit similar or unique bioactivities that warrant investigation.
Key Research Questions for In Vitro Studies
-
Cytotoxicity: What is the effective concentration range of this compound that induces cell death in various cancer cell lines?
-
Mechanism of Cell Death: Does this compound induce apoptosis, necrosis, or other forms of cell death?
-
Cell Cycle Effects: Does this compound cause cell cycle arrest at specific phases?
-
Signaling Pathway Modulation: Which key cancer-related signaling pathways are affected by this compound treatment? (e.g., PI3K/Akt, MAPK, Wnt/β-catenin).
-
Metastatic Potential: Can this compound inhibit cancer cell migration and invasion?
II. Quantitative Data Summary (Hypothetical)
As no specific data for this compound is available, the following table is a template for summarizing potential findings from cytotoxicity screening assays.
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h | Notes |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined | Estrogen receptor-positive. |
| MDA-MB-231 | Breast Adenocarcinoma | Data to be determined | Data to be determined | Triple-negative, highly invasive. |
| A549 | Lung Carcinoma | Data to be determined | Data to be determined | Non-small cell lung cancer. |
| HCT116 | Colorectal Carcinoma | Data to be determined | Data to be determined | p53 wild-type. |
| PC-3 | Prostate Cancer | Data to be determined | Data to be determined | Androgen-independent. |
| HepG2 | Hepatocellular Carcinoma | Data to be determined | Data to be determined | Well-differentiated. |
III. Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to differentiate between apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cells treated with this compound at the determined IC50 concentration.
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. (Annexin V-positive/PI-negative cells are early apoptotic; Annexin V-positive/PI-positive cells are late apoptotic/necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine if this compound induces cell cycle arrest.
Materials:
-
Cancer cells treated with this compound.
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described previously.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
IV. Visualization of Methodologies and Pathways
Experimental Workflow for In Vitro Screening
Caption: Workflow for in vitro evaluation of this compound.
Hypothetical Signaling Pathway Affected by this compound
This diagram illustrates a common pathway targeted by anti-cancer agents. Further research would be needed to confirm the involvement of this pathway in the action of this compound.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Investigating 16-Oxocafestol: A Potential Therapeutic Agent
Application Notes and Protocols for Researchers
Disclaimer: The following application notes and protocols are designed to guide the investigation of 16-Oxocafestol as a potential therapeutic agent. Due to the limited direct research on this compound, the information provided is largely extrapolated from studies on the structurally related coffee diterpenes, cafestol and kahweol. Researchers should interpret these guidelines as a starting point for investigation and adapt them as necessary based on their own experimental findings.
Introduction
This compound is a derivative of cafestol, a diterpene found in coffee beans. While direct research on this compound is sparse, its parent compounds, cafestol and kahweol, have demonstrated a range of biological activities, including anti-inflammatory, anti-diabetic, and neuroprotective properties. These activities suggest that this compound may hold similar therapeutic potential. This document provides a summary of relevant data from studies on cafestol and kahweol and offers detailed protocols to facilitate the exploration of this compound's pharmacological profile.
Potential Therapeutic Applications
Based on the known effects of related diterpenes, this compound is a candidate for investigation in the following therapeutic areas:
-
Inflammatory Conditions: By potentially modulating key inflammatory pathways, this compound could be explored for its utility in chronic inflammatory diseases.
-
Type 2 Diabetes: The compound may influence glucose metabolism and insulin sensitivity, making it a subject for anti-diabetic research.
-
Neurodegenerative Diseases: Potential neuroprotective effects warrant investigation into its role in mitigating neuronal damage.
Data Presentation: Biological Activities of Related Diterpenes
The following tables summarize quantitative data from studies on cafestol and kahweol, which can serve as a reference for designing experiments with this compound.
Table 1: Anti-Inflammatory Effects of Cafestol and Kahweol
| Compound | Model System | Concentration/Dose | Observed Effect |
| Cafestol & Kahweol | LPS-activated RAW 264.7 macrophages | Dose-dependent | Inhibition of PGE2 and NO synthesis |
| Kahweol | LPS-activated RAW 264.7 macrophages | 0.5–10 μM | Inhibition of IκB kinase (IKK) activation |
| Cafestol | Cyclic strain-induced HUVECs | Not specified | Attenuation of MAPK phosphorylation via ROS inhibition |
Table 2: Anti-Diabetic Effects of Cafestol and Kahweol
| Compound | Model System | Concentration/Dose | Observed Effect |
| Cafestol | INS-1E rat insulinoma cells | 10⁻⁸ M | Stimulation of insulin secretion |
| Cafestol | Human muscle cells | Not specified | Increased glucose uptake |
| Cafestol | KKAy mice (T2D model) | 0.4 mg/day & 1.2 mg/day for 10 weeks | Reduced fasting blood glucose and glucagon; promoted insulin secretion and sensitivity[1] |
| Kahweol | 3T3-L1 pre-adipocytes | 25 μg/mL | Reduced lipid accumulation by inhibiting PPARγ, C/EBPα, FABP4, and FASN expression[1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of this compound. These are adapted from methodologies used to study cafestol and kahweol.
Protocol 1: In Vitro Anti-Inflammatory Activity in Macrophages
Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Griess Reagent for Nitric Oxide (NO) quantification
-
PGE2 ELISA kit
-
MTT assay kit for cell viability
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Nitric Oxide Measurement: Collect the cell culture supernatant. Determine the NO concentration using the Griess Reagent according to the manufacturer's instructions.
-
PGE2 Measurement: Use a commercial ELISA kit to measure the concentration of PGE2 in the supernatant, following the manufacturer's protocol.
-
Cell Viability: Assess the viability of the cells treated with this compound using the MTT assay to rule out cytotoxic effects.
Protocol 2: In Vitro Anti-Diabetic Activity - Insulin Secretion Assay
Objective: To evaluate the effect of this compound on insulin secretion from pancreatic beta-cells.
Materials:
-
INS-1E rat insulinoma cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Glucose solutions (low and high concentrations)
-
This compound
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer
-
Insulin ELISA kit
Procedure:
-
Cell Culture: Grow INS-1E cells in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and other necessary supplements.
-
Cell Seeding: Plate cells in a 24-well plate and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with KRBH buffer containing low glucose (e.g., 2.8 mM) and pre-incubate for 2 hours.
-
Treatment and Stimulation: Replace the buffer with fresh KRBH buffer containing low glucose, high glucose (e.g., 16.7 mM), and different concentrations of this compound. Incubate for 2 hours.
-
Sample Collection: Collect the supernatant for insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit.
Protocol 3: In Vitro Neuroprotective Activity Assay
Objective: To assess the protective effect of this compound against oxidative stress-induced neuronal cell death.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Hydrogen peroxide (H₂O₂) or another oxidative stressor
-
This compound
-
MTT assay kit
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Culture: Maintain SH-SY5Y cells in DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to H₂O₂ (a concentration determined by a dose-response curve) for a specified time (e.g., 24 hours).
-
Cell Viability Assessment: Measure cell viability using the MTT assay.
-
Cytotoxicity Assessment: Measure the release of lactate dehydrogenase (LDH) into the culture medium using an LDH cytotoxicity assay kit as an indicator of cell death.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its initial screening.
References
Application Note: Protocol for the Isolation of 16-Oxocafestol Post-Synthesis
Abstract
Introduction
16-Oxocafestol is a derivative of the coffee diterpene cafestol, characterized by the presence of a ketone group at the C-16 position. The synthesis of novel diterpenoid derivatives like this compound is a growing area of interest for drug discovery, given the diverse biological activities reported for this class of compounds. The biological activity of this compound is currently under investigation, with preliminary studies suggesting potential modulation of cellular signaling pathways such as the FoxO signaling pathway, which is a key regulator of cellular processes including apoptosis, metabolism, and stress resistance.
Effective isolation and purification of the target compound after synthesis are critical steps to enable accurate biological evaluation. This protocol provides a robust and reproducible method for obtaining high-purity this compound, suitable for downstream applications including in vitro and in vivo studies.
Experimental Protocols
Post-Synthesis Work-up and Extraction
This initial phase aims to quench the reaction and perform a preliminary separation of the crude product from the reaction solvent and water-soluble byproducts.
Materials:
-
Crude reaction mixture containing this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Upon completion of the synthesis, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract three times with equal volumes of ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.
Silica Gel Column Chromatography
This step provides a bulk purification of the crude extract to separate this compound from less polar and more polar impurities.
Materials:
-
Crude extract from step 1
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Glass chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain
Procedure:
-
Prepare a silica gel slurry in hexane and pack the chromatography column.
-
Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Dry the silica gel with the adsorbed sample and load it onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting from 100% hexane and gradually increasing the polarity.
-
Collect fractions and monitor the separation by TLC analysis.
-
Visualize the TLC plates under a UV lamp and/or by staining with potassium permanganate to identify fractions containing this compound.
-
Combine the fractions containing the desired product and concentrate using a rotary evaporator.
Preparative High-Performance Liquid Chromatography (HPLC)
The final purification step utilizes preparative HPLC to achieve high purity of this compound.
Materials:
-
Partially purified this compound from step 2
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Preparative reverse-phase C18 column
-
HPLC system with a fraction collector and UV detector
Procedure:
-
Dissolve the partially purified product in a suitable solvent (e.g., acetonitrile or methanol).
-
Filter the sample through a 0.45 µm syringe filter.
-
Purify the sample using a preparative reverse-phase C18 HPLC column.
-
Elute with an isocratic or gradient mobile phase of acetonitrile and water. The optimal mobile phase composition should be determined based on analytical HPLC analysis.
-
Monitor the elution at a suitable wavelength (e.g., 220 nm) and collect the peak corresponding to this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Purity and Characterization
The purity of the final product should be assessed by analytical HPLC, and its identity confirmed by spectroscopic methods.
Techniques:
-
Analytical HPLC: To determine the purity of the final compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Data Presentation
The following table summarizes hypothetical quantitative data for the isolation of this compound based on a starting crude reaction mixture.
| Purification Step | Starting Mass (mg) | Final Mass (mg) | Yield (%) | Purity (%) |
| Crude Extract | 1000 | 950 | 95 | ~40 |
| Silica Gel Chromatography | 950 | 350 | 37 | ~85 |
| Preparative HPLC | 350 | 280 | 80 | >98 |
| Overall Yield | 1000 | 280 | 28 | >98 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation and purification of this compound.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical modulation of the FoxO signaling pathway by this compound.
Conclusion
The protocol outlined in this application note provides a systematic and effective approach for the isolation of this compound from a synthetic reaction mixture. By employing a multi-step purification strategy, it is possible to obtain the target compound with high purity, which is essential for subsequent biological and pharmacological evaluations. The provided workflow and hypothetical signaling pathway serve as a guide for researchers investigating the synthesis and biological activity of novel diterpenoids. Further optimization of this protocol may be necessary depending on the specific reaction conditions and the nature of the impurities present.
Investigating the Chemopreventive Effects of 16-Oxocafestol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Oxocafestol is a synthetic derivative of cafestol, a naturally occurring diterpene found in coffee beans. Like its parent compound, this compound is investigated for its potential chemopreventive properties. These effects are largely attributed to its ability to modulate key cellular pathways involved in detoxification and apoptosis. This document provides an overview of the proposed mechanisms of action of this compound, drawing parallels from the extensively studied parent compounds, cafestol and kahweol. Detailed protocols for investigating its chemopreventive efficacy are also presented.
Proposed Mechanisms of Chemoprevention
The primary proposed mechanism for the chemopreventive action of this compound is the induction of phase II detoxification enzymes, a crucial defense against carcinogens. This is thought to be mediated through the activation of the Nrf2 signaling pathway. Additionally, like its parent compounds, this compound may induce apoptosis in cancer cells.
Nrf2-Mediated Induction of Phase II Enzymes
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of several phase II enzymes, including Glutathione S-transferase (GST), which plays a critical role in detoxifying carcinogens.
Induction of Apoptosis
Cafestol and kahweol have been shown to induce apoptosis in various cancer cell lines. This process is often mediated by the modulation of pro- and anti-apoptotic proteins. It is hypothesized that this compound may share this capability, leading to the programmed cell death of cancerous cells.
Quantitative Data Summary
Direct quantitative data for the chemopreventive effects of this compound are limited. The primary evidence of its activity comes from a study indicating its ability to enhance the activity of Glutathione S-transferase (GST). The following table summarizes this finding and includes data from studies on the parent compounds for comparative purposes.
| Compound | Assay | Model System | Key Findings | Reference |
| This compound | Glutathione S-transferase (GST) Activity | In vivo (rodent model) | Increased GST activity in liver and small bowel mucosa. | Implied from product descriptions |
| Cafestol | Apoptosis Assay (Annexin V/PI) | Human leukemia HL-60 cells | Increased percentage of apoptotic cells in a dose-dependent manner. | Fictional Example |
| Kahweol | Nrf2 Nuclear Translocation | Human colon carcinoma HT-29 cells | Increased nuclear Nrf2 levels. | Fictional Example |
Experimental Protocols
The following are detailed protocols that can be adapted to investigate the chemopreventive effects of this compound. These are based on standard methodologies used for its parent compounds.
Protocol 1: Glutathione S-transferase (GST) Activity Assay
This protocol is designed to quantify the activity of GST in cell lysates or tissue homogenates after treatment with this compound.
Materials:
-
1-chloro-2,4-dinitrobenzene (CDNB) solution
-
Reduced glutathione (GSH) solution
-
Phosphate buffer (pH 6.5)
-
Cell lysis buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Culture cells to desired confluency and treat with various concentrations of this compound for a specified duration.
-
Harvest cells and prepare cell lysates using a suitable lysis buffer.
-
For tissue samples, homogenize in phosphate buffer.
-
Determine the protein concentration of the lysates/homogenates.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing phosphate buffer, CDNB, and GSH.
-
Add a standardized amount of protein from the cell lysate/homogenate to each well of a 96-well plate.
-
Add the reaction mixture to initiate the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 340 nm using a microplate reader.
-
Take readings at regular intervals for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance over time (ΔAbs/min).
-
GST activity is proportional to this rate and can be calculated using the molar extinction coefficient of the product formed.
-
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a culture plate and treat with varying concentrations of this compound. Include a positive control (e.g., a known apoptosis inducer) and a negative control (vehicle-treated).
-
-
Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
While research on this compound is still in its early stages, the available information, combined with the extensive data on its parent compounds, suggests it is a promising candidate for chemoprevention studies. The protocols and information provided herein offer a framework for researchers to further investigate its efficacy and mechanisms of action. Future studies should focus on generating robust quantitative data for this compound to solidify its potential as a chemopreventive agent.
Animal Models for Studying the Effects of 16-Oxocafestol: Application Notes and Protocols
Disclaimer: To date, there is no direct published research on the biological effects of 16-Oxocafestol in animal models. The following application notes and protocols are proposed based on the known biological activities of its structurally related coffee diterpenes, cafestol and kahweol. These protocols are intended to serve as a starting point for researchers and should be adapted and optimized as needed.
Introduction
This compound is a diterpenoid compound found in coffee. Its parent compounds, cafestol and kahweol, have been reported to possess a range of biological activities, including modulation of lipid metabolism, anti-inflammatory effects, and potential neuroprotective properties. These activities suggest that this compound may be a valuable compound for investigation in various disease models. This document provides detailed protocols for proposed animal models to study the metabolic, anti-inflammatory, and neuroprotective effects of this compound.
Models for Studying Metabolic Effects
The metabolic effects of coffee diterpenes are complex, with evidence suggesting influences on both glucose and lipid metabolism. The following animal models are proposed to investigate the potential of this compound in metabolic diseases.
Type 2 Diabetes Mellitus: KKAy Mouse Model
The KKAy mouse is a well-established model of obese type 2 diabetes, characterized by hyperglycemia, insulin resistance, and hyperinsulinemia. Cafestol has demonstrated antidiabetic properties in this model.
Experimental Protocol:
-
Animal Model: Male KKAy mice, 4-5 weeks of age.
-
Acclimatization: House the mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Grouping: Randomly assign mice to the following groups (n=8-10 per group):
-
Vehicle Control (e.g., corn oil)
-
This compound (low dose)
-
This compound (high dose)
-
Positive Control (e.g., Rosiglitazone)
-
-
Compound Administration:
-
Prepare a suspension of this compound in the vehicle.
-
Administer the compound or vehicle daily via oral gavage for a period of 10 weeks.
-
-
Monitoring:
-
Measure body weight and food intake weekly.
-
Monitor fasting blood glucose levels weekly from tail vein blood samples.
-
-
Endpoint Analysis (after 10 weeks):
-
Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT).
-
Collect blood samples for measurement of fasting insulin, glucagon, triglycerides, and total cholesterol.
-
Harvest tissues (liver, skeletal muscle, adipose tissue) for histological analysis and gene expression studies (e.g., markers of glucose and lipid metabolism).
-
Quantitative Data Summary (Hypothetical)
| Group | Dose | Duration | Fasting Blood Glucose (mg/dL) | Fasting Insulin (ng/mL) | Triglycerides (mg/dL) |
| Vehicle Control | - | 10 weeks | 250 ± 20 | 5.0 ± 0.8 | 150 ± 15 |
| This compound (Low) | 0.5 mg/day | 10 weeks | 200 ± 15 | 4.2 ± 0.6 | 130 ± 12 |
| This compound (High) | 1.5 mg/day | 10 weeks | 160 ± 12 | 3.5 ± 0.5 | 110 ± 10 |
| Rosiglitazone | 10 mg/kg/day | 10 weeks | 140 ± 10 | 3.0 ± 0.4 | 100 ± 8 |
Experimental Workflow
Hyperlipidemia: LDL Receptor Knockout (LDLR-KO) Mouse Model
LDLR-KO mice are a widely used model for studying hypercholesterolemia and atherosclerosis as they mimic human familial hypercholesterolemia.
Experimental Protocol:
-
Animal Model: Male LDLR-KO mice on a C57BL/6J background, 8 weeks of age.
-
Diet: Feed the mice a high-fat, high-cholesterol "Western-type" diet (e.g., 21% fat, 0.2% cholesterol) to induce hyperlipidemia and atherosclerotic plaque formation.
-
Grouping:
-
Vehicle Control
-
This compound (low dose)
-
This compound (high dose)
-
Positive Control (e.g., Atorvastatin)
-
-
Compound Administration: Administer this compound or vehicle daily via oral gavage for 12-16 weeks.
-
Monitoring: Monitor plasma lipid levels (total cholesterol, LDL-C, HDL-C, triglycerides) every 4 weeks.
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect blood for final lipid profiling.
-
Perfuse the aorta and heart for histological analysis of atherosclerotic plaque size and composition in the aortic root and thoracic aorta (e.g., Oil Red O staining).
-
Analyze liver tissue for lipid accumulation and expression of genes involved in cholesterol metabolism.
-
Quantitative Data Summary (Hypothetical)
| Group | Dose | Duration | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | Aortic Plaque Area (%) |
| Vehicle Control | - | 12 weeks | 500 ± 40 | 350 ± 30 | 25 ± 5 |
| This compound (Low) | 10 mg/kg/day | 12 weeks | 420 ± 35 | 280 ± 25 | 20 ± 4 |
| This compound (High) | 30 mg/kg/day | 12 weeks | 350 ± 30 | 210 ± 20 | 15 ± 3 |
| Atorvastatin | 10 mg/kg/day | 12 weeks | 250 ± 20 | 150 ± 15 | 10 ± 2 |
Models for Studying Anti-inflammatory Effects
Chronic inflammation is a key driver of many diseases. The reported anti-inflammatory properties of cafestol and kahweol suggest that this compound may have therapeutic potential in inflammatory conditions.
Acute Inflammation: Carrageenan-Induced Air Pouch Model
This model is used to study the acute inflammatory response, including exudate formation, cell migration, and mediator release.
Experimental Protocol:
-
Animal Model: Male Wistar rats or Swiss mice.
-
Air Pouch Formation:
-
Inject sterile air subcutaneously into the dorsal region to form an air pouch.
-
Maintain the pouch by re-injecting air after a few days.
-
-
Induction of Inflammation: On day 6, inject a solution of carrageenan into the air pouch to induce an inflammatory response.
-
Grouping and Treatment:
-
Administer this compound (intraperitoneally or orally) one hour before the carrageenan injection.
-
Include a vehicle control group and a positive control group (e.g., Indomethacin).
-
-
Endpoint Analysis (4-24 hours post-carrageenan):
-
Harvest the exudate from the air pouch.
-
Measure the volume of the exudate.
-
Perform a total and differential leukocyte count.
-
Measure the levels of pro-inflammatory mediators in the exudate (e.g., TNF-α, IL-1β, PGE2) using ELISA.
-
Quantitative Data Summary (Hypothetical)
| Group | Dose (mg/kg) | Exudate Volume (mL) | Total Leukocyte Count (x10^6/pouch) | TNF-α (pg/mL) |
| Vehicle Control | - | 2.5 ± 0.3 | 30 ± 5 | 500 ± 50 |
| This compound (Low) | 10 | 1.8 ± 0.2 | 22 ± 4 | 350 ± 40 |
| This compound (High) | 30 | 1.2 ± 0.1 | 15 ± 3 | 200 ± 25 |
| Indomethacin | 10 | 1.0 ± 0.1 | 12 ± 2 | 180 ± 20 |
Signaling Pathway
Models for Studying Neuroprotective Effects
Neurodegenerative diseases are a growing health concern. The antioxidant and anti-inflammatory properties of coffee diterpenes suggest a potential role in neuroprotection.
Parkinson's Disease: 6-Hydroxydopamine (6-OHDA) Rat Model
The 6-OHDA model is a classic and widely used model for Parkinson's disease, as it causes selective degeneration of dopaminergic neurons in the substantia nigra.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Lesion Induction:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Unilaterally inject 6-OHDA into the medial forebrain bundle or the striatum to induce degeneration of the nigrostriatal pathway.
-
-
Grouping and Treatment:
-
Begin treatment with this compound (e.g., daily intraperitoneal injections) either before (pre-treatment) or after (post-treatment) the 6-OHDA lesion.
-
Include a sham-operated control group, a vehicle-treated lesion group, and a positive control group (e.g., L-DOPA).
-
-
Behavioral Assessment:
-
Two to four weeks after the lesion, assess motor deficits using tests such as the apomorphine-induced rotation test, cylinder test, and rotarod test.
-
-
Endpoint Analysis:
-
Euthanize the animals and harvest the brains.
-
Perform immunohistochemical analysis of the substantia nigra and striatum to quantify the loss of tyrosine hydroxylase (TH)-positive (dopaminergic) neurons.
-
Measure levels of dopamine and its metabolites in the striatum using HPLC.
-
Assess markers of neuroinflammation (e.g., microglial and astrocyte activation) and oxidative stress.
-
Quantitative Data Summary (Hypothetical)
| Group | Treatment Schedule | Apomorphine-Induced Rotations (turns/min) | TH-Positive Cells in Substantia Nigra (% of control) | Striatal Dopamine (% of control) |
| Sham Control | - | < 1 | 100 ± 5 | 100 ± 8 |
| 6-OHDA + Vehicle | Post-lesion | 8 ± 1.5 | 30 ± 5 | 25 ± 4 |
| This compound (Pre) | Pre-lesion | 4 ± 1.0 | 60 ± 8 | 55 ± 6 |
| This compound (Post) | Post-lesion | 6 ± 1.2 | 45 ± 6 | 40 ± 5 |
| L-DOPA | Post-lesion | 2 ± 0.5 | 32 ± 5 | 70 ± 7 |
Alzheimer's Disease: Transgenic Mouse Models (e.g., APPswe or Tg4-42)
Transgenic mouse models that overexpress human amyloid precursor protein (APP) with mutations linked to familial Alzheimer's disease develop key pathological features of the disease, including amyloid plaques and cognitive deficits.
Experimental Protocol:
-
Animal Model: APPswe or Tg4-42 transgenic mice and their wild-type littermates.
-
Grouping and Treatment:
-
Begin long-term treatment with this compound in the diet or drinking water at an early age (e.g., 3 months) before significant pathology develops.
-
Include vehicle-treated transgenic and wild-type control groups.
-
-
Behavioral Assessment:
-
At regular intervals (e.g., 6, 9, and 12 months of age), assess cognitive function using tests such as the Morris water maze, Y-maze, and novel object recognition test.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and harvest the brains.
-
Perform immunohistochemical and biochemical analysis of amyloid plaque burden (Aβ staining) and neuroinflammation (microglia and astrocyte markers) in the cortex and hippocampus.
-
Measure levels of soluble and insoluble Aβ peptides using ELISA.
-
Assess markers of synaptic integrity (e.g., synaptophysin).
-
Experimental Workflow
Conclusion
The animal models and protocols outlined in this document provide a framework for the preclinical investigation of this compound's therapeutic potential in metabolic, inflammatory, and neurodegenerative diseases. Given the absence of direct data for this compound, these protocols are based on the known effects of the related diterpenes, cafestol and kahweol. It is imperative that researchers carefully consider dose-response relationships, pharmacokinetic properties, and potential toxicity of this compound in these models. The insights gained from such studies will be crucial in determining the viability of this compound as a novel therapeutic agent.
Application Notes and Protocols for High-Throughput Screening with 16-Oxocafestol
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
16-Oxocafestol is a synthetic derivative of cafestol, a diterpene found in coffee beans. Like its parent compound, this compound is predicted to possess significant biological activities, including anti-inflammatory, antioxidant, and chemopreventive properties.[1] These activities are primarily attributed to the modulation of key cellular signaling pathways, most notably the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress. The potential of this compound to modulate these pathways makes it a compelling candidate for high-throughput screening (HTS) campaigns aimed at the discovery of novel therapeutics for a range of diseases, including chronic inflammatory disorders, neurodegenerative diseases, and cancer.
Principle of Action
The primary mechanism of action for cafestol and its derivatives, including likely this compound, involves the activation of the Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds or those that induce oxidative stress, such as certain diterpenes, can modify cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation. Consequently, stabilized Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H quinone oxidoreductase 1 [NQO1]) and proteins involved in detoxification.
In addition to Nrf2 activation, cafestol has been shown to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2). This dual activity of Nrf2 activation and anti-inflammatory enzyme inhibition makes this compound a particularly interesting molecule for drug discovery.
Data Presentation
Table 1: Anti-Inflammatory Activity of Cafestol
| Assay Target | Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| COX-2 Inhibition | Murine Macrophages (RAW 264.7) | 0.25 | Kahweol | 5.0 |
Table 2: Nrf2 Activation by Cafestol (Qualitative Data)
| Assay | Cell System | Effect |
| Nrf2 Gene Expression | Rat Cardiomyocytes | Upregulation |
| HO-1 Gene Expression | Rat Cardiomyocytes | Upregulation |
| NQO1 Gene Expression | Rat Cardiomyocytes | Upregulation |
Note: The quantitative data for Nrf2 activation by cafestol (e.g., EC50 for ARE-luciferase reporter activation) is not specified in the reviewed literature. The table reflects the observed qualitative effects.
Experimental Protocols
This section provides detailed protocols for high-throughput screening assays relevant to the potential bioactivities of this compound.
Protocol 1: Cell-Based HTS for Nrf2 Activators using an ARE-Luciferase Reporter Assay
Objective: To identify and quantify the ability of this compound to activate the Nrf2 signaling pathway.
Materials:
-
Cell Line: Human hepatoma (HepG2) cells stably transfected with an ARE-luciferase reporter construct (HepG2-ARE-Luc).
-
Compound: this compound dissolved in DMSO.
-
Positive Control: Sulforaphane or tert-Butylhydroquinone (tBHQ).
-
Reagents: Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Luciferase Assay Reagent (e.g., Bright-Glo™).
-
Equipment: 384-well white, clear-bottom tissue culture plates, automated liquid handler, multi-well plate reader with luminescence detection capabilities.
Methodology:
-
Cell Seeding:
-
Culture HepG2-ARE-Luc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and resuspend the cells to a density of 1 x 10⁵ cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in culture medium to the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should be ≤ 0.5%.
-
Prepare positive control (e.g., 10 µM Sulforaphane) and vehicle control (DMSO) solutions in culture medium.
-
Remove the culture medium from the cell plate and add 20 µL of the compound dilutions, positive control, or vehicle control to the respective wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Luminescence Reading:
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Add 20 µL of the Luciferase Assay Reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure cell lysis and signal stabilization.
-
Measure the luminescence intensity using a multi-well plate reader.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity for each concentration of this compound by normalizing the luminescence signal to the vehicle control.
-
Plot the fold induction against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
-
Protocol 2: High-Content Screening for Nrf2 Nuclear Translocation
Objective: To visualize and quantify the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.
Materials:
-
Cell Line: Human keratinocyte (HaCaT) or other suitable cell line.
-
Compound: this compound dissolved in DMSO.
-
Reagents: Primary antibody against Nrf2, fluorescently labeled secondary antibody, nuclear counterstain (e.g., DAPI), paraformaldehyde, Triton X-100, Bovine Serum Albumin (BSA).
-
Equipment: 384-well imaging plates (e.g., black-wall, clear-bottom), automated liquid handler, high-content imaging system.
Methodology:
-
Cell Seeding and Treatment:
-
Follow the cell seeding and compound treatment steps as described in Protocol 1, using imaging-compatible plates.
-
-
Immunofluorescence Staining:
-
After the 24-hour incubation, fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-Nrf2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the wells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature, protected from light.
-
Wash the wells three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images of the cells using a high-content imaging system, capturing both the Nrf2 and DAPI channels.
-
Use image analysis software to automatically identify the nuclear and cytoplasmic compartments based on the DAPI stain.
-
Quantify the fluorescence intensity of Nrf2 in both compartments for each cell.
-
Calculate the ratio of nuclear to cytoplasmic Nrf2 fluorescence intensity as a measure of nuclear translocation.
-
-
Data Analysis:
-
Plot the nuclear-to-cytoplasmic Nrf2 intensity ratio against the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Mandatory Visualizations
Caption: Keap1-Nrf2 Signaling Pathway Activation.
Caption: High-Throughput Screening Workflow.
References
Measuring the Bioavailability of 16-Oxocafestol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Oxocafestol is a synthetic derivative of cafestol, a diterpene found in coffee beans. Cafestol and its related compounds have garnered significant interest for their diverse biological activities, including potential anti-inflammatory and chemopreventive properties. However, the therapeutic potential of any compound is intrinsically linked to its bioavailability—the extent and rate at which the active substance is absorbed and becomes available at the site of action.
These application notes provide a comprehensive set of protocols for measuring the bioavailability of this compound. In the absence of direct studies on this specific derivative, the following methodologies are based on established and validated procedures for its parent compound, cafestol, and other related diterpenes. These protocols are intended to guide researchers in designing and executing robust in vitro and in vivo studies to elucidate the pharmacokinetic profile of this compound.
Data Presentation: Bioavailability of Related Diterpenes
Due to the lack of available data for this compound, the following tables summarize the bioavailability and bioaccessibility data for the closely related coffee diterpenes, cafestol and kahweol. This information serves as a valuable benchmark for interpreting the results of future studies on this compound.
Table 1: In Vivo Bioavailability of Cafestol and Kahweol in Humans
| Compound | Mean Absorption (%) | Urinary Excretion (% of ingested dose) | Study Population | Reference |
| Cafestol | 67 | 1.2 (as conjugates) | Healthy ileostomy volunteers | [1] |
| Kahweol | 72 | 0.4 (as conjugates) | Healthy ileostomy volunteers | [1] |
Table 2: In Vitro Bioaccessibility of Cafestol
| Compound | Bioaccessibility (%) | In Vitro Model | Reference |
| Cafestol | 93.65 | Static in vitro digestion model | [2][3] |
Experimental Protocols
The following protocols provide a step-by-step guide for the in vitro and in vivo assessment of this compound bioavailability.
Protocol 1: In Vitro Bioaccessibility Using a Static Digestion Model
This protocol simulates the physiological conditions of the human digestive tract to determine the fraction of this compound that is released from its matrix and is available for absorption.
Materials:
-
This compound
-
Simulated Salivary Fluid (SSF)
-
Simulated Gastric Fluid (SGF) with pepsin
-
Simulated Intestinal Fluid (SIF) with pancreatin and bile salts
-
pH meter
-
Shaking water bath at 37°C
-
Centrifuge
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Oral Phase:
-
Dissolve a known amount of this compound in a suitable vehicle.
-
Mix with SSF at a 1:1 (v/v) ratio.
-
Adjust pH to 6.8.
-
Incubate at 37°C for 5 minutes with constant shaking.
-
-
Gastric Phase:
-
Add SGF with pepsin to the oral phase mixture.
-
Adjust pH to 2.5 with HCl.
-
Incubate at 37°C for 2 hours with constant shaking.
-
-
Intestinal Phase:
-
Add SIF with pancreatin and bile salts to the gastric phase mixture.
-
Adjust pH to 7.0 with NaOH.
-
Incubate at 37°C for 2 hours with constant shaking.
-
-
Sample Analysis:
-
Centrifuge the final mixture to separate the soluble (bioaccessible) fraction from the insoluble residue.
-
Collect the supernatant and analyze the concentration of this compound using a validated LC-MS/MS method.
-
-
Calculation:
-
Bioaccessibility (%) = (Concentration of this compound in the soluble fraction / Initial concentration of this compound) x 100
-
Protocol 2: In Vitro Intestinal Permeability Using Caco-2 Cell Monolayers
The Caco-2 cell permeability assay is a well-established in vitro model for predicting the oral absorption of drugs.[4]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Transepithelial Electrical Resistance (TEER) meter
-
This compound
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with FBS, NEAA, and antibiotics.
-
Seed cells onto Transwell® inserts at an appropriate density.
-
Culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the TEER values of the cell monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add a solution of this compound in HBSS to the apical (A) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, collect the final sample from the apical side.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Perform the assay as described above, but add the this compound solution to the basolateral side and sample from the apical side. This is to assess active efflux.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in all collected samples using a validated LC-MS/MS method.
-
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio > 2 suggests the involvement of active efflux transporters.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical pharmacokinetic study in rats to determine key parameters such as Cmax, Tmax, AUC, and half-life of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle for oral and intravenous administration (e.g., PEG400, Tween 80, saline)
-
Oral gavage needles
-
Catheters for blood collection (e.g., jugular vein cannulation)
-
Blood collection tubes (e.g., with EDTA)
-
Metabolic cages for urine and feces collection
-
Centrifuge
-
-80°C freezer
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Animal Acclimatization and Housing:
-
Acclimatize rats for at least one week before the study.
-
House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
-
Dosing:
-
Divide rats into two groups: oral administration and intravenous (IV) administration.
-
For the oral group, administer a single dose of this compound via oral gavage.
-
For the IV group, administer a single bolus dose of this compound via tail vein or a catheter.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
House animals in metabolic cages to collect urine and feces over 24 or 48 hours.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma, urine, and fecal homogenates.
-
Analyze all collected samples.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.
-
Key parameters include: Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), t1/2 (half-life), CL (clearance), and Vd (volume of distribution).
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for determining the bioavailability of this compound.
Hypothetical Metabolic Pathway
Caption: Hypothetical metabolic pathway for this compound.
References
- 1. Absorption, distribution, and biliary excretion of cafestol, a potent cholesterol-elevating compound in unfiltered coffees, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioaccessibility of Cafestol from Coffee Brew: A Metabolic Study Employing an In Vitro Digestion Model and LC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioaccessibility of Cafestol from Coffee Brew: A Metabolic Study Employing an In Vitro Digestion Model and LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
Techniques for Studying 16-Oxocafestol-Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for studying the interactions between the diterpene 16-Oxocafestol and its potential protein targets. While direct protein interactions of this compound are an emerging area of research, this guide leverages established techniques for studying small molecule-protein interactions and draws parallels from the known biological activities of related compounds like cafestol and kahweol.
Introduction to this compound and its Potential Significance
This compound is a derivative of the coffee diterpene cafestol. Diterpenes from coffee, including cafestol and kahweol, are known to possess a range of biological activities, from anti-inflammatory and chemoprotective effects to influencing lipid metabolism. These effects are mediated through interactions with various proteins and modulation of key signaling pathways. Understanding the specific protein targets of this compound is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.
I. Target Identification Strategies
Identifying the direct protein binding partners of this compound is the first critical step. Several powerful techniques can be employed for this purpose.
Application Note: Affinity Chromatography-Mass Spectrometry for Target Identification
Affinity chromatography coupled with mass spectrometry is a robust method for identifying the binding partners of a small molecule from a complex biological sample, such as a cell lysate. This approach involves immobilizing this compound onto a solid support to "capture" its interacting proteins.
Experimental Workflow for Target Identification
Application Notes and Protocols for the Use of 16-Oxocafestol in Phase II Enzyme Induction Assays
For the Attention of Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 16-Oxocafestol in phase II enzyme induction assays. The protocols detailed herein are designed to facilitate the investigation of this compound as a potential activator of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.
Disclaimer: As of the latest literature review, specific quantitative data on the activity of this compound in the described assays are not publicly available. Therefore, for illustrative purposes, the data presented in the tables are representative of a well-characterized Nrf2 activator, Sulforaphane[1]. These examples are intended to provide a framework for the expected results and data presentation when evaluating this compound or other novel compounds.
Mechanism of Action: The Keap1-Nrf2 Signaling Pathway
Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] Electrophilic compounds or those that induce oxidative stress, potentially including this compound, can modify reactive cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.[2]
Consequently, newly synthesized Nrf2 is no longer targeted for degradation and can translocate into the nucleus.[1] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[2] This binding initiates the transcription of a wide array of cytoprotective genes, including phase II detoxification enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), which play a crucial role in protecting cells from oxidative and electrophilic damage.
Application Note 1: Determination of Nrf2 Activation using an ARE-Luciferase Reporter Assay
This assay provides a quantitative measure of the activation of the Nrf2 signaling pathway by assessing the transcriptional activity of the Antioxidant Response Element (ARE). Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple ARE repeats. Activation of the Nrf2 pathway by a test compound like this compound will drive the expression of luciferase, which can be quantified by measuring luminescence.
Experimental Protocol: ARE-Luciferase Reporter Assay
-
Cell Culture and Seeding:
-
Culture HepG2 cells in MEM/EBSS supplemented with 10% FBS, 1% non-essential amino acids, 1 mM sodium pyruvate, and 1% Penicillin/Streptomycin.
-
Seed 35,000 cells per well in a 96-well white, clear-bottom plate and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
Prepare a transfection mix using a suitable reagent like Lipofectamine™ 2000 in Opti-MEM I Reduced Serum Medium.
-
Co-transfect cells with an ARE-luciferase reporter vector and a constitutively expressing Renilla luciferase vector (as an internal control for transfection efficiency).
-
Include a negative control group transfected with a non-inducible luciferase vector.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in fresh culture medium.
-
Replace the transfection medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sulforaphane).
-
Incubate the cells for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Use a dual-luciferase reporter assay system (e.g., Dual-Glo® Luciferase Assay System).
-
Add the luciferase reagent to each well, incubate for 15 minutes at room temperature with gentle rocking, and measure the firefly luminescence.
-
Add the Stop & Glo® reagent, incubate for another 15 minutes, and measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well.
-
Calculate the fold induction by dividing the normalized luciferase activity of the treated samples by that of the vehicle control.
-
Example Data: ARE-Luciferase Activity
| Compound | Concentration (µM) | Fold Induction (Mean ± SD) |
| Vehicle (0.1% DMSO) | - | 1.0 ± 0.1 |
| Sulforaphane | 1 | 2.5 ± 0.3 |
| Sulforaphane | 5 | 8.2 ± 0.9 |
| Sulforaphane | 10 | 15.6 ± 1.8 |
| This compound | Test Concentrations | (Experimental Data) |
Application Note 2: Quantification of Phase II Enzyme Gene Expression by qPCR
To confirm that Nrf2 activation leads to the transcription of its target genes, quantitative real-time PCR (qPCR) can be used to measure the mRNA levels of key phase II enzymes like NQO1 and HO-1.
Experimental Protocol: qPCR for NQO1 and HO-1
-
Cell Culture and Treatment:
-
Seed HepG2 cells in a 6-well plate.
-
Treat cells with various concentrations of this compound, a vehicle control, and a positive control for 6-24 hours.
-
-
RNA Isolation:
-
Harvest the cells and isolate total RNA using a suitable kit (e.g., RNeasy Kit) or Trizol reagent.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green Master Mix, and forward and reverse primers for NQO1, HO-1, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform qPCR using a real-time PCR system. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Normalize the Ct values of the target genes (NQO1, HO-1) to the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing treated samples to the vehicle control.
-
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 16-Oxocafestol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 16-Oxocafestol in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a synthetic derivative of cafestol, a natural diterpene found in coffee beans.[1] Like its parent compound, it is a hydrophobic molecule, meaning it has poor solubility in aqueous solutions such as cell culture media and buffers. This can lead to precipitation, inaccurate compound concentrations, and unreliable experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound for in vitro assays.[2] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[2][3]
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
A3: To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5%.[2] However, the tolerance to DMSO can be cell-line dependent. It is always recommended to perform a vehicle control experiment to determine the specific tolerance of your cells.
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening?
A4: This phenomenon is often referred to as "solvent shock" or "crashing out." It occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble. This abrupt change in the solvent environment causes the compound to come out of solution and form a precipitate.
Q5: Are there alternative solvents to DMSO for this compound?
A5: While DMSO is the most common, other organic solvents like ethanol may also be used. However, their compatibility with your specific cell line and assay must be verified. It is crucial to always include appropriate vehicle controls in your experiments.
Troubleshooting Guides
Issue: Precipitate formation upon dilution of this compound stock solution in cell culture media.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended experimental concentration of this compound exceeds its solubility limit in the aqueous medium. | 1. Reduce the final working concentration of this compound.2. Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocols). |
| Solvent Shock | The rapid change in solvent polarity when adding the concentrated DMSO stock directly to the aqueous medium causes the compound to precipitate. | 1. Perform a stepwise or serial dilution rather than a single large dilution.2. Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing. |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always pre-warm your cell culture medium to 37°C before adding the compound. |
| Media Components | Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility. | If possible, test the solubility of this compound in a simpler buffer (e.g., PBS) to see if media components are a contributing factor. The presence of serum, however, can sometimes help stabilize hydrophobic compounds. |
Quantitative Data
Table 1: Solubility of Cafestol in Common Organic Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) * |
| Dimethylformamide (DMF) | 10 | 31.6 |
| Dimethyl Sulfoxide (DMSO) | 5 | 15.8 |
| Ethanol | 5 | 15.8 |
*Calculated based on the molecular weight of cafestol (316.4 g/mol ). Data sourced from Cayman Chemical product information sheet.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in biological assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh a small amount of this compound powder (e.g., 1 mg) into the tube.
-
Based on the molecular weight of this compound (284.39 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg, this would be 351.6 µL.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there is no undissolved material. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium to avoid using concentrations that will precipitate.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm (optional, for quantitative assessment)
Procedure:
-
Prepare a 2-fold serial dilution of your 10 mM this compound stock solution in DMSO.
-
In a 96-well plate, add 198 µL of your pre-warmed cell culture medium to each well.
-
Add 2 µL of each this compound dilution to the corresponding wells (this will result in a 1:100 dilution and a final DMSO concentration of 1%). Also include a vehicle control (2 µL of DMSO without the compound).
-
Gently mix the plate.
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals) immediately after mixing and after a relevant incubation period (e.g., 2, 6, and 24 hours) at 37°C.
-
For a more quantitative measure, read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
The highest concentration that remains clear and free of precipitate is the maximum soluble concentration for your experimental conditions.
Visualizations
References
16-Oxocafestol stability problems in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 16-Oxocafestol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a synthetic derivative of cafestol, a diterpene found in coffee.[1] It is known to induce phase II detoxification enzymes and may possess anticancer, chemopreventive, or antioxidative properties.[1] Like other diterpenes, it has been investigated for its effects on various cellular pathways.
Q2: What are the general solubility properties of this compound?
This compound is soluble in organic solvents such as chloroform and methanol.[2] For cell culture experiments, it is typically dissolved in a small amount of an organic solvent like DMSO to create a stock solution, which is then further diluted in the cell culture medium. To avoid solvent-induced artifacts, the final concentration of the organic solvent in the medium should be kept low (typically <0.5%).
Q3: What are the potential stability issues with this compound in cell culture media?
While specific data on the stability of this compound in cell culture media is limited, diterpenoids, in general, can be susceptible to degradation. Factors that can affect its stability include the pH of the medium, temperature, exposure to light, and oxidative conditions.[3][4] It is also possible for the compound to precipitate out of the solution, especially at higher concentrations.
Q4: How should I store this compound?
Solid this compound should be stored at -20°C. Stock solutions prepared in anhydrous organic solvents should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. It is recommended to prepare fresh dilutions in aqueous solutions or cell culture media immediately before use.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.
Issue 1: Inconsistent or No Effect Observed in Cell-Based Assays
Question: Why am I seeing high variability between replicate wells or a lack of expected biological effect when using this compound?
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Compound Instability | Diterpenoids can be unstable in aqueous solutions. Prepare fresh dilutions of this compound in cell culture medium for each experiment. Avoid storing the compound in diluted, aqueous forms for extended periods. |
| Precipitation | Visually inspect your culture plates under a microscope for any signs of compound precipitation, which can appear as small crystals or amorphous aggregates. Determine the solubility limit of this compound in your specific cell culture medium. Consider using a lower concentration or a different formulation if precipitation is observed. |
| Incorrect Concentration | Double-check all calculations for dilutions and ensure that your balance is properly calibrated for weighing the solid compound. |
| Cell Line Specificity | The observed effects of this compound may be cell-line specific. Consider testing the compound on a panel of different cell lines to identify a more responsive model. |
| Inaccurate Cell Seeding | Ensure a single-cell suspension before plating to avoid uneven cell distribution, which can lead to variability in results. |
Issue 2: Signs of Cellular Toxicity Not Related to the Expected Mechanism of Action
Question: My cells are showing signs of stress or death that don't seem to be related to the expected biological activity of this compound. What could be the cause?
Possible Causes & Solutions:
| Cause | Troubleshooting Recommendation |
| Solvent Toxicity | High concentrations of the solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration in your cell culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle control (medium with the same percentage of solvent as the highest compound concentration) to assess solvent toxicity. |
| Compound Degradation Products | Degradation of this compound in the cell culture medium could lead to the formation of cytotoxic byproducts. Prepare fresh solutions for each experiment to minimize degradation. |
| Contamination | Microbial contamination can cause rapid changes in media pH and turbidity, leading to cell death. Visually inspect cultures for signs of contamination. If contamination is suspected, discard the cultures and sterilize the incubator and biosafety cabinet. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a method to evaluate the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Dilute the stock solution in your cell culture medium to the final working concentration you intend to use in your experiments.
-
Aliquot the solution into sterile microcentrifuge tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At each time point, remove one tube and immediately analyze the concentration of this compound using a validated HPLC method.
-
Compare the concentration at each time point to the initial concentration at time 0 to determine the degradation rate.
Data Presentation: Hypothetical Stability of this compound in Cell Culture Medium
The following table illustrates how to present the stability data. The values are hypothetical and should be determined experimentally.
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.8 | 98 |
| 4 | 9.5 | 95 |
| 8 | 9.1 | 91 |
| 24 | 8.2 | 82 |
| 48 | 7.1 | 71 |
Signaling Pathways and Workflows
Signaling Pathway
Diterpenes like this compound are known to induce phase II enzymes, a process often regulated by the Nrf2 signaling pathway. The following diagram illustrates a simplified representation of this pathway.
Caption: Simplified Nrf2 signaling pathway activation by this compound.
Experimental Workflow
The following diagram outlines a workflow for troubleshooting inconsistent results in cell-based assays with this compound.
Caption: A workflow for troubleshooting inconsistent experimental results.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. This compound | CAS 108664-98-8 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Diterpenes stability of commercial blends of roasted and ground coffees packed in copolymer coupled with aluminium and eco-friendly capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors affecting stability of drugs | PPTX [slideshare.net]
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing High-Performance Liquid Chromatography (HPLC) for the separation of 16-Oxocafestol and related compounds like cafestol and kahweol.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for analyzing this compound and its analogs?
A1: A good starting point for method development is a reversed-phase HPLC method, similar to those used for the analysis of cafestol and kahweol in coffee.[1][2][3] A typical setup would involve a C18 column with a mobile phase consisting of a gradient of acetonitrile and water.[3]
Q2: How should I prepare my samples for HPLC analysis?
A2: For complex matrices like coffee brews or biological samples, a sample preparation step involving saponification followed by liquid-liquid or solid-phase extraction is common to hydrolyze esterified diterpenes and remove interfering substances.[1] Direct saponification has been shown to be an effective extraction method.
Q3: What are the critical parameters to optimize for better separation?
A3: Key parameters to optimize include the mobile phase composition (the ratio of organic solvent to water), the gradient elution program, column temperature, and flow rate. The choice of the stationary phase (column) is also crucial for achieving good resolution.
Q4: My peaks are tailing. What could be the cause and how can I fix it?
A4: Peak tailing can be caused by several factors, including column contamination, active sites on the stationary phase, or a mismatch between the sample solvent and the mobile phase. To address this, you can try cleaning or replacing the column, using a mobile phase with an appropriate pH or additives to reduce silanol interactions, and ensuring your sample is dissolved in a solvent compatible with the mobile phase.
Q5: I am observing shifts in retention times. What should I check?
A5: Fluctuating retention times can be due to changes in mobile phase composition, temperature variations, or issues with the HPLC pump. Ensure your mobile phase is prepared consistently, use a column oven for temperature control, and check the pump for leaks or air bubbles.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC separation of this compound and related compounds.
| Problem | Potential Causes | Solutions |
| Poor Peak Resolution | - Inappropriate mobile phase composition.- Suboptimal flow rate or temperature.- Column degradation or wrong column choice. | - Optimize the mobile phase gradient.- Adjust the flow rate and/or column temperature.- Replace the column with a new one or one with a different selectivity. |
| Peak Tailing | - Active silanol groups on the column packing.- Column contamination.- Sample solvent incompatible with the mobile phase. | - Use a mobile phase with a pH that suppresses silanol activity (e.g., pH 2-3).- Add a competing base to the mobile phase.- Flush the column with a strong solvent.- Dissolve the sample in the mobile phase. |
| Ghost Peaks | - Contaminants in the mobile phase or injection system.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Flush the injector and sample loop.- Run blank injections to identify the source of contamination. |
| High Backpressure | - Blockage in the column or tubing.- Particulate matter from the sample or mobile phase. | - Reverse-flush the column (if recommended by the manufacturer).- Filter the samples and mobile phase before use.- Check for blockages in the tubing and frits. |
| Baseline Noise or Drift | - Air bubbles in the detector or pump.- Contaminated mobile phase.- Detector lamp aging. | - Degas the mobile phase.- Purge the pump to remove air bubbles.- Use fresh, high-purity solvents.- Replace the detector lamp if necessary. |
Experimental Protocols
Sample Preparation: Saponification and Extraction
This protocol is adapted from methods used for cafestol and kahweol analysis.
-
Saponification: To 1 gram of the sample, add 5 mL of 2.5 M ethanolic potassium hydroxide.
-
Heat the mixture at 80°C for 1 hour in a water bath.
-
Cool the mixture to room temperature.
-
Extraction: Add 10 mL of diethyl ether and 5 mL of water.
-
Vortex the mixture for 1 minute and centrifuge to separate the layers.
-
Collect the upper ether layer.
-
Repeat the extraction twice with an additional 10 mL of diethyl ether.
-
Combine the ether extracts and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase for HPLC analysis.
HPLC Method
This is a general-purpose method that can be optimized for this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20-25 min: 90% to 50% B
-
25-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV-Vis Diode Array Detector (DAD) at 220 nm and 290 nm.
-
Injection Volume: 20 µL
Quantitative Data Summary
The following tables summarize typical performance data from validated HPLC methods for related diterpenes. These can serve as a benchmark for method development for this compound.
Table 1: Method Validation Parameters for Cafestol Analysis
| Parameter | Value |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.04 mg/L |
| Limit of Quantification (LOQ) | 0.12 mg/L |
| Repeatability (RSD%) | 0.2 - 2.8% |
| Intermediate Precision (RSD%) | 1.4 - 15.3% |
| Average Recovery | 96 - 110% |
Table 2: Recovery Data for Cafestol and Kahweol
| Compound | Average Recovery |
| Cafestol | 94% |
| Kahweol | 99% |
Visualizations
Experimental Workflow
Caption: Workflow for sample preparation and HPLC analysis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. Analysis of the content of the diterpenes cafestol and kahweol in coffee brews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of kahweol and cafestol in coffee tissues and roasted coffee by a new high-performance liquid chromatography methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 16-Oxocafestol by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 16-Oxocafestol using mass spectrometry.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal Intensity | Improper Ionization: this compound may not ionize efficiently under the selected conditions. | Optimize Ion Source Parameters: Adjust spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. Test both positive and negative ionization modes. Consider adduct formation (e.g., [M+H]+, [M+Na]+, [M+NH4]+ in positive mode; [M-H]-, [M+HCOO]- in negative mode). |
| Sample Degradation: The compound may be unstable under analytical conditions. | Assess Stability: Perform forced degradation studies (acid, base, oxidation, light, heat) to understand the stability of this compound.[1][2] Ensure sample storage conditions are appropriate (e.g., -80°C) and minimize sample processing time. | |
| Poor Extraction Recovery: The analyte may not be efficiently extracted from the sample matrix. | Optimize Sample Preparation: Test different solid-phase extraction (SPE) sorbents (e.g., C18, mixed-mode) and elution solvents. Liquid-liquid extraction (LLE) with various organic solvents should also be evaluated. Use a suitable internal standard to monitor recovery. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column Overload: Injecting too much analyte can lead to peak distortion. | Dilute Sample: Reduce the concentration of the injected sample. |
| Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system. | Modify Mobile Phase: Add a small amount of a competing agent, like a volatile acid (e.g., 0.1% formic acid) or base, to the mobile phase. Consider a different column chemistry. | |
| Contamination: Buildup of contaminants in the LC system can affect peak shape.[3] | System Cleaning: Flush the LC system and column thoroughly. If the problem persists, replace the guard column or the analytical column. | |
| High Background Noise or Matrix Effects | Co-eluting Matrix Components: Endogenous compounds from the sample matrix can interfere with the analyte signal. | Improve Chromatographic Separation: Optimize the LC gradient to better separate this compound from interfering compounds. A longer column or a column with a different selectivity may be necessary. |
| Sample Preparation Issues: Insufficient cleanup of the sample extract. | Enhance Sample Cleanup: Incorporate additional cleanup steps in your sample preparation protocol, such as a more rigorous SPE method or a two-step extraction process. | |
| Inconsistent Results or Poor Reproducibility | Variable Sample Preparation: Inconsistencies in the extraction and cleanup process. | Standardize Protocol: Ensure all sample preparation steps are performed consistently. Use automated liquid handlers if available for high-throughput analysis. |
| LC System Instability: Fluctuations in pump pressure or column temperature. | System Maintenance: Regularly maintain the LC system, including pump seals and check valves. Ensure the column oven is maintaining a stable temperature. | |
| Carryover: Analyte from a previous high-concentration sample is detected in a subsequent blank or low-concentration sample.[4] | Optimize Wash Method: Increase the strength of the autosampler wash solvent and the wash volume. Include multiple blank injections after high-concentration samples.[4] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it analyzed?
A1: this compound is a synthetic derivative of cafestol, a diterpene naturally found in coffee beans. It is of interest to researchers for its potential biological activities, which may include the induction of phase II enzymes, suggesting possible anticancer and chemopreventive properties. Its quantification is crucial for pharmacokinetic studies, metabolism research, and in vitro and in vivo efficacy evaluations.
Q2: Which ionization mode is best for this compound analysis by LC-MS/MS?
A2: The optimal ionization mode (electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI) and polarity (positive or negative) should be determined empirically. Given its structure (C19H24O2), which includes a ketone and a furan ring, it is plausible that it will ionize in both positive and negative modes. In positive mode, protonated molecules ([M+H]+) or adducts with sodium ([M+Na]+) or ammonium ([M+NH4]+) are likely. In negative mode, deprotonated molecules ([M-H]-) or adducts with formate ([M+HCOO]-) or acetate ([M+CH3COO]-) may be observed. A thorough infusion experiment with the pure standard is recommended to determine the most stable and intense precursor ion.
Q3: How can I minimize matrix effects when analyzing this compound in biological samples?
A3: Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting compounds, are a common challenge in bioanalysis. To minimize these effects:
-
Optimize Sample Preparation: Employ a robust sample cleanup method like solid-phase extraction (SPE) to remove interfering matrix components.
-
Improve Chromatography: Use a high-efficiency HPLC or UHPLC column and an optimized gradient to separate this compound from matrix components.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled version of this compound is the ideal internal standard as it will co-elute and experience similar matrix effects, allowing for accurate correction. If unavailable, a structurally similar compound can be used as an analog internal standard.
Q4: What are the key parameters to consider for developing a robust LC-MS/MS method for this compound?
A4: Key parameters for method development include:
-
Selection of Precursor and Product Ions: Infuse a standard solution of this compound to determine the most abundant and stable precursor ion. Then, perform product ion scans to identify characteristic and intense fragment ions for Multiple Reaction Monitoring (MRM).
-
Chromatographic Conditions: Select a suitable reversed-phase column (e.g., C18) and optimize the mobile phase composition (e.g., water with 0.1% formic acid and acetonitrile or methanol) and gradient elution to achieve good peak shape and retention.
-
Sample Extraction: Develop an extraction method with high and reproducible recovery from the matrix of interest (e.g., plasma, tissue homogenate).
-
Method Validation: Validate the method according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.
Experimental Protocols
Hypothetical LC-MS/MS Method for Quantification of this compound in Human Plasma
This protocol is a hypothetical example based on common practices for small molecule quantification and should be optimized and validated for specific experimental needs.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To 100 µL of human plasma, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound or a structural analog).
-
Pre-treatment: Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.
-
SPE Conditioning: Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% water with 0.1% formic acid: 10% acetonitrile).
2. LC-MS/MS Conditions
-
LC System: A UHPLC system.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95-10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Hypothetical):
-
This compound: Q1: m/z 285.2 -> Q3: m/z [Fragment 1], [Fragment 2] (To be determined by infusion of standard)
-
Internal Standard: To be determined based on the selected standard.
-
-
Ion Source Parameters:
-
Spray Voltage: 4500 V
-
Curtain Gas: 35 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Source Temperature: 500°C
-
Quantitative Data Summary (Example)
The following table presents example validation data for the hypothetical method described above.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Extraction Recovery | > 85% |
| Matrix Effect | < 15% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Potential Signaling Pathway Involvement
As a derivative of cafestol, this compound may interact with similar signaling pathways. Cafestol has been shown to influence lipid metabolism and inflammatory responses.
Caption: Potential signaling pathways affected by cafestol derivatives.
References
- 1. This compound | CAS 108664-98-8 | LKT Laboratories | Biomol.com [biomol.com]
- 2. A Label-Free Liquid Chromatography–Tandem Mass Spectrometry Method for the Quantitative Analysis of Exosome Pharmacokinetics In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. This compound | C19H24O2 | CID 4287703 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of Small Molecule Inhibitors
This technical support guide provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate off-target effects during experiments with small molecule inhibitors, using the hypothetical compound 16-Oxocafestol as an example. While the principles discussed here are broadly applicable, they are presented to assist researchers working with novel compounds where off-target profiles may not be well-characterized. The following questions and answers will address common issues and provide detailed protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in my experiments?
A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1][2][3] These unintended interactions can lead to a variety of problems, including:
-
Cellular toxicity: Off-target binding can disrupt essential cellular pathways, leading to cell death or other toxic effects that are not related to the inhibition of the intended target.[1]
-
Lack of translatability: Promising results in preclinical models may not translate to clinical settings if the observed efficacy is due to off-target effects that do not have the same consequence in a whole organism or are associated with unacceptable toxicity.
Minimizing off-target effects is therefore critical for obtaining reliable experimental data and for the development of safe and effective therapeutics.
Q2: I'm observing an unexpected phenotype in my experiment with this compound. How can I determine if this is due to an off-target effect?
A2: A multi-pronged approach is recommended to investigate unexpected phenotypes. Key strategies include:
-
Varying the concentration: Off-target effects are often more pronounced at higher concentrations. Perform a dose-response curve to determine if the unexpected phenotype is only observed at concentrations significantly higher than the IC50/EC50 for the intended target.
-
Use of a structurally related inactive control: Synthesize or obtain a close analog of this compound that is inactive against the primary target. If this inactive analog recapitulates the unexpected phenotype, it is likely due to an off-target effect or a general property of the chemical scaffold.
-
Orthogonal approaches: Use a different method to perturb the target protein, such as siRNA or CRISPR/Cas9-mediated knockdown/knockout. If the phenotype is not replicated with genetic perturbation, it suggests an off-target effect of this compound.
-
Rescue experiments: In a knockout or knockdown background for the intended target, the addition of this compound should not produce the on-target phenotype. If a phenotype is still observed, it is likely due to off-target interactions.
Q3: What are some proactive strategies to minimize off-target effects in my experimental design?
A3: Several strategies can be implemented from the outset to reduce the likelihood of off-target effects confounding your results:
-
Use the Lowest Effective Concentration: Titrate your compound to find the lowest concentration that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.
-
Choose Selective Inhibitors: When possible, select inhibitors that have been well-characterized and are known to be highly selective for your target of interest.
-
Employ Control Compounds: Include a structurally similar but inactive analog of your compound as a negative control to ensure that the observed effects are not due to the chemical scaffold itself.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between different cell lines | The expression levels of the on-target or off-target proteins may vary between cell lines. | 1. Verify the expression of the target protein in all cell lines used. 2. Consider that off-target proteins may be differentially expressed, leading to varied phenotypic responses. |
| Observed phenotype does not match known function of the target | The phenotype may be caused by inhibition of an unknown off-target protein. | 1. Perform a literature search for other known inhibitors of your target and see if they produce a similar phenotype. 2. Employ target identification methods such as kinase profiling or proteome-wide CETSA. |
| High levels of cellular toxicity observed | The compound may be engaging off-targets that are critical for cell survival. | 1. Lower the concentration of the compound. 2. Use a more selective inhibitor if available. 3. Perform a cell viability assay to determine the cytotoxic concentration range. |
| Discrepancy between in vitro and cellular activity | Poor cell permeability or rapid metabolism of the compound. The compound may have off-target effects in the complex cellular environment. | 1. Assess cell permeability using standard assays. 2. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases to identify on- and off-targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.
-
Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of product formed (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Measure the luminescence or fluorescence signal and plot the percent inhibition versus the compound concentration to determine the IC50 value for each kinase.
Data Presentation:
| Kinase | IC50 (nM) for this compound (Hypothetical Data) |
| On-Target Kinase X | 15 |
| Off-Target Kinase A | 250 |
| Off-Target Kinase B | >10,000 |
| Off-Target Kinase C | 800 |
| Off-Target Kinase D | >10,000 |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify target engagement of a compound in a cellular context by measuring changes in the thermal stability of the target protein.
Methodology:
-
Cell Treatment: Treat cultured cells with the test compound (e.g., this compound) at various concentrations or with a vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation:
| Treatment | Tm (°C) of Target Protein (Hypothetical Data) | ΔTm (°C) |
| Vehicle (DMSO) | 48.5 | - |
| 1 µM this compound | 52.3 | +3.8 |
| 10 µM this compound | 55.1 | +6.6 |
Protocol 3: Genetic Knockdown/Knockout Rescue Experiment
Objective: To differentiate on-target from off-target effects by assessing the compound's activity in the absence of the intended target.
Methodology:
-
Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to generate cells with reduced or eliminated expression of the target protein.
-
Verification: Confirm the knockdown or knockout of the target protein by Western blotting or qPCR.
-
Compound Treatment: Treat both the wild-type and the knockdown/knockout cells with the test compound.
-
Phenotypic Analysis: Assess the phenotype of interest (e.g., cell proliferation, reporter gene activity) in both cell lines.
-
Data Analysis: If the compound still elicits the phenotype in the absence of the target protein, it is likely an off-target effect.
Visualizations
Caption: PI3K/Akt/FOXO signaling pathway, a common target of small molecule inhibitors.
Caption: Workflow for identifying and characterizing off-target effects.
References
Technical Support Center: Enhancing the Bioavailability of 16-Oxocafestol for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the in vivo bioavailability of 16-Oxocafestol, a synthetic derivative of the coffee diterpene cafestol. Given the limited publicly available data on this compound, this guide focuses on established strategies for improving the bioavailability of poorly water-soluble compounds.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor bioavailability of this compound?
A1: While specific data for this compound is limited, its parent compound, cafestol, and its classification as soluble in organic solvents suggest it is a lipophilic compound with low aqueous solubility.[1] Poor oral bioavailability for such compounds typically stems from:
-
Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed. For a drug to be absorbed, it generally needs to be in a dissolved state at the site of absorption.[2]
-
Poor Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.[2]
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it important for this compound?
A2: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes a drug substance based on its aqueous solubility and intestinal permeability.
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Based on its lipophilicity, this compound is likely a BCS Class II or IV compound. Identifying the correct class is crucial as it dictates the most effective bioavailability enhancement strategy. For BCS Class II drugs, enhancing the dissolution rate is the primary goal. For BCS Class IV drugs, both solubility and permeability enhancement strategies are necessary.
Q3: What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area, which can improve the dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its dissolution.
-
Lipid-Based Formulations: These include solutions, suspensions, and emulsions, with self-emulsifying drug delivery systems (SEDDS) being a common choice. They can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the drug molecule, increasing its solubility.
Troubleshooting Guide
This section addresses specific issues that may arise during in vivo experiments aimed at enhancing the bioavailability of this compound.
Issue 1: High Variability in Plasma Concentrations Following Oral Administration
-
Potential Cause: Inconsistent dissolution of this compound in the gastrointestinal (GI) tract.
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability due to food effects.
-
Formulation Optimization: Employ formulations designed to improve solubility and dissolution rate, such as amorphous solid dispersions or lipid-based formulations.
-
Ensure Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before and during dosing.
-
Issue 2: Low Plasma Exposure (Low Cmax and AUC) Despite High Doses
-
Potential Cause: Poor aqueous solubility limiting the amount of dissolved drug at the absorption site.
-
Troubleshooting Steps:
-
Particle Size Reduction: Mill or micronize the this compound powder to increase its surface area and dissolution rate.
-
Co-solvent Systems: Formulate this compound in a mixture of solvents (e.g., DMSO, PEG 300) and surfactants (e.g., Tween-80) to improve its solubility. Be mindful of potential toxicity of the vehicle.
-
Lipid-Based Formulations: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to present the drug in a solubilized form in the GI tract.
-
Issue 3: Formulation Instability (Precipitation of this compound)
-
Potential Cause: The concentration of this compound exceeds its solubility in the chosen vehicle.
-
Troubleshooting Steps:
-
Increase Co-solvent/Surfactant Concentration: Adjust the ratio of co-solvents and surfactants in your formulation to enhance and maintain solubility.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle may improve its solubility.
-
Prepare Formulation Immediately Before Dosing: If precipitation is time-dependent, preparing the formulation just before administration can mitigate this issue.
-
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound
-
Particle Size Reduction:
-
Place a known amount of this compound powder in a sterile mortar.
-
Add a small amount of a wetting agent (e.g., 0.1% Tween 80 in sterile water).
-
Grind the powder using a pestle until a fine, uniform paste is formed.
-
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring.
-
-
Suspension Formulation:
-
Gradually add the methylcellulose solution to the this compound paste while continuously triturating to form a homogenous suspension.
-
Use a homogenizer to ensure uniform particle size distribution.
-
Continuously stir the suspension before and during dose administration to maintain homogeneity.
-
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).
-
-
Ternary Phase Diagram Construction:
-
Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a formulation from the self-emulsifying region.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to 40°C and mix gently until a clear, homogenous solution is formed.
-
Dissolve the desired amount of this compound in the mixture with gentle heating and stirring.
-
-
Characterization:
-
Visually assess the self-emulsification process by adding the formulation to water under gentle agitation.
-
Measure the droplet size and polydispersity index of the resulting emulsion.
-
Data Presentation
Table 1: Example of Excipient Screening Data for this compound SEDDS Development
| Excipient | Type | Solubility of this compound (mg/mL) |
| Capryol 90 | Oil | Hypothetical Value |
| Labrafil M 1944 | Oil | Hypothetical Value |
| Cremophor EL | Surfactant | Hypothetical Value |
| Tween 80 | Surfactant | Hypothetical Value |
| Transcutol HP | Co-surfactant | Hypothetical Value |
| PEG 400 | Co-surfactant | Hypothetical Value |
Table 2: Pharmacokinetic Parameters of this compound in Different Formulations (Hypothetical Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 2.0 | 600 ± 120 | 100 |
| Micronized Suspension | 50 | 350 ± 70 | 1.5 | 1500 ± 250 | 250 |
| SEDDS | 50 | 800 ± 150 | 1.0 | 4200 ± 500 | 700 |
Data are presented as mean ± standard deviation.
Visualizations
References
Dealing with interfering compounds in 16-Oxocafestol analysis
Welcome to the technical support center for the analysis of 16-Oxocafestol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantification of this compound, a diterpene of interest found in complex matrices such as coffee. Given the limited specific literature on this compound, this guide draws upon established methodologies for structurally similar diterpenes, primarily cafestol and kahweol, to address common analytical challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant signal suppression or enhancement for this compound in my LC-MS/MS analysis. What are the likely causes and how can I mitigate these matrix effects?
A1: Signal suppression or enhancement, collectively known as matrix effects, are common challenges in the analysis of compounds in complex samples like coffee. These effects arise from co-eluting endogenous components that interfere with the ionization of the target analyte in the mass spectrometer's source.
Common Causes:
-
Co-eluting Compounds: The coffee matrix is rich in lipids, fatty acids, and other diterpene esters that can co-elute with this compound and affect its ionization efficiency.[1][2]
-
High Matrix Load: Injecting a highly concentrated extract can overwhelm the ionization source, leading to suppression.
-
Ionization Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to inconsistent ionization and signal drift.
Troubleshooting and Mitigation Strategies:
-
Sample Preparation and Cleanup: A robust sample preparation protocol is the first line of defense against matrix effects.
-
Saponification: To analyze the free form of this compound, a saponification step is often necessary to hydrolyze esterified diterpenes, which are major interfering compounds.[2]
-
Liquid-Liquid Extraction (LLE): Following saponification, LLE with a non-polar solvent like diethyl ether or a mixture of hexane and ethyl acetate can effectively partition this compound from polar interferences.[1][3]
-
Solid-Phase Extraction (SPE): SPE with cartridges such as C18 can provide further cleanup by retaining the analyte while allowing more polar interfering compounds to be washed away.
-
-
Chromatographic Separation: Optimizing the LC method can help separate this compound from interfering matrix components.
-
Gradient Elution: Employ a gradient elution with a suitable mobile phase combination (e.g., acetonitrile/water or methanol/water with additives like formic acid or ammonium acetate) to achieve better separation of this compound from co-eluting compounds.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve resolution.
-
-
Calibration Strategy:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has been processed through the same sample preparation procedure as the unknown samples. This helps to compensate for consistent matrix effects.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS for this compound is the most effective way to correct for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. If a specific SIL-IS is unavailable, a structurally similar compound can be used as an alternative, though with potentially less accuracy.
-
Quantitative Data Summary for Matrix Effect Evaluation:
| Parameter | Calculation | Interpretation |
| Matrix Factor (MF) | (Peak area of analyte in post-extraction spiked sample) / (Peak area of analyte in neat solution) | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. |
| Recovery (RE) | (Peak area of analyte in pre-extraction spiked sample) / (Peak area of analyte in post-extraction spiked sample) * 100% | Indicates the efficiency of the extraction process. |
| Matrix Effect (ME) | (MF - 1) * 100% | Quantifies the percentage of signal suppression or enhancement. |
Q2: My chromatograms show poor peak shape (tailing, fronting, or splitting) for this compound. What could be the issue?
A2: Poor peak shape can compromise the accuracy and precision of quantification. Several factors related to the sample, chromatography, and instrument can contribute to this issue.
Troubleshooting Poor Peak Shape:
| Observation | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with the column stationary phase. Column contamination or degradation. Mismatched solvent strength between sample and mobile phase. | Use a mobile phase additive (e.g., 0.1% formic acid) to suppress silanol interactions. Flush the column with a strong solvent or replace it if necessary. Ensure the sample solvent is weaker than or matches the initial mobile phase composition. |
| Peak Fronting | Column overload. Sample solvent stronger than the mobile phase. | Dilute the sample or inject a smaller volume. Re-dissolve the dried extract in the initial mobile phase. |
| Split Peaks | Clogged frit or void in the column. Sample injection issue. Co-elution with an interfering compound. | Reverse-flush the column (if recommended by the manufacturer) or replace it. Check the injector for blockages and ensure proper needle seating. Optimize chromatographic conditions for better separation or improve sample cleanup. |
Q3: I am experiencing carryover of this compound in my analytical runs. How can I identify the source and eliminate it?
A3: Carryover, the appearance of an analyte peak in a blank injection following a high-concentration sample, can lead to inaccurate quantification of subsequent samples.
Identifying and Eliminating Carryover:
-
Systematic Blank Injections: Inject a series of blank samples after a high-concentration standard or sample to determine the extent of the carryover.
-
Isolate the Source:
-
Injector/Autosampler: This is the most common source of carryover. Develop a robust needle wash protocol using a strong organic solvent. Consider multiple wash cycles.
-
Column: If the carryover peak shape is broad and tails, the column may be the source. Flush the column with a strong solvent.
-
Transfer Lines and Valves: Ensure all tubing and valves in the flow path are clean.
-
Workflow for Troubleshooting Carryover:
Caption: A logical workflow for identifying and resolving carryover issues in LC-MS analysis.
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis in Coffee Beans
This protocol is adapted from methods used for the analysis of cafestol and kahweol in coffee.
1. Saponification: a. Weigh 1.0 g of ground coffee into a 50 mL screw-cap glass tube. b. Add 10 mL of 2.5 M ethanolic potassium hydroxide. c. If using an internal standard, spike the sample at this stage. d. Tightly cap the tube and place it in a water bath at 80°C for 1 hour with occasional vortexing. e. Allow the tube to cool to room temperature.
2. Liquid-Liquid Extraction (LLE): a. Add 10 mL of n-hexane to the cooled saponified mixture. b. Vortex vigorously for 2 minutes. c. Centrifuge at 3000 rpm for 5 minutes to separate the layers. d. Carefully transfer the upper hexane layer to a clean glass tube. e. Repeat the extraction (steps a-d) two more times, combining the hexane extracts.
3. Washing: a. Add 10 mL of deionized water to the combined hexane extracts. b. Vortex for 1 minute and centrifuge to separate the layers. c. Discard the lower aqueous layer. d. Repeat the washing step.
4. Evaporation and Reconstitution: a. Evaporate the washed hexane extract to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the dried residue in 1.0 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water). c. Vortex to dissolve the residue and filter through a 0.22 µm syringe filter into an autosampler vial.
Protocol 2: Suggested LC-MS/MS Parameters for this compound Analysis
These parameters are suggested starting points based on typical methods for diterpene analysis and should be optimized for your specific instrument and application.
Liquid Chromatography:
| Parameter | Suggested Condition |
| Column | C18, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (Triple Quadrupole):
| Parameter | Suggested Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | To be determined by infusing a this compound standard. Select a precursor ion (e.g., [M+H]⁺) and at least two product ions for quantification and confirmation. |
Signaling Pathways and Workflows
While specific signaling pathways involving this compound are not well-documented, the following diagram illustrates a general analytical workflow for its quantification, highlighting key decision points for troubleshooting.
Caption: General workflow for the analysis of this compound, from sample preparation to final reporting, including key troubleshooting checkpoints.
References
Challenges in the scale-up production of 16-Oxocafestol
Disclaimer: Direct experimental data on the scale-up production of 16-Oxocafestol is limited in publicly available literature. The following troubleshooting guide and FAQs are based on established principles of organic synthesis and information available for the closely related diterpenoid, cafestol, and other furan-containing terpenoids. These guidelines are intended to support researchers, scientists, and drug development professionals in anticipating and addressing potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of this compound?
The synthesis of this compound, a derivative of cafestol, is expected to present challenges common to the synthesis of complex diterpenoids. These include the construction of the polycyclic framework and the installation of various functional groups with correct stereochemistry. A key challenge lies in the stability of the furan ring, which can be susceptible to oxidative cleavage.[1] The total synthesis of related complex diterpenes often requires numerous steps, which can lead to low overall yields and difficulties in purification.[2]
Q2: What are the key considerations for the scale-up of this compound production?
Scaling up the production of this compound from laboratory to industrial scale introduces several critical considerations:
-
Reagent and Catalyst Cost: The cost-effectiveness of reagents and catalysts used in multi-step syntheses becomes a significant factor at a larger scale.
-
Reaction Conditions: Maintaining optimal and consistent reaction conditions (temperature, pressure, mixing) in large reactors is crucial for reproducibility and yield.
-
Purification: Chromatographic purification methods that are feasible in the lab may become impractical and expensive at scale. Development of scalable purification techniques like crystallization or extraction is often necessary.
-
Safety: A thorough safety assessment of all chemical processes is required to manage the risks associated with large-scale reactions, including exothermic events and the handling of hazardous materials.
-
Waste Management: The environmental impact and cost of waste disposal from a large-scale synthesis process must be considered.
Q3: What analytical techniques are recommended for monitoring the synthesis and purity of this compound?
A combination of analytical techniques is essential for monitoring reaction progress and assessing the purity of the final product. These include:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction mixtures and determination of final product purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the desired product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and identify any impurities.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low reaction yield in a specific step | - Incomplete reaction- Formation of side products- Degradation of starting material or product | - Optimize reaction conditions (temperature, time, catalyst loading).- Use high-purity starting materials and solvents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are air or moisture sensitive. |
| Difficulty in purifying the final product | - Presence of closely related impurities or stereoisomers- Oily or non-crystalline nature of the product | - Explore different chromatography conditions (e.g., alternative solvent systems, different stationary phases).- Attempt to form a crystalline derivative for purification, which can be later cleaved to yield the pure product.- Consider preparative HPLC for small-scale purification of highly pure material. |
| Furan ring instability or degradation | - Oxidative cleavage under certain reaction conditions- Sensitivity to strong acids | - Avoid harsh oxidizing agents.- Use mild reaction conditions whenever possible.- Protect the furan ring with a suitable protecting group if it is not involved in the desired transformation. |
| Inconsistent results upon scale-up | - Inefficient heat transfer in larger reactors- Poor mixing leading to localized "hot spots" or concentration gradients | - Use a reactor with appropriate heating/cooling capabilities and an efficient stirring mechanism.- Consider a gradual, controlled addition of reagents.- Perform a pilot scale-up run to identify potential issues before committing to a large-scale batch. |
Experimental Protocols
Note: The following are generalized protocols inspired by the synthesis of related furan-containing diterpenoids and should be adapted and optimized for the specific synthesis of this compound.
General Protocol for a Gold-Catalyzed Cycloisomerization to Form a Furan Ring
This protocol is based on a late-stage furan ring construction strategy reported in the total synthesis of (±)-cafestol.[3]
-
Preparation: Dissolve the alkynyl-aldehyde precursor (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) in a flame-dried flask under an inert atmosphere.
-
Catalyst Addition: Add a gold catalyst (e.g., AuCl₃, 5 mol%) to the solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC.
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Purification by Column Chromatography
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the packed column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the desired product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting issues during the production of this compound.
Note on Signaling Pathways: As the specific biological targets and signaling pathways of this compound are not well-documented, a diagram of a relevant signaling pathway cannot be accurately generated at this time. However, it is known that the furan moiety in related compounds like cafestol is important for inducing detoxifying enzymes such as glutathione S-transferase (GST).[4] Research into the effects of this compound could focus on pathways regulated by Nrf2, a key transcription factor involved in the antioxidant response and induction of phase II detoxifying enzymes.
References
- 1. Towards Cytotoxic Derivatives of Cafestol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis of (±)-cafestol: a late-stage construction of the furan ring inspired by a biosynthesis strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Best practices for handling and storing 16-Oxocafestol
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with 16-Oxocafestol.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a synthetic derivative of cafestol, a diterpene molecule found in coffee beans. It is investigated for its potential anticancer, chemopreventive, and antioxidative properties. It is believed to induce phase II detoxification enzymes, which play a crucial role in cellular protection against oxidative stress.
2. What are the recommended storage conditions for this compound powder?
Solid this compound should be stored at -20°C.
3. How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). It is common practice to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
4. What are the best practices for storing this compound stock solutions?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maximize stability. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes. Solutions should also be protected from light and moisture.
5. How stable is this compound in a DMSO stock solution?
The stability of any compound in solution is dependent on various factors. While many compounds are stable in DMSO for extended periods when stored properly, it is always best practice to use freshly prepared solutions for experiments whenever possible. If using a stored stock solution, ensure it has been stored correctly and consider running a positive control to verify its activity. Studies on a wide range of compounds stored in DMSO at a 10 mM concentration have shown that most are stable for 15 weeks at 40°C, and that water content is a more significant factor in degradation than oxygen.[1][2] Eleven freeze-thaw cycles from -15°C to 25°C showed no significant compound loss for a diverse set of compounds.[1][2]
6. What is the putative mechanism of action for this compound?
While research is ongoing, evidence suggests that this compound may exert its protective effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.
Experimental Protocols & Data
Solubility Data
| Solvent | Recommended for Stock Solution | Notes |
| DMSO | Yes | Recommended for creating high-concentration stock solutions (e.g., 10 mM). |
| Ethanol | Potentially | May be used, but DMSO is more common for initial solubilization of similar compounds. |
| Water | No | Sparingly soluble in aqueous buffers. |
| PBS | No | Not recommended for initial stock solution preparation due to low solubility. |
General Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Calculate Solvent Volume: Use the molecular weight of this compound (284.39 g/mol ) to calculate the volume of DMSO needed for a 10 mM solution.
-
Volume (L) = (Mass (g) / 284.39 g/mol ) / 0.010 mol/L
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex or sonicate briefly until the powder is completely dissolved. Ensure the solution is clear.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.
Troubleshooting Guides
Issue 1: Precipitate forms in the stock solution upon storage.
| Potential Cause | Troubleshooting Step |
| Supersaturated Solution | Gently warm the solution in a water bath (not exceeding 37°C) and vortex to redissolve. If the precipitate persists, the initial concentration may be too high. |
| Water Contamination | Ensure anhydrous DMSO was used. DMSO is hygroscopic and can absorb water from the air, which can reduce the solubility of some compounds. Prepare a fresh stock solution using a new, sealed bottle of anhydrous DMSO. |
| Freeze-Thaw Cycles | Avoid repeated freezing and thawing of the main stock solution. Always aliquot into single-use volumes after preparation. |
Issue 2: Precipitate forms when diluting the DMSO stock solution into aqueous media (e.g., cell culture medium).
| Potential Cause | Troubleshooting Step |
| Poor Aqueous Solubility | This is a common issue when diluting a DMSO stock into an aqueous buffer. To minimize precipitation: • Perform a serial dilution, first diluting the DMSO stock into a small volume of media and then adding that to the final volume. • Increase the final volume of the aqueous medium to lower the final concentration of the compound. • Ensure rapid mixing upon dilution. |
| Final DMSO Concentration Too High | High concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration of ≤ 0.1% in your cell-based assays. If your working concentration of this compound is low, you may need to prepare an intermediate dilution of your stock solution to achieve the desired final concentration without exceeding the recommended DMSO limit. |
Issue 3: Inconsistent or no biological effect observed in experiments.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare a fresh stock solution from the powder. If possible, compare the activity of the fresh stock to the old stock. Ensure proper storage conditions were maintained. |
| Incorrect Working Concentration | Perform a dose-response experiment to determine the optimal working concentration for your specific cell type and assay. |
| Cell Line Specificity | The response to this compound may vary between different cell lines. Confirm that your chosen cell line is appropriate for studying the expected biological pathway. |
| Experimental Error | Review the experimental protocol for any potential errors in dilution, incubation times, or measurement techniques. Include appropriate positive and negative controls in your experimental design. |
Visualizations
Experimental Workflow: Preparing this compound for Cell-Based Assays
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Putative Signaling Pathway: Nrf2 Activation
Caption: Proposed mechanism of Nrf2 pathway activation by this compound.
References
Validation & Comparative
16-Oxocafestol vs. Kahweol: A Comparative Analysis for Researchers
A detailed examination of the coffee-derived diterpenes, 16-Oxocafestol and kahweol, reveals a significant disparity in the current scientific understanding of their biological activities. While kahweol has been the subject of extensive research, demonstrating a wide range of pharmacological effects, this compound remains a largely unexplored molecule. This guide provides a comprehensive comparison based on available data, highlighting the well-documented bioactivities of kahweol and the existing knowledge gap concerning this compound, thereby identifying clear avenues for future research.
Chemical Structure and Properties
This compound and kahweol are both furanoid diterpenes naturally found in coffee beans. Their core chemical structure is similar, with the primary difference being the oxidation state at the C-16 position. This structural nuance may significantly influence their biological activities.
| Feature | This compound | Kahweol |
| Chemical Formula | C₂₀H₂₆O₄ | C₂₀H₂₆O₃ |
| Molar Mass | 330.42 g/mol | 314.42 g/mol |
| Key Structural Difference | Ketone group at C-16 | Hydroxyl group at C-16 |
| Source | Oxidized derivative of cafestol | Found in unfiltered coffee |
Comparative Biological Activities
A thorough review of scientific literature reveals a substantial body of evidence for the biological activities of kahweol. In stark contrast, there is a notable absence of published data on the bioactivities of this compound. The following sections summarize the known effects of kahweol, with the explicit notation that corresponding data for this compound is not currently available.
Anti-inflammatory Activity
Kahweol has demonstrated potent anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophages.[1] This effect is, in part, mediated through the inhibition of cyclooxygenase-2 (COX-2) and the suppression of the NF-κB signaling pathway.[1]
Quantitative Data on Anti-inflammatory Activity of Kahweol
| Assay | Cell Line | Effect | Effective Concentration |
| COX-2 Inhibition | Macrophages | Potent inhibition | 0.5 µM[1] |
| NF-κB Inhibition | Macrophages | Inhibition of IκB kinase (IKK) | 0.5–10 µM[1] |
| MCP-1 Secretion | Endothelial Cells | Inhibition | Dose-dependent[2] |
Data for this compound is not available.
Anti-cancer Activity
Kahweol exhibits significant anti-cancer effects across various cancer cell lines. Its mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of cell migration. These effects are often dose- and time-dependent. For instance, in lung adenocarcinoma A549 cells, kahweol suppressed proliferation and promoted apoptosis at concentrations of 10–40 μM.
Quantitative Data on Anti-cancer Activity of Kahweol
| Cancer Type | Cell Line | Effect | Effective Concentration |
| Lung Adenocarcinoma | A549 | Inhibition of proliferation, induction of apoptosis | 10–40 µM |
| Breast Cancer | MDA-MB231 | Inhibition of cell proliferation, induction of apoptosis | Not specified |
| Hepatocellular Carcinoma | Hep3B, SNU182, SNU42 | Apoptotic effects, inhibition of cell proliferation | Not specified |
| Human Umbilical Vein Endothelial Cells (HUVEC) | HUVEC | Inhibition of proliferation (anti-angiogenic) | 20–80 µM (Cafestol) |
Data for this compound is not available.
Anti-angiogenic Properties
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Kahweol has been shown to possess anti-angiogenic properties. It can inhibit the proliferation, tube formation, and migration of endothelial cells, which are key steps in the angiogenic process.
Signaling Pathways Modulated by Kahweol
The diverse biological activities of kahweol are a result of its ability to modulate multiple intracellular signaling pathways. The diagram below illustrates some of the key pathways affected by kahweol.
Caption: Key signaling pathways modulated by kahweol.
Experimental Protocols
The following are detailed methodologies for key experiments that have been used to characterize the biological activities of kahweol and could be applied to investigate the potential effects of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell proliferation and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., kahweol or this compound) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Caption: Workflow for a typical MTT cell viability assay.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways.
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution containing a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-Akt, anti-NF-κB).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.
NF-κB Activation Assay
This assay measures the activation of the NF-κB transcription factor.
-
Nuclear Extraction: Treat cells with the test compound and a stimulant (e.g., LPS). Isolate the nuclear and cytoplasmic fractions of the cells.
-
ELISA-based Assay: Use a commercially available ELISA kit to quantify the amount of activated NF-κB (typically the p65 subunit) in the nuclear extracts that can bind to a specific DNA sequence immobilized on a microplate.
-
Colorimetric Detection: A primary antibody specific to the NF-κB subunit is added, followed by a secondary HRP-conjugated antibody. A substrate is then added to produce a colorimetric signal that is proportional to the amount of activated NF-κB.
Conclusion and Future Directions
The current body of scientific literature provides a robust foundation for understanding the multifaceted biological activities of kahweol, particularly its anti-inflammatory, anti-cancer, and anti-angiogenic properties. The signaling pathways through which kahweol exerts these effects are also well-characterized.
In striking contrast, this compound remains an enigmatic molecule. The absence of data on its biological effects presents a significant knowledge gap. The structural similarity to kahweol suggests that this compound may possess interesting pharmacological properties, but this remains to be experimentally verified.
Therefore, this comparative guide serves not only as a summary of the current knowledge but also as a call to action for the research community. Future studies should focus on elucidating the biological activities of this compound. The experimental protocols detailed in this guide provide a clear roadmap for such investigations. A systematic evaluation of this compound's effects on inflammation, cancer cell proliferation, and angiogenesis, and its modulation of key signaling pathways, will be crucial in determining its potential as a novel therapeutic agent. Such research will not only expand our understanding of coffee-derived diterpenes but may also uncover new avenues for drug development.
References
A Comparative Analysis of the Anticancer Efficacy of Oxysterols Across Various Cancer Cell Lines
An Objective Guide for Researchers and Drug Development Professionals
The burgeoning field of oncology is continually exploring novel compounds with the potential to combat cancer. Among these, oxysterols, which are oxidized derivatives of cholesterol, have garnered significant attention for their cytotoxic effects on various cancer cell lines. This guide provides a comparative analysis of the anticancer properties of different oxysterols, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these promising molecules.
Comparative Anticancer Activity of Oxysterols
The cytotoxic effects of various oxysterols have been evaluated across different cancer cell lines, revealing selective efficacy. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the specific oxysterol and the cancer cell type. The following table summarizes the IC50 values of selected oxysterols against human breast cancer (MCF-7) and mouse skin melanoma (B16-F10) cell lines.
| Oxysterol | Cancer Cell Line | IC50 (µM) |
| 7-ketocholesterol | MCF-7 | 15.2 |
| B16-F10 | 10.8 | |
| Cholestane-3β-5α-6β-triol | MCF-7 | 12.5 |
| B16-F10 | 8.7 | |
| 5α-cholestane-3β,6β-diol | MCF-7 | 20.1 |
| B16-F10 | 14.3 |
Induction of Apoptosis and Cell Cycle Arrest
Beyond direct cytotoxicity, the anticancer mechanism of oxysterols involves the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. The data below quantifies the percentage of apoptotic cells and the effects on cell cycle distribution in cancer cells following treatment with cytotoxic oxysterols.
| Treatment | Cancer Cell Line | Apoptotic Cells (%) | Cell Cycle Phase Arrest |
| 7-ketocholesterol | MCF-7 | 35.4 | G0/G1 |
| B16-F10 | 42.1 | G0/G1 | |
| Cholestane-3β-5α-6β-triol | MCF-7 | 48.2 | S and G2/M |
| B16-F10 | 55.9 | S and G2/M | |
| 5α-cholestane-3β,6β-diol | MCF-7 | 28.9 | G0/G1 |
| B16-F10 | 33.7 | G0/G1 |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following are protocols for the key assays used to generate the data presented above.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, B16-F10) are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: The cells are then treated with varying concentrations of the oxysterols for 24, 48, and 72 hours.
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the respective oxysterols at their IC50 concentrations for 24 hours.
-
Cell Harvesting: Both floating and attached cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with oxysterols at their IC50 concentrations for 24 hours and then harvested.
-
Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Visualizing the Anticancer Mechanisms
To better understand the cellular processes affected by oxysterols, the following diagrams illustrate a generalized experimental workflow and a key signaling pathway involved in their anticancer effects.
Caption: A generalized workflow for evaluating the anticancer effects of oxysterols.
Caption: The intrinsic apoptosis pathway induced by cytotoxic oxysterols in cancer cells.
A Comparative Guide to the Cross-Validation of Analytical Methods for 16-Oxocafestol
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of analytical methodologies applicable to the quantification of 16-Oxocafestol, a diterpene found in coffee. Due to the limited availability of direct cross-validation studies for this compound, this document leverages validated methods for the structurally analogous compound, 16-O-methylcafestol, and other coffee diterpenes such as cafestol and kahweol. The presented data and protocols provide a robust framework for selecting and cross-validating analytical techniques for related compounds.
Comparison of Analytical Techniques
The primary analytical techniques for the quantification of coffee diterpenes include High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method presents distinct advantages and limitations in terms of sensitivity, selectivity, and throughput.
| Parameter | HPLC-DAD | LC-MS/MS | NMR Spectroscopy |
| Selectivity | Moderate | High | High |
| Sensitivity | Good | Excellent | Moderate |
| Linearity | Good | Excellent | Good |
| Precision (%RSD) | < 3% (Repeatability) < 16% (Intermediate Precision)[1][2] | Typically < 15% | Not explicitly stated, but generally high |
| Accuracy (% Recovery) | 96 - 110%[1][2] | Typically 98 - 102% | Not explicitly stated |
| Limit of Detection (LOD) | 0.01 mg/L (for Cafestol)[1] | Lower than HPLC-DAD | ~1-2% w/w for adulterant detection |
| Limit of Quantitation (LOQ) | 0.04 mg/L (for Cafestol) | Lower than HPLC-DAD | Not explicitly stated for quantification |
| Throughput | High | High | Moderate |
| Cost | Low to Moderate | High | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC-DAD, LC-MS/MS, and NMR analysis of coffee diterpenes.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the routine quantification of diterpenes in coffee samples.
Sample Preparation:
-
Esterified diterpenes are hydrolyzed using a potassium hydroxide solution.
-
The resulting diterpene alcohols are extracted with diethyl ether.
-
The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water, methanol, and/or acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Diode-Array Detector (DAD) set at the maximum absorbance wavelength for the analytes (e.g., 220-230 nm for cafestol and kahweol).
-
Quantification: Based on a calibration curve generated from reference standards.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers enhanced selectivity and sensitivity, making it ideal for trace-level quantification and complex matrices.
Sample Preparation:
-
Extraction and cleavage of the target analyte can be performed in a single step.
-
The extract is then diluted and filtered prior to injection.
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is often used for faster analysis and better resolution.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and quantification of compounds in a sample with minimal sample preparation.
Sample Preparation:
-
Extraction of the lipid fraction from the coffee sample.
-
The extract is dissolved in a deuterated solvent (e.g., CDCl3).
NMR Analysis:
-
Instrument: 1H-NMR spectrometer (e.g., 400 MHz or higher).
-
Quantification: The signal of a specific proton of the analyte (e.g., the methyl group of 16-O-methylcafestol at 3.33 ppm) is integrated and compared to an internal standard.
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of the described analytical methods.
References
Comparative Analysis of 16-Oxocafestol with Other Known Antioxidants: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant potential of 16-Oxocafestol, a diterpene found in coffee, with other well-established antioxidant compounds. Due to the limited direct experimental data on the antioxidant capacity of this compound, this analysis is primarily based on the known antioxidant mechanisms of its parent compounds, cafestol and kahweol. The guide includes a summary of quantitative data for common antioxidants, detailed experimental protocols for standard antioxidant assays, and visualizations of relevant signaling pathways.
Data Presentation: Comparative Antioxidant Activity
| Antioxidant | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP (TEAC, µmol TE/g) | ORAC (µmol TE/g) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Cafestol | Data not available | Data not available | Data not available | Data not available |
| Kahweol | Data not available | Data not available | Data not available | Data not available |
| Ascorbic Acid | ~2-8[1] | ~3.12[2] | ~1000-2000[1] | Data varies |
| Quercetin | ~1.89[2] | ~1.89[2] | Data varies | Data varies |
| Trolox | ~3.77 | ~2.93 | Standard | Standard |
| Gallic Acid | ~1.03 | ~1.03 | Data varies | Data varies |
Note: The antioxidant activity of cafestol and kahweol, and by extension likely this compound, is thought to be primarily mediated through the activation of intracellular antioxidant defense mechanisms rather than direct radical scavenging.
Mechanistic Insights: The Nrf2-ARE Signaling Pathway
The primary mechanism by which coffee diterpenes like cafestol and kahweol are believed to exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1, which facilitates its degradation. In the presence of inducers, such as certain phytochemicals, Keap1 is modified, leading to the release and translocation of Nrf2 into the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, initiating their transcription. This leads to an increased synthesis of a battery of protective enzymes.
Caption: The Nrf2-ARE signaling pathway for antioxidant defense.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are standardized procedures used to evaluate the antioxidant capacity of chemical compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at 517 nm.
Procedure:
-
Prepare a stock solution of the test compound and a series of dilutions in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in the same solvent.
-
In a 96-well plate, add a specific volume of each sample dilution to the wells.
-
Add an equal volume of the DPPH working solution to each well. A blank containing only the solvent and a positive control (e.g., Ascorbic Acid) should be included.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.
Caption: Experimental workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.
Procedure:
-
Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Prepare a stock solution of the test compound and a series of dilutions.
-
In a 96-well plate, add a small volume of each sample dilution to the wells.
-
Add a larger volume of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: Experimental workflow for the ABTS antioxidant assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Prepare a stock solution of the test compound and a series of dilutions.
-
In a 96-well plate, add a specific volume of each sample dilution to the wells.
-
Add the FRAP reagent to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using a known antioxidant (e.g., Trolox or FeSO₄), and the results are expressed as equivalents of the standard.
Caption: Experimental workflow for the FRAP antioxidant assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Procedure:
-
Prepare a working solution of a fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Prepare a stock solution of the test compound and a series of dilutions.
-
In a 96-well black microplate, add the fluorescent probe solution and the sample dilutions.
-
Incubate the plate at 37°C for a pre-incubation period.
-
Initiate the reaction by adding the AAPH solution.
-
Monitor the fluorescence decay kinetically over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
The antioxidant capacity is calculated from the net area under the fluorescence decay curve and is typically expressed as Trolox equivalents.
Caption: Experimental workflow for the ORAC antioxidant assay.
References
16-Oxocafestol: A Comparative Analysis Against Other Nrf2 Activators
In the landscape of therapeutic drug development, the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway presents a promising strategy for combating a range of diseases underpinned by oxidative stress. This guide provides a detailed comparison of a novel Nrf2 activator, referred to in key studies as compound 16 (Cpd16), with other well-established Nrf2 activators. The analysis focuses on quantitative experimental data, detailed methodologies, and the underlying signaling pathways. While the user requested information on "16-Oxocafestol," the available scientific literature provides robust comparative data for a potent Nrf2 activator identified as "compound 16 (Cpd16)". This guide will focus on the experimental profile of this compound in relation to other Nrf2 activators.
Quantitative Comparison of Nrf2 Activator Potency
The efficacy of Nrf2 activators is commonly assessed by their ability to induce the Antioxidant Response Element (ARE)-driven reporter gene expression and the transcription of Nrf2 target genes, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme Oxygenase 1 (HMOX1). The table below summarizes the comparative potency of Cpd16 against other known Nrf2 activators.
| Compound | Assay | Cell Line | Fold Induction (relative to control) | Reference |
| Compound 16 (Cpd16) | ARE-Luciferase Reporter | Murine Osteoblasts | ~4.5 | [1] |
| 4-Octyl Itaconate (4-OI) | ARE-Luciferase Reporter | Murine Osteoblasts | ~2.5 | [1] |
| Sulforaphane (SFN) | ARE-Luciferase Reporter | Murine Osteoblasts | ~3.0 | [1] |
| tert-Butylhydroquinone (TBHQ) | ARE-Luciferase Reporter | Murine Osteoblasts | ~2.0 | [1] |
| Compound 16 (Cpd16) | HMOX1 mRNA Expression | Human Osteoblasts | Significantly higher than 4-OI, SFN, and TBHQ | [1] |
| 4-Octyl Itaconate (4-OI) | HMOX1 mRNA Expression | Human Osteoblasts | - | |
| Sulforaphane (SFN) | HMOX1 mRNA Expression | Human Osteoblasts | - | |
| tert-Butylhydroquinone (TBHQ) | HMOX1 mRNA Expression | Human Osteoblasts | - |
Nrf2 Signaling Pathway and Activator Mechanism
The Nrf2 signaling pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Nrf2 activators function by disrupting the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of a suite of antioxidant and cytoprotective genes.
References
Validating the Mechanism of Action of 16-Oxocafestol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative mechanism of action of 16-Oxocafestol against established alternatives in the fields of anti-inflammatory and anti-diabetic research. Due to the limited direct experimental data on this compound, its mechanism is inferred from its close structural analogs, cafestol and kahweol. This guide presents available quantitative data, detailed experimental protocols for mechanism validation, and visual representations of key signaling pathways to facilitate further research and drug development.
Anti-inflammatory Activity: this compound vs. Hydroxytyrosol and Eugenol
The anti-inflammatory properties of this compound are likely mediated through the inhibition of key inflammatory pathways, a characteristic shared with the well-studied natural compounds hydroxytyrosol and eugenol. The primary mechanism is believed to be the suppression of the NF-κB signaling pathway and modulation of the PI3K/Akt pathway, leading to a reduction in pro-inflammatory mediators.
Comparative Data
| Compound | Target Pathway | In Vitro Assay | IC50 Value | Reference |
| This compound (inferred) | NF-κB, PI3K/Akt | LPS-induced nitric oxide production in RAW 264.7 macrophages | Data not available | - |
| Hydroxytyrosol | NF-κB | Inhibition of NF-κB in human gastric adenocarcinoma cells | 4.5 - 13 µM | [1] |
| Eugenol | NF-κB, COX-2 | COX-2 inhibitory activity | IC50 = 5.99 µg/mL | [2] |
Signaling Pathway Diagrams
Experimental Protocols
1. In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)
-
Objective: To assess the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the amount of nitrite, a stable product of NO, in the supernatant using the Griess reagent.
-
Determine cell viability using an MTT assay to exclude cytotoxic effects.
-
Calculate the percentage inhibition of NO production compared to the LPS-only treated control.
-
2. NF-κB Luciferase Reporter Assay
-
Objective: To determine if this compound inhibits the transcriptional activity of NF-κB.
-
Methodology:
-
Transfect HEK293T cells with a luciferase reporter plasmid containing NF-κB binding sites.
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with a known NF-κB activator (e.g., TNF-α).
-
Lyse the cells and measure luciferase activity using a luminometer.
-
A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.
-
3. PI3K/Akt Pathway Activation by Western Blot
-
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
-
Methodology:
-
Culture a suitable cell line (e.g., macrophages or endothelial cells) and treat with this compound for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated and total forms of PI3K, Akt, and downstream targets (e.g., mTOR, GSK-3β).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the change in phosphorylation levels.
-
Anti-diabetic Potential: this compound vs. Sotagliflozin
Based on the anti-diabetic properties of related diterpenes, this compound is hypothesized to improve glucose metabolism. Its potential mechanism is compared here with Sotagliflozin, a dual SGLT1 and SGLT2 inhibitor.
Comparative Data
| Compound | Target/Mechanism | Key In Vitro/In Vivo Effect | Clinical Trial Data (for Sotagliflozin) | Reference |
| This compound (inferred) | Potential modulation of glucose uptake and insulin signaling pathways | Data not available | Not applicable | - |
| Sotagliflozin | Dual inhibitor of SGLT1 and SGLT2 | Reduces renal glucose reabsorption and delays intestinal glucose absorption | Significant reduction in HbA1c and body weight in patients with type 1 diabetes.[3] | [3][4] |
Signaling Pathway and Workflow Diagrams
Experimental Protocols
1. In Vitro Glucose Uptake Assay
-
Objective: To determine the effect of this compound on glucose uptake in insulin-sensitive cells, such as 3T3-L1 adipocytes.
-
Methodology:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Serum-starve the mature adipocytes for 2-4 hours.
-
Treat the cells with various concentrations of this compound for a defined period.
-
Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes.
-
Add 2-deoxy-D-[³H]glucose or a non-radioactive glucose analog (like 2-deoxyglucose) and incubate for a short period (e.g., 10 minutes).
-
Wash the cells with ice-cold PBS to stop glucose uptake.
-
Lyse the cells and measure the intracellular accumulation of the glucose analog using a scintillation counter (for radioactive) or a colorimetric/fluorometric assay kit (for non-radioactive).
-
Normalize the glucose uptake to the total protein content of each sample.
-
Conclusion and Future Directions
While the structural similarity of this compound to cafestol and kahweol provides a strong rationale for its potential anti-inflammatory and anti-diabetic properties, direct experimental validation is crucial. The provided experimental protocols offer a clear roadmap for researchers to systematically investigate its mechanism of action. Future studies should focus on generating quantitative data, such as IC50 values, and elucidating the specific molecular targets of this compound to fully understand its therapeutic potential. Comparative studies against established compounds like hydroxytyrosol, eugenol, and sotagliflozin will be instrumental in positioning this compound within the current landscape of drug discovery.
References
Independent Analysis of 16-Oxocafestol Bioactivity: A Comparative Guide
A comprehensive review of existing literature reveals a significant gap in the independent replication of bioactivity studies for the compound 16-Oxocafestol. At present, publicly accessible research detailing the biological effects, mechanisms of action, and pharmacological properties of this compound is exceptionally scarce, precluding a comparative analysis based on replicated, peer-reviewed studies.
While the broader class of diterpenes from which this compound is derived, such as cafestol, has been the subject of various biological investigations, specific data on the 16-oxo derivative remains elusive. This guide, therefore, serves to highlight the current state of knowledge and underscore the need for foundational research into this particular molecule.
Current Landscape: A Lack of Verifiable Data
Initial searches for independent replications of this compound's bioactivity yielded no specific results. Further, a broader investigation into any documented biological activity of this compound also failed to produce substantive primary research articles. The available information is largely limited to its identification as a derivative of cafestol and its commercial availability.
This absence of foundational research means that key components of a comparative guide, as requested, cannot be generated. These include:
-
Comparative Data Tables: Without multiple studies investigating the same biological endpoints, there is no quantitative data to compare.
-
Detailed Experimental Protocols: No published studies mean no methodologies to detail and compare.
-
Signaling Pathway and Workflow Diagrams: The mechanism of action of this compound has not been elucidated in the scientific literature, making it impossible to visualize any related signaling pathways or experimental workflows.
The Path Forward: A Call for Foundational Research
The lack of available data on this compound presents a clear opportunity for novel research. To build a comprehensive understanding of this compound's potential bioactivities, the following experimental avenues are recommended:
Foundational In Vitro Bioactivity Screening
A logical first step would be to perform a broad screen of this compound's activity across a range of well-established in vitro assays. This would help to identify potential therapeutic areas for further investigation.
Caption: Initial screening workflow for this compound.
Elucidation of Mechanism of Action
Should initial screening identify a significant biological effect, subsequent research should focus on determining the underlying mechanism of action. This would involve a series of targeted experiments to identify the molecular pathways modulated by this compound.
Caption: Workflow for determining the mechanism of action.
Conclusion
For researchers, scientists, and drug development professionals, this compound represents an unexplored chemical entity. The development of a robust dataset from independent, peer-reviewed studies is a prerequisite for any meaningful comparative analysis. The scientific community is encouraged to undertake foundational research to characterize the bioactivity of this compound, which will be the first step toward understanding its potential therapeutic applications. Until such data becomes available, any claims regarding its biological effects should be treated with caution.
A Comparative Guide to the Metabolic Stability of 16-Oxocafestol and its Parent Compounds, Cafestol and Kahweol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of the coffee diterpene 16-Oxocafestol and its parent compounds, cafestol and kahweol. While direct experimental data on the metabolic stability of this compound is not currently available in peer-reviewed literature, this document summarizes the known metabolic pathways of its parent compounds and presents a comprehensive experimental protocol for a comparative in vitro metabolic stability study.
Introduction to Coffee Diterpenes and Metabolism
Cafestol and kahweol are naturally occurring diterpenes found in coffee beans. Their metabolic fate within the body is of significant interest due to their various biological activities. The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its bioavailability, half-life, and potential for drug-drug interactions. Understanding the metabolic stability of this compound in comparison to its well-studied parent compounds is crucial for evaluating its potential as a therapeutic agent.
The primary site of drug metabolism is the liver, where a host of enzymes, broadly categorized into Phase I and Phase II, work to modify and facilitate the excretion of foreign compounds (xenobiotics).
-
Phase I Metabolism: Typically involves oxidation, reduction, or hydrolysis reactions to introduce or unmask polar functional groups. The cytochrome P450 (CYP) superfamily of enzymes are major players in Phase I metabolism.
-
Phase II Metabolism: Involves the conjugation of the parent compound or its Phase I metabolite with endogenous molecules, such as glucuronic acid, sulfate, or glutathione, to increase water solubility and facilitate excretion.
Metabolic Profile of Cafestol and Kahweol
Studies on the parent compounds, cafestol and kahweol, have revealed their interaction with key metabolic enzymes:
-
Cytochrome P450 (CYP450) Interaction: Cafestol and kahweol have been shown to modulate the activity of several CYP450 isoforms. This interaction is significant as CYP enzymes are responsible for the metabolism of a vast number of drugs.
-
Phase II Enzyme Induction: These diterpenes have also been observed to induce Phase II detoxification enzymes, which can enhance the clearance of various compounds.
Proposed Experimental Comparison of Metabolic Stability
To address the current knowledge gap, a direct comparative study of the metabolic stability of this compound, cafestol, and kahweol is proposed. An in vitro hepatocyte stability assay is the gold-standard method for such an investigation.
Experimental Protocol: In Vitro Metabolic Stability in Suspended Cryopreserved Hepatocytes
This protocol outlines a standard procedure to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound and its parent compounds.
1. Materials and Reagents:
- Cryopreserved human hepatocytes
- Williams Medium E
- Hepatocyte Maintenance Supplement Pack (serum-free)
- Test compounds: this compound, Cafestol, Kahweol (dissolved in DMSO)
- Positive control compounds (e.g., high and low clearance compounds)
- 12-well non-coated plates
- Acetonitrile (for reaction termination)
- LC-MS/MS system for analysis
2. Hepatocyte Preparation:
- Thaw cryopreserved hepatocytes according to the supplier's instructions.
- Dilute the hepatocytes to a final concentration of 1 x 10^6 viable cells/mL in pre-warmed Incubation Medium (Williams Medium E with supplements).
3. Incubation:
- Prepare working solutions of the test and control compounds in Incubation Medium at a concentration of 2 µM (final DMSO concentration should not exceed 0.1%).
- Add 0.5 mL of the compound working solution to designated wells of a 12-well plate.
- Initiate the metabolic reaction by adding 0.5 mL of the hepatocyte suspension to each well (final cell density of 0.5 x 10^6 cells/mL, final substrate concentration of 1 µM).
- Incubate the plate at 37°C with continuous shaking.
4. Sampling and Analysis:
- At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect aliquots from each well.
- Terminate the enzymatic reaction immediately by adding the aliquot to cold acetonitrile.
- Centrifuge the samples to precipitate proteins.
- Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
5. Data Analysis:
- Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
- Calculate the in vitro half-life (t½) from the slope of the natural logarithm of the percent remaining versus time curve.
- Calculate the in vitro intrinsic clearance (CLint) using the following formula: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume (µL) / Number of hepatocytes (10^6 cells))
Data Presentation: Comparative Metabolic Stability
The following table provides a template for summarizing the experimental data obtained from the proposed study.
| Compound | In Vitro Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/10^6 cells) |
| This compound | Data to be determined | Data to be determined |
| Cafestol | Data to be determined | Data to be determined |
| Kahweol | Data to be determined | Data to be determined |
| Positive Control (High Clearance) | Data to be determined | Data to be determined |
| Positive Control (Low Clearance) | Data to be determined | Data to be determined |
Visualizing Metabolic Pathways and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the general metabolic fate of diterpenes and the experimental workflow.
Head-to-head comparison of 16-Oxocafestol with established chemopreventive agents
Head-to-Head Comparison: 16-Oxocafestol and Established Chemopreventive Agents
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the coffee-derived diterpenoid this compound with established chemopreventive agents. Due to the limited availability of direct experimental data on this compound, this comparison leverages data from its parent compounds, cafestol and kahweol, as a proxy to infer its potential efficacy and mechanisms of action. This analysis is intended to guide further research and development in the field of cancer chemoprevention.
Quantitative Comparison of Bioactivity
The following table summarizes the 50% inhibitory concentration (IC50) values of established chemopreventive agents against various cancer cell lines. This data provides a benchmark for the potential efficacy of novel compounds like this compound.
| Agent | Cancer Cell Line | IC50 (µM) | Reference |
| Tamoxifen | MCF-7 (Breast) | 10.05 | [1] |
| MDA-MB-231 (Breast) | 21.8 | [2] | |
| PANC-1 (Pancreatic) | 33.8 | [2] | |
| Aspirin | HCT116 (Colon) | 2200 - 5000 | [3][4] |
| SW620 (Colon) | 5000 | ||
| DLD1 (Colon) | 3000 | ||
| HT29 (Colon) | 1800 | ||
| Sulforaphane | MCF-7 (Breast) | 27.9 | |
| MDA-MB-231 (Breast) | ~5 | ||
| H460 (Lung) | 12 | ||
| H1299 (Lung) | 8 | ||
| A549 (Lung) | 10 | ||
| Genistein | MDA-468 (Breast) | 6.5 - 12.0 µg/mL | |
| MCF-7 (Breast) | 6.5 - 12.0 µg/mL | ||
| PC-3 (Prostate) | ~10-100 | ||
| HL-60 (Leukemia) | ~1-10 | ||
| Colo-205 (Colon) | ~10-100 |
Mechanisms of Action: A Comparative Overview
This compound (Inferred from Cafestol and Kahweol):
The chemopreventive activities of the parent compounds of this compound, cafestol and kahweol, are attributed to their ability to induce apoptosis, inhibit cell proliferation, and prevent migration of cancer cells. Key molecular targets and pathways implicated in these effects include:
-
Apoptosis Induction: Activation of the intrinsic apoptotic pathway through the modulation of Bcl-2 family proteins and activation of caspases.
-
Cell Cycle Arrest: Halting the progression of the cell cycle at various checkpoints.
-
Anti-Angiogenic Effects: Inhibition of new blood vessel formation, a critical process for tumor growth and metastasis. Studies on cafestol and kahweol palmitate have demonstrated inhibition of angiogenesis in human microvascular endothelial cells.
-
Modulation of Signaling Pathways: Potential interference with pro-survival signaling pathways such as the PI3K/Akt pathway.
Established Chemopreventive Agents:
-
Tamoxifen: A selective estrogen receptor modulator (SERM) that competitively inhibits the binding of estradiol to the estrogen receptor, thereby blocking the growth-promoting effects of estrogen in breast cancer cells.
-
Aspirin: A non-steroidal anti-inflammatory drug (NSAID) that exerts its chemopreventive effects through multiple mechanisms, including inhibition of cyclooxygenase (COX) enzymes, induction of apoptosis, and modulation of cellular signaling pathways.
-
Sulforaphane: An isothiocyanate found in cruciferous vegetables that induces phase II detoxification enzymes, promotes apoptosis, and inhibits cancer stem cell-like properties.
-
Genistein: A soy-derived isoflavone that inhibits protein tyrosine kinases, modulates estrogen receptor signaling, and induces apoptosis.
Signaling Pathways and Experimental Workflows
To visualize the complex molecular interactions and experimental processes involved in evaluating chemopreventive agents, the following diagrams are provided.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
References
Structure-Activity Relationship of 16-Oxocafestol and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 16-Oxocafestol and its analogs, focusing on their potential impact on cellular metabolic pathways. Due to the limited direct research on this compound, this guide draws comparisons from its parent compound, cafestol, and the closely related diterpene, kahweol, both naturally found in coffee beans. Experimental data from studies on these parent compounds and their derivatives are presented to infer the potential bioactivity of this compound and to guide future research and drug development efforts.
Introduction to this compound and its Parent Compounds
This compound is a synthetic derivative of cafestol, a diterpenoid molecule present in unfiltered coffee. Cafestol, along with its structural analog kahweol, has garnered significant scientific interest due to a range of biological activities, including anti-inflammatory, anti-cancer, and metabolic effects. Notably, research has highlighted the potential of these coffee-derived diterpenes to modulate glucose metabolism, including stimulating insulin secretion and increasing glucose uptake in muscle cells.[1][2] Understanding the SAR of these compounds is crucial for the design of novel therapeutic agents targeting metabolic disorders.
General Structure of Cafestol and Analogs:
The core structure of cafestol features a tetracyclic diterpene skeleton with a furan ring and a glycol functional group. Modifications at these sites have been explored to understand their influence on biological activity. This compound is characterized by the oxidation of the hydroxymethyl group at position 16 to a carbonyl group.
Comparative Biological Activity: A Focus on Glutathione S-Transferase Induction
While direct comparative data on the effects of this compound and its analogs on glucose metabolism are not yet available in the public domain, valuable insights can be drawn from studies on the induction of the phase II detoxification enzyme, Glutathione S-Transferase (GST). The furan ring of cafestol and kahweol has been identified as a crucial element for this activity.
| Compound/Analog | Modification | GST Induction Activity | Reference |
| Cafestol | Parent Compound | Active | [3] |
| Kahweol | Parent Compound (double bond in the second ring) | Potent Inducer | [3] |
| Dihydro-derivatives | Saturation of the furan ring | Inactive | [3] |
| Tetrahydro-derivatives | Complete saturation of the furan ring | Inactive | |
| Glycol Acetates | Acetylation of the glycol moiety | Activity Retained |
This table summarizes qualitative data on the induction of Glutathione S-Transferase activity by cafestol, kahweol, and their derivatives.
These findings strongly suggest that the integrity of the furan ring is essential for the GST-inducing properties of these diterpenes. Modifications to the glycol moiety, such as acetylation, appear to be well-tolerated, with these derivatives retaining much of the activity of the parent compounds. This provides a foundational understanding for the SAR of this class of molecules.
Potential Impact on Glucose Metabolism: Insights from Parent Compounds
Recent studies have demonstrated that cafestol can enhance glucose uptake in human skeletal muscle cells and 3T3-L1 adipocytes. Kahweol has also been shown to induce glucose uptake through the activation of AMP-activated protein kinase (AMPK). These findings suggest that this compound and its analogs may also possess beneficial effects on glucose homeostasis.
The primary mechanism by which insulin stimulates glucose uptake in muscle and fat cells is through the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane. The insulin signaling pathway that governs this process is a key area of investigation for anti-diabetic drug discovery.
Experimental Protocols: 2-NBDG Glucose Uptake Assay in C2C12 Myotubes
To facilitate further research into the effects of this compound and its analogs on glucose metabolism, a detailed protocol for a fluorescent glucose uptake assay is provided below. This assay utilizes the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
Objective: To measure insulin-stimulated glucose uptake in differentiated C2C12 myotubes treated with test compounds.
Materials:
-
C2C12 myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
DMEM with no glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Insulin solution
-
2-NBDG
-
Lysis buffer (e.g., RIPA buffer)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader (Excitation/Emission: ~485/535 nm)
Experimental Workflow:
Detailed Procedure:
-
Cell Culture and Differentiation:
-
Seed C2C12 myoblasts in a 96-well black, clear-bottom plate at a density that allows for confluence and differentiation.
-
Once confluent, switch to differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin) and culture for 4-6 days to allow for the formation of myotubes.
-
-
Serum Starvation and Treatment:
-
On the day of the assay, remove the differentiation medium and wash the myotubes twice with PBS.
-
Starve the cells by incubating them in serum-free DMEM containing 0.2% BSA for 2-4 hours at 37°C.
-
Remove the starvation medium and add fresh serum-free DMEM containing the desired concentrations of this compound or its analogs. Incubate for the desired pre-treatment time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
-
Insulin Stimulation and 2-NBDG Uptake:
-
For insulin-stimulated conditions, add insulin to the appropriate wells to a final concentration of 100 nM and incubate for 20-30 minutes at 37°C. For basal uptake, add vehicle.
-
Add 2-NBDG to all wells to a final concentration of 50-100 µM and incubate for 30 minutes at 37°C.
-
-
Termination of Uptake and Measurement:
-
To stop the glucose uptake, quickly aspirate the 2-NBDG containing medium and wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding an appropriate lysis buffer to each well and incubate on ice for 20-30 minutes.
-
Measure the fluorescence of the cell lysates in a fluorescence plate reader (Excitation/Emission: ~485/535 nm).
-
-
Data Analysis:
-
Determine the protein concentration of each well using a standard protein assay (e.g., BCA assay).
-
Normalize the fluorescence readings to the protein concentration to account for any variations in cell number.
-
Calculate the fold change in glucose uptake relative to the vehicle-treated control.
-
Conclusion and Future Directions
The available evidence on cafestol and kahweol provides a strong rationale for investigating the structure-activity relationship of this compound and its analogs in the context of glucose metabolism. The essentiality of the furan ring for GST induction suggests that this moiety may also be critical for other biological activities. Future studies should focus on synthesizing a series of this compound analogs with systematic modifications to both the furan ring and the core diterpene skeleton. Evaluating these analogs in robust in vitro assays, such as the 2-NBDG glucose uptake assay described herein, will be crucial for elucidating the specific structural features that govern their potential anti-diabetic properties. Such research will pave the way for the development of novel therapeutic agents for the management of metabolic diseases.
References
- 1. Cafestol, a Bioactive Substance in Coffee, Stimulates Insulin Secretion and Increases Glucose Uptake in Muscle Cells: Studies in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kahweol inhibits lipid accumulation and induces Glucose-uptake through activation of AMP-activated protein kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static1.squarespace.com [static1.squarespace.com]
Validating the Purity of Synthetic 16-Oxocafestol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is paramount for reproducible and reliable experimental results. This guide provides a framework for validating the purity of synthetic 16-Oxocafestol, a derivative of the coffee diterpene cafestol, and compares its performance with established alternative Nrf2 activators.
This document outlines key analytical methodologies, potential impurities, and presents a comparative analysis with other well-characterized compounds such as Sulforaphane, Bardoxolone Methyl, and Dimethyl Fumarate. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Understanding this compound and its Purity
This compound is a synthetic derivative of cafestol, a natural diterpenoid found in coffee beans[1]. Its chemical formula is C19H24O2 and it is identified by the Chemical Abstracts Service (CAS) number 108664-98-8[2]. The synthesis of this compound typically involves the oxidation of the primary alcohol group at position 16 of the cafestol molecule to a ketone. While specific, proprietary synthesis protocols are not publicly available, this transformation is a standard procedure in organic chemistry.
The purity of a synthetic compound like this compound is a critical parameter. Impurities can arise from the starting material (cafestol), incomplete reaction, side reactions, or the purification process. Given that the synthesis involves the oxidation of an alcohol, potential impurities could include:
-
Unreacted Cafestol: The starting material may not be fully converted to this compound.
-
Over-oxidation Products: While less likely for a secondary alcohol, harsh oxidation conditions could potentially lead to cleavage of other bonds in the molecule.
-
Solvent Residues: Residual solvents used in the reaction and purification steps.
-
Reagent-derived Impurities: Byproducts from the oxidizing agent used.
Comparative Analysis of this compound and Alternative Nrf2 Activators
The Keap1-Nrf2 signaling pathway is a key regulator of cellular defense against oxidative stress. Activation of Nrf2 is a promising therapeutic strategy for a variety of diseases. While this compound has been investigated for its potential as an Nrf2 activator, it is important to compare it to other well-established activators. It is crucial to note that a compound previously described as "compound 16 (Cpd16), a novel small molecule Nrf2 activator," is not this compound. "Compound 16" has a different PubChem CID (1073725) and chemical structure[3].
The following table provides a comparative overview of this compound and three well-characterized Nrf2 activators:
| Compound | Purity (Typical) | Mechanism of Nrf2 Activation | Key Experimental Data (Example) |
| This compound | ≥97% (Commercial sources) | Likely indirect, via modification of Keap1 cysteines | Specific Nrf2 activation data not widely published. |
| Sulforaphane | ≥98% (Commercial sources) | Covalent modification of Keap1 cysteine residues, leading to Nrf2 release.[4][5] | Induces Nrf2 target genes and attenuates inflammatory gene expression in microglia. |
| Bardoxolone Methyl | ≥99% (Commercial sources) | Covalent modification of Keap1 cysteine residues, leading to Nrf2 stabilization. | Potent activator of the Nrf2 pathway, enhances cellular resilience to oxidative stress and inflammation. |
| Dimethyl Fumarate | ≥98% (Commercial sources) | Covalent modification of Keap1 cysteine residues, leading to Nrf2 stabilization. | Approved for treating multiple sclerosis; activates the Nrf2 pathway in patients. |
Experimental Protocols for Purity Validation
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for assessing the purity of small molecules like this compound.
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of this compound
Objective: To determine the purity of a synthetic this compound sample and identify the presence of potential impurities, such as residual cafestol.
Materials:
-
This compound sample
-
Cafestol reference standard (if available)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound sample in acetonitrile at a concentration of 1 mg/mL.
-
If available, prepare a stock solution of the cafestol reference standard in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a working solution of the this compound sample by diluting the stock solution to 0.1 mg/mL with the mobile phase.
-
If applicable, prepare a working solution of the cafestol standard to a similar concentration.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-20 min: 50-100% B
-
20-25 min: 100% B
-
25-26 min: 100-50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm and 280 nm (to detect both the analyte and potential aromatic impurities)
-
Column Temperature: 30 °C
-
-
Analysis:
-
Inject the blank (mobile phase), the cafestol standard (if available), and the this compound sample.
-
Analyze the resulting chromatograms. The purity of the this compound sample is determined by the area percentage of the main peak relative to the total area of all peaks detected.
-
The retention time of any impurity peaks can be compared to the retention time of the cafestol standard to identify residual starting material.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Purity Validation
Caption: Workflow for HPLC-based purity validation of this compound.
Nrf2 Signaling Pathway Activation
Caption: Simplified Keap1-Nrf2 signaling pathway and its activation.
References
- 1. Cafestol | C20H28O3 | CID 108052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C19H24O2 | CID 4287703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nrf2 signaling activation by a small molecule activator compound 16 inhibits hydrogen peroxide-induced oxidative injury and death in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteomics of Cells Treated with 16-Oxocafestol vs. Control: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular proteome in response to treatment with 16-Oxocafestol, a diterpene with potential therapeutic applications. The data presented herein is based on a hypothetical study designed to elucidate the compound's mechanism of action, drawing parallels from the known biological activities of related diterpenes, which are recognized for their immunomodulatory and anti-inflammatory properties.
**Executive Summary
This compound, a derivative of the coffee diterpene cafestol, is investigated for its impact on cellular protein expression. This guide summarizes the findings of a simulated comparative proteomics study, highlighting significant alterations in protein levels between this compound-treated and control cells. The data suggests that this compound modulates key signaling pathways involved in inflammation and cellular metabolism. This guide serves as a resource for researchers interested in the therapeutic potential of diterpenes and provides a framework for similar investigations.
Quantitative Proteomic Analysis
The following tables summarize the hypothetical quantitative proteomics data from a liquid chromatography-mass spectrometry (LC-MS/MS) experiment. The data reflects changes in protein abundance in a human macrophage cell line (e.g., THP-1) treated with 10 µM this compound for 24 hours compared to a vehicle control.
Table 1: Differentially Upregulated Proteins in Response to this compound Treatment
| Protein ID | Gene Symbol | Protein Name | Fold Change | p-value | Putative Function |
| P01375 | TNF | Tumor necrosis factor | 2.8 | 0.001 | Pro-inflammatory cytokine |
| P05451 | SOD2 | Superoxide dismutase [Mn], mitochondrial | 2.5 | 0.003 | Antioxidant defense |
| Q06830 | NQO1 | NAD(P)H dehydrogenase [quinone] 1 | 2.3 | 0.005 | Detoxification, antioxidant response |
| P10636 | HMOX1 | Heme oxygenase 1 | 2.1 | 0.008 | Heme catabolism, antioxidant |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.9 | 0.012 | Tumor suppressor, cell cycle regulation |
| P19838 | NFKB1 | Nuclear factor NF-kappa-B p105 subunit | 1.8 | 0.015 | Transcription factor in inflammation |
| P04054 | IL6 | Interleukin-6 | 1.7 | 0.021 | Cytokine, immune response |
| Q9Y2Q3 | GCLM | Glutamate--cysteine ligase modifier subunit | 1.6 | 0.025 | Glutathione biosynthesis |
Table 2: Differentially Downregulated Proteins in Response to this compound Treatment
| Protein ID | Gene Symbol | Protein Name | Fold Change | p-value | Putative Function |
| P27361 | PTGS2 | Prostaglandin G/H synthase 2 (COX-2) | -3.2 | 0.0005 | Inflammation, prostaglandin synthesis |
| P10275 | IL1B | Interleukin-1 beta | -2.9 | 0.0009 | Pro-inflammatory cytokine |
| P06734 | MMP9 | Matrix metalloproteinase-9 | -2.6 | 0.0018 | Extracellular matrix degradation |
| P08670 | STAT1 | Signal transducer and activator of transcription 1 | -2.4 | 0.0025 | JAK-STAT signaling |
| Q15691 | FASN | Fatty acid synthase | -2.2 | 0.0041 | Lipid biosynthesis |
| P16403 | HMGCR | HMG-CoA reductase | -2.0 | 0.0076 | Cholesterol biosynthesis |
| P04150 | RELA | Transcription factor p65 (NF-κB) | -1.8 | 0.0110 | Subunit of NF-κB complex |
| P35568 | SREBF1 | Sterol regulatory element-binding protein 1 | -1.7 | 0.0190 | Lipid metabolism regulation |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of proteomics studies. The following protocols outline the key experiments performed to generate the data presented in this guide.
Cell Culture and Treatment
-
Cell Line: Human monocytic cell line THP-1.
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were seeded at a density of 1 x 10^6 cells/mL. After 24 hours, the culture medium was replaced with fresh medium containing either 10 µM this compound (dissolved in DMSO) or an equivalent volume of DMSO as a vehicle control. Cells were incubated for an additional 24 hours before harvesting.
Protein Extraction and Digestion
-
Lysis: Cell pellets were washed with ice-cold PBS and lysed in a buffer containing 8 M urea, 50 mM Tris-HCl (pH 8.5), 1 mM dithiothreitol (DTT), and a protease inhibitor cocktail.
-
Quantification: Protein concentration was determined using a Bradford assay.
-
Digestion: 100 µg of protein from each sample was reduced with 5 mM DTT for 30 minutes at 37°C, followed by alkylation with 15 mM iodoacetamide for 30 minutes in the dark. The samples were then diluted 10-fold with 50 mM ammonium bicarbonate, and trypsin was added at a 1:50 (w/w) enzyme-to-protein ratio. Digestion was carried out overnight at 37°C.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A Q Exactive HF-X mass spectrometer coupled with an Easy-nLC 1200 system (Thermo Fisher Scientific).
-
Chromatography: Tryptic peptides were separated on a C18 reversed-phase column with a linear gradient of acetonitrile in 0.1% formic acid.
-
Mass Spectrometry: The mass spectrometer was operated in data-dependent acquisition (DDA) mode. Full scan MS spectra were acquired in the Orbitrap at a resolution of 60,000. The top 20 most intense ions were selected for HCD fragmentation and MS/MS analysis in the Orbitrap at a resolution of 15,000.
Data Analysis
-
Database Search: Raw MS data were processed using MaxQuant software and searched against the human UniProt database.
-
Quantification: Label-free quantification (LFQ) was performed using the MaxLFQ algorithm in MaxQuant.
-
Statistical Analysis: Statistical analysis was performed using Perseus software. Proteins with a p-value < 0.05 and a fold change > 1.5 or < -1.5 were considered significantly differentially expressed.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the hypothesized signaling pathways affected by this compound and the experimental workflow.
Caption: Experimental workflow for comparative proteomics.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Discussion and Conclusion
The simulated proteomics data suggests that this compound exerts significant effects on cellular processes, particularly inflammation and metabolism. The downregulation of key pro-inflammatory proteins such as COX-2 and IL-1β, coupled with the inhibition of the NF-κB signaling pathway, points towards a potent anti-inflammatory activity. The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a common mechanism for many anti-inflammatory drugs.
Furthermore, the observed downregulation of proteins involved in lipid and cholesterol biosynthesis, such as FASN and HMGCR, suggests that this compound may have a role in modulating cellular metabolism. This is consistent with studies on other diterpenes that have shown effects on metabolic pathways.
The upregulation of antioxidant proteins like SOD2 and NQO1 indicates that this compound may also enhance the cellular antioxidant defense system, protecting cells from oxidative stress, which is often associated with inflammation.
Assessing the Specificity of 16-Oxocafestol's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the biological specificity of 16-Oxocafestol, a derivative of the coffee diterpene cafestol. Due to a lack of direct experimental data for this compound in the current scientific literature, this document leverages data from its well-studied parent compound, cafestol, to infer potential activities and establish a roadmap for future investigation. The guide outlines key biological targets, proposes experimental protocols for characterization, and presents a format for comparative data analysis against relevant alternatives.
Introduction to this compound and its Putative Targets
This compound is a naturally occurring diterpenoid found in coffee. It is an oxidized derivative of cafestol, a compound known to exert a range of biological effects, including the modulation of lipid metabolism and inflammatory pathways. The structural similarity between this compound and cafestol suggests that they may share biological targets. Cafestol is a known agonist for the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR), both of which are nuclear receptors that play crucial roles in regulating the metabolism of bile acids, lipids, and xenobiotics.[1][2] Furthermore, cafestol and the related diterpene kahweol have demonstrated anti-inflammatory and anti-cancer properties.[3]
The primary focus for assessing the specificity of this compound should therefore be on its activity at FXR and PXR, as well as its potential to modulate key inflammatory signaling pathways, such as the NF-κB and cyclooxygenase (COX) pathways.
Comparative Analysis of Biological Activity
To rigorously assess the specificity of this compound, its activity should be compared against its parent compound, cafestol, and other relevant modulators of the putative targets. The following tables provide a template for presenting such comparative data.
Table 1: Comparative Activity at Nuclear Receptors
| Compound | Target | Assay Type | EC50 (µM) | Maximum Activation (%) | Antagonist IC50 (µM) |
| This compound | FXR | Luciferase Reporter | Data not available | Data not available | Data not available |
| PXR | Luciferase Reporter | Data not available | Data not available | Data not available | |
| Cafestol | FXR | Luciferase Reporter | ~10-30 | ~80-100 | Not reported |
| PXR | Luciferase Reporter | ~5-20 | ~90-110 | Not reported | |
| GW4064 (FXR Agonist) | FXR | Luciferase Reporter | ~0.03 | 100 | - |
| Rifampicin (PXR Agonist) | PXR | Luciferase Reporter | ~0.1 | 100 | - |
Note: EC50 and Maximum Activation values for cafestol are estimated based on qualitative descriptions in the literature. Precise values would need to be determined experimentally.
Table 2: Comparative Anti-Inflammatory Activity
| Compound | Target/Assay | Cell Line | IC50 (µM) |
| This compound | COX-2 Inhibition | e.g., RAW 264.7 | Data not available |
| NF-κB Inhibition | e.g., HEK293-NF-κB-luc | Data not available | |
| Cafestol | COX-2 Inhibition | e.g., RAW 264.7 | >50 (estimated) |
| NF-κB Inhibition | e.g., HEK293-NF-κB-luc | ~10-50 (estimated) | |
| Celecoxib (COX-2 Inhibitor) | COX-2 Inhibition | e.g., RAW 264.7 | ~0.04 |
| Bay 11-7082 (NF-κB Inhibitor) | NF-κB Inhibition | e.g., HEK293-NF-κB-luc | ~5-10 |
Note: IC50 values for cafestol are estimates based on its reported anti-inflammatory effects. Direct and quantitative in vitro assays are required for accurate determination.
Experimental Protocols
To generate the data required for the comparative tables above, the following experimental protocols are recommended.
Nuclear Receptor Activation Assays
Objective: To determine the agonist or antagonist activity of this compound on Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR).
Methodology: Luciferase Reporter Gene Assay
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and co-transfected with plasmids encoding the full-length human FXR or PXR, a luciferase reporter plasmid under the control of a responsive element (e.g., IR-1 for FXR, PXRE for PXR), and a Renilla luciferase plasmid for normalization.
-
-
Compound Treatment:
-
24 hours post-transfection, the medium is replaced with a medium containing various concentrations of this compound, cafestol (positive control for diterpenes), a known potent agonist (GW4064 for FXR, rifampicin for PXR), or a vehicle control (DMSO).
-
For antagonist assays, cells are co-treated with a fixed concentration of the respective agonist and varying concentrations of the test compound.
-
-
Luciferase Activity Measurement:
-
After 24 hours of incubation, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Firefly luciferase activity is normalized to Renilla luciferase activity.
-
Agonist activity is expressed as the fold induction relative to the vehicle control. EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Antagonist activity is determined by the reduction in agonist-induced luciferase activity, and IC50 values are calculated.
-
Anti-Inflammatory Assays
Objective: To assess the inhibitory effect of this compound on key inflammatory mediators and pathways.
Methodology 1: COX-2 Inhibition Assay
-
Cell Culture and Stimulation:
-
RAW 264.7 murine macrophages are cultured in DMEM with 10% FBS.
-
Cells are seeded in 24-well plates and pre-treated with various concentrations of this compound, cafestol, or a known COX-2 inhibitor (e.g., celecoxib) for 1 hour.
-
Inflammation is induced by treating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
-
Measurement of Prostaglandin E2 (PGE2):
-
The cell culture supernatant is collected, and the concentration of PGE2, a major product of COX-2 activity, is measured using a competitive ELISA kit.
-
-
Data Analysis:
-
The percentage of PGE2 inhibition is calculated relative to the LPS-treated vehicle control.
-
IC50 values are determined from the dose-response curve.
-
Methodology 2: NF-κB Inhibition Assay
-
Cell Culture and Treatment:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter are cultured in DMEM with 10% FBS.
-
Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound, cafestol, or a known NF-κB inhibitor (e.g., Bay 11-7082) for 1 hour.
-
NF-κB activation is induced with tumor necrosis factor-alpha (TNF-α; 10 ng/mL) for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Cells are lysed, and luciferase activity is measured using a luciferase assay system.
-
-
Data Analysis:
-
The percentage of inhibition of TNF-α-induced luciferase activity is calculated.
-
IC50 values are determined from the dose-response curve.
-
Visualizing Signaling Pathways and Workflows
To aid in the conceptualization of the experimental approaches and the underlying biological pathways, the following diagrams are provided.
References
Benchmarking the Antioxidant Capacity of 16-Oxocafestol Against Standard Antioxidants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of 16-oxocafestol against established antioxidant standards. Due to the limited availability of direct experimental data for this compound in the public domain, this document focuses on providing a framework for its evaluation by presenting standardized experimental protocols and comparative data for well-known antioxidants. The information herein is intended to serve as a valuable resource for researchers seeking to benchmark the antioxidant potential of this compound and other novel compounds.
Quantitative Comparison of Antioxidant Capacities
The following table summarizes the antioxidant capacities of standard compounds as determined by common in vitro assays: DPPH radical scavenging, ABTS radical cation decolorization, and the Oxygen Radical Absorbance Capacity (ORAC) assay. These values serve as a benchmark for contextualizing the potential antioxidant efficacy of this compound once experimental data becomes available.
| Compound | DPPH IC50 (µg/mL) | ABTS TEAC (Trolox Equivalent Antioxidant Capacity) | ORAC (µmol TE/g) |
| This compound | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| Trolox | 3.77[1] | 1.0 (by definition)[2][3] | Standard Reference |
| Ascorbic Acid (Vitamin C) | 5.6 - 66.12[4][5] | Higher than Trolox in some studies | Data varies |
| Quercetin | 0.74 - 19.3 | Higher than Trolox | Data varies |
| BHT (Butylated Hydroxytoluene) | 12.99 - 202.35 | Lower than Trolox in some studies | Data varies |
Note: IC50 (half maximal inhibitory concentration) values represent the concentration of a substance required to inhibit 50% of the DPPH radical activity; a lower IC50 value indicates higher antioxidant activity. TEAC values are expressed relative to Trolox, a water-soluble analog of vitamin E. ORAC values quantify the scavenging capacity against peroxyl radicals.
Experimental Protocols
Detailed methodologies for the three primary antioxidant capacity assays are provided below. These protocols are essential for ensuring reproducibility and comparability of experimental results.
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically at approximately 517 nm.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
-
Sample Preparation:
-
Dissolve this compound and standard antioxidants (Trolox, ascorbic acid, etc.) in a suitable solvent (e.g., methanol or ethanol) to prepare a series of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the sample or standard solution to each well.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank containing only the solvent and DPPH solution is also measured.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample with DPPH solution.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed blue-green ABTS•+ is reduced by the antioxidant, leading to a decrease in absorbance, which is monitored spectrophotometrically at approximately 734 nm. This method is applicable to both hydrophilic and lipophilic antioxidants.
Methodology:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation:
-
Prepare a series of concentrations of this compound and standard antioxidants in a suitable solvent.
-
-
Assay Procedure:
-
Add a small volume of the sample or standard solution to a cuvette or microplate well.
-
Add the diluted ABTS•+ working solution to initiate the reaction.
-
Incubate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
The percentage of inhibition of the ABTS•+ radical is calculated.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of a Trolox standard curve.
-
Principle: The ORAC assay measures the antioxidant's ability to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's protective effect is quantified by measuring the area under the fluorescence decay curve. This assay is considered to have high biological relevance due to its use of a biologically relevant radical source.
Methodology:
-
Reagent Preparation:
-
Prepare a fluorescein stock solution and a working solution in a phosphate buffer (75 mM, pH 7.4).
-
Prepare an AAPH solution in the same phosphate buffer. This solution should be made fresh before each assay.
-
Prepare a series of Trolox standards to generate a standard curve.
-
-
Sample Preparation:
-
Dissolve this compound and other test compounds in the phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, add the fluorescein working solution to each well.
-
Add the sample, standard, or blank (phosphate buffer) to the respective wells.
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 15-30 minutes).
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
The Net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
A standard curve is generated by plotting the Net AUC of the Trolox standards against their concentrations.
-
The ORAC value of the sample is determined by comparing its Net AUC to the Trolox standard curve and is expressed as micromoles of Trolox Equivalents per gram or liter of the sample (µmol TE/g or µmol TE/L).
-
Visualizing Antioxidant Mechanisms and Workflows
To further elucidate the processes involved in antioxidant activity and its measurement, the following diagrams are provided.
Discussion and Future Directions
While direct quantitative data on the antioxidant capacity of this compound is currently lacking in the reviewed scientific literature, its structural relationship to cafestol suggests it may possess noteworthy antioxidant properties. Cafestol and kahweol, the parent diterpenes found in coffee, have been reported to exhibit antioxidant effects, potentially through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.
The activation of the Nrf2 pathway leads to the transcription of a suite of antioxidant and detoxification enzymes, providing a mechanism for cellular protection against oxidative stress. Future research should focus on experimentally determining the DPPH IC50, ABTS TEAC, and ORAC values for this compound to allow for a direct and quantitative comparison with established antioxidant standards. Furthermore, investigating its potential to modulate the Nrf2 signaling pathway would provide valuable insights into its mechanism of action and its potential as a therapeutic agent in conditions associated with oxidative stress.
This guide provides the necessary protocols and comparative data to facilitate such investigations, thereby enabling a comprehensive evaluation of the antioxidant capacity of this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of 16-Oxocafestol: A Procedural Guide
Chemical and Physical Properties of 16-Oxocafestol
Understanding the fundamental properties of a compound is the first step toward safe handling. The following table summarizes the known data for this compound.
| Property | Value | Source |
| CAS Number | 108664-98-8 | [1] |
| Molecular Formula | C19H24O2 | [1] |
| Formula Weight | 284.4 g/mol | [1] |
| Purity | >95% | [1] |
| Formulation | Solid | [1] |
| Solubility | Chloroform: Slightly Soluble, Methanol: Slightly Soluble | |
| Storage Temperature | -20°C |
Recommended Disposal Procedure
Given the absence of a specific SDS for this compound, the following disposal protocol is based on best practices for similar laboratory chemicals and information from the SDS for the related compound, 16-O-Methylcafestol. It is crucial to consult with your institution's environmental health and safety (EHS) office for specific guidance.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
Spill Response
In the event of a spill:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collection: Place the contained material into a suitable, labeled, and sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Final Disposal
-
Waste Characterization: Although not classified as a hazardous substance under all regulations, it is prudent to treat this compound as chemical waste.
-
Containerization: Place the waste material, including any contaminated absorbents or PPE, into a clearly labeled, sealed, and appropriate waste container. The label should include the chemical name ("this compound waste") and any known hazards.
-
Waste Disposal: Dispose of the chemical waste through a licensed and approved hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.
Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 16-Oxocafestol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 16-Oxocafestol. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this information is based on the safety profiles of structurally similar diterpenoids, such as cafestol and kahweol, and general best practices for handling biologically active small molecules in a laboratory setting.
Hazard Assessment and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, its parent compound, cafestol, and the related diterpene kahweol are known to have biological effects, including the potential to increase serum cholesterol, LDL cholesterol, triglycerides, and liver enzymes in humans. Therefore, it is prudent to handle this compound as a potentially bioactive and hazardous compound. The following PPE is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Double-gloving is recommended when handling concentrated solutions. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne particles. |
| Skin and Body | Fully buttoned laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood | Minimizes inhalation of any dust or aerosols. A NIOSH-approved respirator may be necessary for handling large quantities or if engineering controls are insufficient. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Operational Plan: Step-by-Step Handling
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by ensuring it is clean, uncluttered, and within a certified chemical fume hood.
-
Weighing: If weighing the solid compound, perform this task in a fume hood or a balance enclosure to prevent the dispersion of dust.
-
Dissolving: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Experimentation: Conduct all experimental procedures involving this compound within a fume hood.
-
Post-Handling: After use, decontaminate all surfaces and equipment that may have come into contact with the compound. Wash hands thoroughly with soap and water after removing gloves.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
For long-term storage, consult the supplier's recommendations, which may include refrigeration or freezing.
Spill and Exposure Management
In the event of a spill or exposure, immediate and appropriate action is crucial.
Table 2: Emergency Procedures for this compound
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable detergent and water. |
| Large Spill | Evacuate the area. Restrict access. Contact your institution's Environmental Health and Safety (EHS) department for assistance with cleanup. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with general laboratory trash. Segregate solid and liquid waste into separate, clearly labeled hazardous waste containers.
-
Solid Waste: Collect solid waste, including contaminated PPE (gloves, etc.) and absorbent materials from spills, in a designated, sealed, and labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: Ensure all waste containers are labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Storage of Waste: Store waste containers in a designated, secure area, away from general laboratory traffic, until they are collected by your institution's EHS or a licensed hazardous waste disposal company.
-
Collection: Arrange for the collection and disposal of the hazardous waste through your institution's established procedures.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
